Pde4-IN-19
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C18H15ClFN3O2 |
|---|---|
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
8-(4-chloro-3-fluorophenyl)-11-(2-hydroxyethyl)-1,6,11-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8-tetraen-10-one |
InChI |
InChI=1S/C18H15ClFN3O2/c19-12-4-3-11(10-13(12)20)15-16-14(2-1-5-21-16)23-7-6-22(8-9-24)18(25)17(15)23/h1-5,10,24H,6-9H2 |
Clave InChI |
SCTXFVWUXBPQDQ-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Phosphodiesterase 4 (PDE4) Inhibitor: Pde4-IN-19
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a family of enzymes crucial to intracellular signaling by catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. Inhibition of PDE4 elevates intracellular cAMP levels, which in turn modulates various cellular processes, particularly in immune and inflammatory cells. This mechanism has positioned PDE4 inhibitors as a promising therapeutic class for a range of inflammatory conditions, including chronic obstructive pulmonary disease (COPD), psoriasis, and psoriatic arthritis. Pde4-IN-19 is a potent inhibitor of PDE4, demonstrating significant activity against key isoforms of this enzyme family. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols for its evaluation.
Chemical Structure and Properties
This compound is a small molecule inhibitor with the following chemical and physical properties:
| Property | Value |
| Molecular Formula | C₁₈H₁₅ClFN₃O₂ |
| Molecular Weight | 359.78 g/mol |
| CAS Number | 3042879-82-0 |
| SMILES | O=C1C2=C(C3=C(N2CCN1CCO)C=CC=N3)C4=CC(F)=C(Cl)C=C4 |
A 2D representation of the chemical structure of this compound is provided below. This structure was generated based on the provided SMILES string.
Caption: 2D Chemical Structure of this compound.
Biological Activity and Signaling Pathway
This compound is a potent inhibitor of phosphodiesterase 4 (PDE4), with specific activity against the PDE4B1 and PDE4D3 isoforms.[1] The inhibitory activity of this compound is summarized in the table below.
| Target | IC₅₀ |
| PDE4B1 | <10 nM |
| PDE4D3 | 10-100 nM |
The primary mechanism of action of PDE4 inhibitors is the elevation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting the enzymatic degradation of cAMP to adenosine monophosphate (AMP), this compound increases the concentration of this second messenger. Elevated cAMP levels lead to the activation of protein kinase A (PKA), which in turn phosphorylates and regulates the activity of numerous downstream targets. In immune and inflammatory cells, this signaling cascade ultimately results in the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), and the enhancement of anti-inflammatory cytokine expression.[2][3][4]
The following diagram illustrates the core signaling pathway affected by this compound.
References
Pde4-IN-19 (CAS 3042879-82-0): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pde4-IN-19 is a potent and selective inhibitor of Phosphodiesterase 4 (PDE4), a crucial enzyme family in the regulation of intracellular signaling pathways.[1][2][3] PDE4 enzymes, particularly the PDE4B and PDE4D isoforms, are key regulators of cyclic adenosine monophosphate (cAMP), a second messenger integral to modulating inflammatory responses.[1][4][5] By inhibiting the hydrolysis of cAMP, this compound elevates its intracellular levels, leading to the suppression of pro-inflammatory mediators and positioning it as a compound of significant interest for the development of therapeutics targeting a range of inflammatory and autoimmune diseases.[1][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, biological activity, and detailed experimental protocols.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 3042879-82-0 |
| Molecular Formula | C₁₈H₁₅ClFN₃O₂ |
| Molecular Weight | 359.78 g/mol |
| Chemical Name | Azaindole compound |
| Appearance | White to off-white solid (presumed) |
| Solubility | Soluble in DMSO |
Biological Activity
This compound is a high-potency inhibitor of PDE4, with notable selectivity for the PDE4B isoform over PDE4D. The inhibitory activities are summarized in the table below.
| Target | IC₅₀ |
| PDE4B1 | <10 nM |
| PDE4D3 | 10-100 nM |
Mechanism of Action & Signaling Pathway
The primary mechanism of action for this compound is the competitive inhibition of the PDE4 enzyme. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a downstream anti-inflammatory effect. This includes the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins, and the upregulation of anti-inflammatory cytokines.[4][5]
Caption: PDE4 signaling pathway and mechanism of this compound inhibition.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided below. These are based on established methodologies for azaindole-based PDE4 inhibitors.[1][2][6][7]
Protocol 1: Synthesis of this compound (General Scheme)
The synthesis of azaindole-based PDE4 inhibitors like this compound typically involves a multi-step process. A generalized synthetic workflow is presented below. For specific reagents, reaction conditions, and purification methods, it is recommended to consult the primary patent literature (WO2024118524A1).[1][2]
Caption: General synthetic workflow for azaindole-based PDE4 inhibitors.
Protocol 2: In Vitro PDE4 Enzyme Inhibition Assay
This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PDE4 isoforms.[7]
Materials:
-
Recombinant human PDE4B1 and PDE4D3 enzymes
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
This compound
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1% BSA)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add 5 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of diluted recombinant PDE enzyme to each well and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the FAM-cAMP substrate.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction according to the assay kit manufacturer's instructions.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Protocol 3: Cellular Assay for TNF-α Release Inhibition
This protocol outlines a method to assess the functional activity of this compound in a cellular context by measuring its effect on TNF-α release from stimulated human peripheral blood mononuclear cells (PBMCs).[6]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 culture medium supplemented with 10% fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value using non-linear regression analysis.
Caption: Workflow for the cellular TNF-α release inhibition assay.
Conclusion
This compound is a potent and selective PDE4 inhibitor with promising therapeutic potential for inflammatory diseases. Its high affinity for the PDE4B isoform suggests a favorable profile for minimizing side effects associated with PDE4D inhibition.[1] The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of this compound and related compounds. Further in vivo studies are warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to establish its efficacy and safety in relevant disease models.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Novel Azaindole Compounds as Phosphodiesterase 4B Inhibitors for Treating Immune-Inflammatory Diseases or Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 5. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Pde4-IN-19 mechanism of action
An In-depth Technical Guide on the Mechanism of Action of PDE4 Inhibitors, Featuring Pde4-IN-19
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphodiesterase 4 (PDE4) is a critical enzyme family in the regulation of intracellular signaling pathways, primarily through its specific hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP). Inhibition of PDE4 has emerged as a promising therapeutic strategy for a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis. This guide provides a detailed overview of the mechanism of action of PDE4 inhibitors, with a specific focus on the potent inhibitor this compound. It covers the fundamental role of the cAMP signaling pathway, the molecular action of PDE4 inhibitors, and the downstream consequences of their activity. This document includes a compilation of quantitative data for this compound and other representative inhibitors, detailed experimental protocols for their characterization, and visualizations of the core signaling pathway and experimental workflows.
Introduction to cAMP Signaling and the Role of PDE4
Cyclic AMP is a ubiquitous second messenger that mediates a wide array of cellular responses to external stimuli. The intracellular concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs). The PDE superfamily comprises 11 families of enzymes, of which PDE4 is the largest and is specific for the hydrolysis of cAMP.[1][2]
The four genes in the PDE4 family (PDE4A, PDE4B, PDE4C, and PDE4D) encode for over 20 different isoforms.[3] These isoforms are expressed in a tissue- and cell-specific manner, allowing for compartmentalized regulation of cAMP signaling. PDE4 enzymes are particularly abundant in immune and inflammatory cells, such as macrophages, neutrophils, and T-cells, as well as in epithelial and brain cells, making them a key target for anti-inflammatory therapies.[1][2]
Mechanism of Action of this compound and Other PDE4 Inhibitors
This compound is a potent inhibitor of the PDE4 enzyme. Like other inhibitors in its class, its primary mechanism of action is the competitive inhibition of the catalytic site of PDE4. This action prevents the hydrolysis of cAMP into its inactive form, adenosine monophosphate (AMP). The resulting accumulation of intracellular cAMP leads to the enhanced activation of downstream effector proteins, most notably Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).
The elevation of cAMP in immune cells has a broad range of anti-inflammatory effects, including:
-
The suppression of pro-inflammatory cytokine and chemokine production, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (IL-12), and IL-17.
-
The upregulation of anti-inflammatory mediators.
-
The inhibition of inflammatory cell proliferation and trafficking.
The specific inhibitory profile of this compound against different PDE4 isoforms contributes to its biological activity.
Quantitative Data for PDE4 Inhibitors
The inhibitory potency of PDE4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values. The available data for this compound is summarized below, alongside data for other well-characterized PDE4 inhibitors for comparative purposes.
| Compound | Target | IC50 (nM) | Notes |
| This compound | PDE4B1 | <10 | Potent inhibitor of the PDE4B1 isoform. |
| This compound | PDE4D3 | 10-100 | Potent inhibitor of the PDE4D3 isoform. |
| Roflumilast | PDE4A1 | 0.7 | A well-established, selective PDE4 inhibitor. |
| Roflumilast | PDE4A4 | 0.9 | A well-established, selective PDE4 inhibitor. |
| Roflumilast | PDE4B1 | 0.7 | A well-established, selective PDE4 inhibitor. |
| Roflumilast | PDE4B2 | 0.2 | A well-established, selective PDE4 inhibitor. |
| Apremilast | PDE4 | 74 | An orally available small molecule inhibitor of PDE4. |
| Crisaborole | PDE4 | 49 | A topical PDE4 inhibitor. |
Experimental Protocols
The following are representative protocols for the in vitro characterization of PDE4 inhibitors like this compound.
In Vitro PDE4 Enzyme Activity Assay
This protocol details a method to determine the direct inhibitory effect of a compound on PDE4 enzymatic activity.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B1, PDE4D3)
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
This compound or other test compounds
-
Detection reagents (e.g., based on fluorescence polarization, HTRF, or radioimmunoassay)
-
96-well or 384-well microplates
Procedure:
-
Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in assay buffer.
-
Add the diluted compound to the microplate wells.
-
Add the recombinant PDE4 enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate the reaction for a specific time at 37°C.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence, radioactivity) using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value using non-linear regression analysis.
TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol assesses the anti-inflammatory activity of a PDE4 inhibitor in a cellular context.
Materials:
-
Human PBMCs, isolated from whole blood
-
RPMI-1640 cell culture medium with supplements
-
Lipopolysaccharide (LPS)
-
This compound or other test compounds
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere for 2 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells with the diluted compound or vehicle control for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using the ELISA kit according to the manufacturer's protocol.
-
Calculate the percentage of TNF-α inhibition for each compound concentration and determine the IC50 value.
Visualizations
PDE4 Signaling Pathway
Caption: The cAMP signaling pathway and the inhibitory action of this compound on PDE4.
Experimental Workflow for PDE4 Inhibitor Characterization
Caption: A general experimental workflow for the preclinical development of a PDE4 inhibitor.
Conclusion
This compound is a potent inhibitor of PDE4, a key enzyme in the regulation of cAMP signaling. By preventing the degradation of cAMP, this compound and other selective PDE4 inhibitors serve as effective anti-inflammatory agents. The continued investigation of such compounds holds significant promise for the development of novel therapeutics for a range of inflammatory and autoimmune diseases. The experimental protocols and workflows described herein provide a framework for the characterization and development of this important class of molecules.
References
Pde4-IN-19: A Technical Guide on Biological Activity and Targets
Introduction to Phosphodiesterase 4 (PDE4)
Phosphodiesterase 4 (PDE4) is a crucial enzyme family in the regulation of intracellular signaling pathways, primarily through its specific hydrolysis of the second messenger cyclic adenosine monophosphate (cAMP) to the inactive 5'-adenosine monophosphate (AMP).[1][2] The PDE4 family is composed of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) encoded by distinct genes.[2][3] These enzymes are predominantly expressed in immune cells (such as T lymphocytes, monocytes, macrophages, and neutrophils), epithelial cells, and cells of the central nervous system.[2][4]
By controlling cAMP levels, PDE4 plays a pivotal role in a wide array of physiological and pathophysiological processes, including inflammation, immune responses, and neuronal function.[2][4] Dysregulation of PDE4 activity has been implicated in various inflammatory diseases, making it a significant therapeutic target.[4][5]
Mechanism of Action of Pde4-IN-19
The primary mechanism of action of a selective PDE4 inhibitor like this compound is the competitive inhibition of the PDE4 enzyme's catalytic site.[6] This inhibition prevents the degradation of cAMP, leading to its intracellular accumulation.[1] The elevated cAMP levels, in turn, activate downstream effector proteins, most notably Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[6]
The activation of the cAMP/PKA/CREB (cAMP response element-binding protein) pathway is a key consequence of PDE4 inhibition.[7] This signaling cascade results in a broad spectrum of anti-inflammatory and immunomodulatory effects.[2] In immune cells, increased cAMP levels generally exert an immunosuppressive effect.[6]
Biological Activities of this compound
The inhibition of PDE4 by compounds such as this compound leads to a range of biological activities, primarily centered around the modulation of inflammatory and immune responses.
-
Anti-inflammatory Effects: PDE4 inhibitors are potent anti-inflammatory agents.[8] They suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-2, IL-4, IL-5, IL-17), while promoting the synthesis of anti-inflammatory cytokines like interleukin-10 (IL-10).[5][9]
-
Immunomodulation: By elevating cAMP in immune cells, PDE4 inhibitors can modulate their function. For instance, they can inhibit the proliferation of T lymphocytes and suppress the activity of various immune cells.[5][10]
-
Bronchodilation: In the airways, PDE4 inhibitors can relax smooth muscle, leading to bronchodilation, which is a key therapeutic effect in respiratory diseases like COPD and asthma.[11]
-
Neurocognitive Effects: PDE4 is highly expressed in the brain, and its inhibition has been associated with pro-cognitive, neuroprotective, and antidepressant-like effects in preclinical models.[1][12]
Therapeutic Targets
The diverse biological activities of PDE4 inhibitors make them attractive therapeutic candidates for a wide range of diseases.[3][4]
-
Inflammatory Diseases:
-
Neurological and Psychiatric Disorders:
Quantitative Data on PDE4 Inhibition
The potency and selectivity of a PDE4 inhibitor are critical determinants of its therapeutic potential. This data is typically presented as half-maximal inhibitory concentrations (IC50) against the different PDE4 subtypes and other PDE families.
Table 1: In Vitro Inhibitory Activity of a Representative PDE4 Inhibitor
| Enzyme Target | IC50 (nM) |
| PDE4A | >1000 |
| PDE4B | 0.84 |
| PDE4C | >1000 |
| PDE4D | 0.68 |
| PDE1 | >10000 |
| PDE2 | >10000 |
| PDE3 | >10000 |
| PDE5 | >10000 |
| (Data is representative for a selective PDE4 inhibitor like Roflumilast and serves as an example.)[14] |
Table 2: Cellular Activity of a Representative PDE4 Inhibitor
| Assay | Cell Type | Stimulus | Measured Endpoint | IC50 (nM) |
| TNF-α Inhibition | Human PBMCs | LPS | TNF-α release | 7.20 |
| cAMP Accumulation | U937 cells | Forskolin | Intracellular cAMP | 5.0 |
| (Data is representative and compiled from typical values for potent PDE4 inhibitors.)[9][15] |
Experimental Protocols
PDE4 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of the compound on the enzymatic activity of purified PDE4 isoforms.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, a known concentration of cAMP, and the purified recombinant PDE4 enzyme (e.g., PDE4B, PDE4D).[2]
-
Compound Addition: The test compound (this compound) is added at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specified time.[2]
-
Quantification: The amount of remaining cAMP or the generated AMP is quantified. A common method involves a two-step enzymatic reaction where the produced AMP is converted to uric acid, which can be measured spectrophotometrically.[2]
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
TNF-α Release Assay in Human PBMCs
This cell-based assay evaluates the functional anti-inflammatory activity of the compound in a physiologically relevant cell type.
Methodology:
-
Cell Isolation and Seeding: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood and seeded into 96-well plates.[9]
-
Compound Treatment: Serial dilutions of the PDE4 inhibitor are prepared and added to the cells. A vehicle control (e.g., DMSO) is also included. The cells are pre-incubated with the compound for 30-60 minutes.[9]
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells to stimulate the production and release of TNF-α.[9]
-
Incubation: The plates are incubated for a period of 4 to 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection and Analysis: The plates are centrifuged, and the supernatant is collected. The concentration of TNF-α in the supernatants is measured using a human TNF-α ELISA kit according to the manufacturer's instructions.[9]
-
Data Analysis: The percentage inhibition of TNF-α release for each inhibitor concentration is calculated relative to the LPS-stimulated vehicle control. The IC50 value is determined by non-linear regression analysis.[9]
Signaling Pathways and Experimental Workflows
PDE4-Mediated cAMP Signaling Pathway
Caption: PDE4 inhibition elevates cAMP, activating PKA and anti-inflammatory gene transcription.
Experimental Workflow for PDE4 Inhibitor Characterization
Caption: Workflow for characterizing a novel PDE4 inhibitor from in vitro assays to in vivo studies.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Phosphodiesterase 4-targeted treatments for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Navigating PDE4 Isoform Selectivity: A Technical Guide
Disclaimer: Initial searches for a specific compound designated "Pde4-IN-19" did not yield any publicly available data regarding its selectivity for phosphodiesterase 4 (PDE4) isoforms. To fulfill the core requirements of this guide, the well-characterized and clinically approved PDE4 inhibitor, Roflumilast , will be used as a representative example to illustrate the principles of PDE4 isoform selectivity.
This technical guide provides an in-depth overview of the core concepts, experimental methodologies, and data interpretation related to the isoform selectivity of PDE4 inhibitors. It is intended for researchers, scientists, and drug development professionals working in the field of signal transduction and pharmacology.
Introduction to PDE4 and Isoform Selectivity
The phosphodiesterase 4 (PDE4) enzyme family is a critical regulator of intracellular signaling by catalyzing the hydrolysis of cyclic adenosine monophosphate (cAMP).[1] This family is encoded by four distinct genes—PDE4A, PDE4B, PDE4C, and PDE4D—which give rise to over 20 different isoforms through alternative splicing.[2] These isoforms are differentially expressed across various cell types, including those in the immune system, respiratory tract, and central nervous system, allowing for precise, localized control of cAMP signaling.[1]
The therapeutic potential of PDE4 inhibitors is vast, with applications in inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and psoriasis.[3] However, the clinical use of early PDE4 inhibitors was often limited by side effects, which are thought to be linked to a lack of selectivity for specific PDE4 isoforms.[4] For instance, inhibition of PDE4D is often associated with emesis.[5] Consequently, a key objective in modern drug discovery is the development of inhibitors with selectivity for particular PDE4 isoforms, such as PDE4B, which is strongly linked to anti-inflammatory effects.[3][5]
Quantitative Selectivity Profile of Roflumilast
Roflumilast is a second-generation PDE4 inhibitor approved for the treatment of severe COPD.[3] It exhibits a degree of selectivity for certain PDE4 isoforms, which is believed to contribute to its therapeutic window. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Roflumilast and its active metabolite, Roflumilast N-oxide, against various PDE4 isoforms.
| Compound | PDE4A | PDE4B | PDE4C | PDE4D | Reference |
| Roflumilast | μM range | 0.84 nM | μM range | 0.68 nM | [3] |
| Roflumilast | - | 0.41 nM (PDE4B2) | - | 0.81 nM (PDE4D5) | [6] |
| Roflumilast N-oxide | - | - | Lower potency | - | [2] |
Note: The data indicates that Roflumilast is a potent inhibitor of PDE4B and PDE4D isoforms, with significantly lower potency against PDE4A and PDE4C.
Core Signaling Pathway of PDE4 Inhibition
PDE4 inhibitors exert their effects by increasing intracellular levels of cAMP. This leads to the activation of downstream effectors, most notably Protein Kinase A (PKA), which in turn phosphorylates a variety of substrates to mediate the cellular response.
Experimental Protocols
The determination of PDE4 isoform selectivity involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified recombinant PDE4 isoforms. Fluorescence polarization (FP) is a robust, high-throughput method for this purpose.
Principle: The assay utilizes a fluorescein-labeled cAMP derivative (FAM-cAMP). In its intact, cyclic form, this small molecule rotates rapidly, resulting in low fluorescence polarization. When hydrolyzed by PDE4 to FAM-AMP, a specific binding agent in the reaction mix binds to the 5'-monophosphate group. This forms a much larger complex that rotates slowly, leading to a high fluorescence polarization signal.[7] An inhibitor will prevent this conversion, keeping the polarization signal low.
Materials:
-
Purified, recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
FAM-cAMP substrate
-
Binding Agent (specific for 5'-AMP)
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 10 mM MgCl₂, 1 mM DTT)
-
Test compound (e.g., Roflumilast) and positive control (e.g., Rolipram)
-
DMSO
-
384-well black, solid bottom plates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Create a serial dilution series in DMSO to achieve a range of desired concentrations.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compound, positive control, or DMSO (for vehicle and maximum activity controls) to the appropriate wells of the 384-well plate.[7]
-
Add 10 µL of diluted PDE4 enzyme solution to each well, except for the "no enzyme" control wells.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[7]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 12.5 µL of the FAM-cAMP substrate solution to all wells.[7]
-
Incubate the plate for a predetermined time (e.g., 60 minutes) at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Detection:
-
Add the binding agent to stop the reaction and allow for binding to any FAM-AMP produced.
-
Read the fluorescence polarization on a compatible microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value for each PDE4 isoform.
-
Cell-Based Intracellular cAMP Measurement Assay (HTRF)
This assay quantifies the effect of a PDE4 inhibitor on intracellular cAMP levels in a cellular context, providing a more physiologically relevant measure of potency. Homogeneous Time-Resolved Fluorescence (HTRF) is a common technology for this purpose.[8]
Principle: This is a competitive immunoassay.[9] Intracellular cAMP produced by cells competes with a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody. When the antibody-cryptate and the cAMP-d2 are in close proximity, FRET occurs. An increase in intracellular cAMP displaces the cAMP-d2, leading to a decrease in the FRET signal, which is inversely proportional to the amount of cAMP in the cells.[10]
Materials:
-
Cell line of interest (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium and supplements
-
Forskolin (an adenylyl cyclase activator)
-
Test compound (e.g., Roflumilast)
-
cAMP HTRF assay kit (containing cell lysis buffer, cAMP-d2, and anti-cAMP cryptate)
-
Low-volume 384-well white plates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Culture and Seeding: Culture the chosen cell line under standard conditions. Seed the cells into a 384-well plate at an appropriate density and allow them to adhere or stabilize.
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in serum-free medium.
-
Add the diluted compound to the cells and pre-incubate for 30-60 minutes at 37°C.[8]
-
-
Adenylyl Cyclase Stimulation:
-
Cell Lysis and Detection:
-
Lyse the cells and measure intracellular cAMP by adding the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the kit manufacturer's protocol.
-
Incubate for 1 hour at room temperature.[9]
-
-
Data Analysis:
-
Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the ratio of the two emission signals and determine the cAMP concentration for each well by interpolating from a standard curve.
-
Plot the cAMP concentration against the inhibitor concentration to determine the EC50 value (the concentration of inhibitor that produces a half-maximal increase in cAMP).
-
Conclusion
The selective inhibition of PDE4 isoforms is a nuanced yet critical aspect of developing safe and effective therapeutics for a range of inflammatory and neurological disorders. As demonstrated with the representative compound Roflumilast, achieving a favorable selectivity profile, particularly towards PDE4B and away from PDE4D, is a key determinant of clinical success. The experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of novel PDE4 inhibitors, enabling researchers to elucidate their isoform selectivity and advance the development of next-generation targeted therapies.
References
- 1. Pharmacological mechanism of roflumilast in the treatment of asthma–COPD overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes | MDPI [mdpi.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Roles of roflumilast, a selective phosphodiesterase 4 inhibitor, in airway diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of PDE4 inhibition for COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
A Technical Guide to the Downstream Signaling Pathways of PDE4 Inhibitors
Introduction
Phosphodiesterase 4 (PDE4) inhibitors are a class of drugs that target the PDE4 enzyme, a critical regulator of intracellular signaling. While specific public data for a compound designated "Pde4-IN-19" is not available, this guide outlines the well-established core mechanisms and downstream signaling pathways of PDE4 inhibitors. This information provides a foundational understanding of the expected pharmacological profile for any selective PDE4 inhibitor.
PDE4 enzymes are primarily responsible for the degradation of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a multitude of cellular processes.[1][2] By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to a cascade of downstream effects that are therapeutically relevant in a variety of inflammatory, respiratory, and neurological diseases.[3][4][5] The PDE4 family comprises four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), and the specific isoform targeted can influence the therapeutic and side-effect profile of the inhibitor.[2][6]
Core Mechanism of Action
The fundamental action of a PDE4 inhibitor is to block the catalytic site of the PDE4 enzyme, thereby preventing the hydrolysis of cAMP to adenosine 5'-monophosphate (AMP).[1][2] This leads to an accumulation of intracellular cAMP, which in turn activates several downstream effector proteins, most notably Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).[7][8]
Downstream Signaling Pathways
The elevation of intracellular cAMP by PDE4 inhibitors triggers multiple signaling cascades that ultimately modulate inflammatory responses and other cellular functions.
The cAMP/PKA/CREB Pathway
The most well-characterized downstream pathway of cAMP is the Protein Kinase A (PKA) pathway. Increased cAMP levels lead to the activation of PKA, which then phosphorylates a variety of substrate proteins, including the transcription factor cAMP-response element binding protein (CREB).[9] Phosphorylated CREB (pCREB) translocates to the nucleus and binds to cAMP response elements (CRE) in the promoter regions of target genes, modulating their transcription.[9] A key outcome of this pathway is the increased expression of anti-inflammatory cytokines, such as Interleukin-10 (IL-10), and the suppression of pro-inflammatory cytokine synthesis.[4]
Caption: The cAMP/PKA/CREB signaling pathway activated by PDE4 inhibition.
Modulation of NF-κB Signaling
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a key transcription factor that promotes the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), IL-4, and IL-5.[4][6] The cAMP/PKA pathway can interfere with NF-κB signaling through multiple mechanisms, including the phosphorylation and activation of factors that inhibit NF-κB nuclear translocation or promote the expression of NF-κB inhibitors.[4] By suppressing NF-κB activity, PDE4 inhibitors effectively reduce the production of a wide range of pro-inflammatory mediators.[4]
Caption: Modulation of the NF-κB signaling pathway by PDE4 inhibition.
The Epac Pathway
In addition to PKA, cAMP can also activate the Exchange protein activated by cAMP (Epac).[7] Epac proteins are guanine nucleotide exchange factors for the small G proteins Rap1 and Rap2. The Epac pathway is involved in a variety of cellular processes, including cell adhesion, proliferation, and differentiation.[7] In the context of inflammation, the Epac-Rap1 pathway has been shown to suppress the activation of some inflammatory cells and reduce the production of certain inflammatory mediators.[3]
Quantitative Data for Representative PDE4 Inhibitors
The following tables summarize quantitative data for well-characterized PDE4 inhibitors. This data is provided for comparative purposes and to illustrate the typical potency and cellular effects of this drug class.
Table 1: In Vitro Potency of Select PDE4 Inhibitors
| Compound | PDE4 Subtype | IC50 (nM) | Reference |
| Roflumilast | PDE4D2 | 12 | [5] |
| Roflumilast | PDE4B2B | 20 | [5] |
| Apremilast | PDE4 | ~74 | [10] |
| Crisaborole | PDE4 | ~49 | [10] |
| Rolipram | PDE4 | ~100-1000 | [9] |
Table 2: Effects of PDE4 Inhibitors on Cytokine Production
| Compound | Cell Type | Stimulus | Cytokine Measured | Effect | Reference |
| Apremilast | Human PBMCs | LPS | TNF-α | Inhibition | [11] |
| Roflumilast | Human PBMCs | LPS | TNF-α | Inhibition | [12] |
| Cilomilast | Mouse Model | - | MPO Activity | Suppression | [9] |
| Apremilast | Psoriasis Patients | - | TNF-α, IL-17A, IL-17F, IL-22 | Downregulation | [12] |
Experimental Protocols
The characterization of PDE4 inhibitors and their downstream effects involves a variety of in vitro and in vivo assays.
PDE4 Inhibition Assay (Enzymatic Assay)
Objective: To determine the in vitro potency of a compound to inhibit PDE4 enzyme activity.
Methodology:
-
A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl₂, a known concentration of cAMP, and purified recombinant PDE4 enzyme.[2]
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C for a specific time.
-
The reaction is terminated, and the amount of remaining cAMP or the generated AMP is quantified.[2] This can be done using various methods, including a two-step enzymatic reaction where the produced AMP is converted to uric acid, which is measured spectrophotometrically.[2]
-
The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated.
Cytokine Release Assay
Objective: To measure the effect of a PDE4 inhibitor on the production and release of cytokines from immune cells.
Methodology:
-
Immune cells (e.g., peripheral blood mononuclear cells - PBMCs) are isolated and cultured.
-
The cells are pre-incubated with various concentrations of the test compound.
-
The cells are then stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) to induce cytokine production.
-
After a specific incubation period, the cell culture supernatant is collected.
-
The concentration of specific cytokines (e.g., TNF-α, IL-10) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.[2]
-
The percentage of inhibition of cytokine release by the test compound is calculated relative to the stimulated vehicle control.[2]
Western Blot for CREB Phosphorylation
Objective: To assess the activation of the cAMP/PKA/CREB pathway by measuring the phosphorylation of CREB.
Methodology:
-
Cells are treated with the PDE4 inhibitor for a specified time.
-
The cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).
-
The membrane is incubated with a primary antibody that specifically recognizes phosphorylated CREB (pCREB).
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to the primary antibody.
-
A chemiluminescent substrate is added, and the light emitted is detected to visualize and quantify the amount of pCREB.
-
The membrane is often stripped and re-probed with an antibody for total CREB to normalize the pCREB signal.
Conclusion
Inhibitors of PDE4, such as the conceptual this compound, exert their effects through a well-defined mechanism of action centered on the elevation of intracellular cAMP. This increase in the second messenger cAMP activates downstream signaling pathways, primarily the PKA/CREB and Epac pathways, and modulates the activity of the pro-inflammatory NF-κB pathway. The net result is a broad spectrum of anti-inflammatory and immunomodulatory responses, including the suppression of pro-inflammatory cytokines and the enhancement of anti-inflammatory mediators. The specific cellular and clinical outcomes are dependent on the particular PDE4 isoforms inhibited and the cellular context. A thorough understanding of these downstream signaling pathways is crucial for the rational design and development of novel PDE4 inhibitors for a range of therapeutic applications.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Identification of a PDE4-specific pocket for design of selective inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Phosphodiesterase 4-targeted treatments for autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PDE4 Inhibitors: Bridging Molecular Insights With Clinical Impact - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 11. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Pde4-IN-19 in cAMP Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic adenosine monophosphate (cAMP) is a critical second messenger involved in a myriad of cellular processes, including inflammation, cell proliferation, and neurotransmission.[1][2] The intracellular levels of cAMP are meticulously regulated by a balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases (PDEs).[1] The PDE4 enzyme family, which specifically hydrolyzes cAMP, has been identified as a significant therapeutic target for a variety of inflammatory and neurological conditions.[1][2][3][4][5] This technical guide provides an in-depth analysis of the role of phosphodiesterase-4 (PDE4) inhibitors, exemplified by the conceptual molecule Pde4-IN-19, in the regulation of cAMP signaling. Due to the absence of publicly available data for a specific compound designated "this compound," this document will draw upon data from well-characterized PDE4 inhibitors such as Roflumilast and Apremilast to illustrate the core principles, experimental validation, and therapeutic potential of this class of molecules. We will explore the mechanism of action, present key quantitative data for representative compounds, detail essential experimental protocols, and provide visual representations of the relevant biological pathways and experimental workflows.
Introduction to cAMP Signaling and the Role of PDE4
The cAMP signaling pathway is a fundamental mechanism for cellular communication, initiated by the binding of extracellular ligands to G protein-coupled receptors (GPCRs). This activation stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) into cAMP. The subsequent increase in intracellular cAMP leads to the activation of downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC).[6][7] This cascade of events regulates a wide array of physiological responses.
The PDE4 family of enzymes, comprising four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), plays a crucial role in terminating the cAMP signal by hydrolyzing it to adenosine monophosphate (AMP).[1][3] These subtypes are expressed in various tissues, including immune cells, respiratory cells, and cells of the central nervous system.[2][3] By controlling the degradation of cAMP, PDE4 enzymes are pivotal in modulating the intensity and duration of cAMP-mediated signaling.[8][9]
Mechanism of Action of this compound and Other PDE4 Inhibitors
Selective PDE4 inhibitors, such as the conceptual this compound, function by competitively binding to the active site of the PDE4 enzyme. This inhibitory action prevents the hydrolysis of cAMP to AMP, leading to an accumulation of intracellular cAMP.[6] The elevated cAMP levels then amplify the activity of downstream effectors like PKA and EPAC.[6] In the context of inflammation, increased cAMP in immune cells generally exerts an immunosuppressive effect.[6] This is achieved by suppressing the release of pro-inflammatory mediators, such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[2]
Mechanism of action of a selective PDE4 inhibitor like this compound.
Quantitative Data for Representative PDE4 Inhibitors
To provide a framework for the expected potency and selectivity of a novel PDE4 inhibitor like this compound, the following tables summarize key quantitative data for the well-characterized inhibitors, Roflumilast and Apremilast.
Table 1: In Vitro Inhibitory Activity (IC50) of Roflumilast and Apremilast against PDE4 Subtypes
| Compound | PDE4A (nM) | PDE4B (nM) | PDE4C (nM) | PDE4D (nM) | Reference |
| Roflumilast | ~1.5 | ~0.5 - 0.84 | ~2.5 | ~0.7 | [6][10] |
| Apremilast | 13 | 10 | 11 | 49 | [6] |
Table 2: Effect of Roflumilast and Apremilast on Intracellular cAMP Levels and Cytokine Production
| Compound | Cell Type | Assay | Endpoint | Result | Reference |
| Roflumilast | Human Neutrophils | cAMP accumulation | EC50 | ~3 nM | [6] |
| Roflumilast | Human PBMC | LPS-induced TNF-α | IC50 | ~0.1 nM | [6] |
| Apremilast | Human PBMC | LPS-induced TNF-α | IC50 | 77 nM | [6] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize PDE4 inhibitors.
In Vitro PDE4 Enzyme Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified PDE4 enzymes.
Materials:
-
Purified recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.
-
[³H]-cAMP substrate.
-
Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM MnCl₂).
-
Test compound (e.g., this compound) dissolved in DMSO.
-
Snake venom nucleotidase.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.[11]
-
In a microplate, add the assay buffer, purified PDE4 enzyme, and the test compound or vehicle (DMSO).
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate for a defined period at 37°C.
-
Terminate the reaction by adding snake venom nucleotidase, which converts the unhydrolyzed [³H]-cAMP to [³H]-adenosine.
-
Separate the [³H]-adenosine from the unreacted [³H]-cAMP using ion-exchange resin.
-
Quantify the amount of [³H]-adenosine using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
Cellular cAMP Measurement Assay (HTRF)
Objective: To measure the effect of a PDE4 inhibitor on intracellular cAMP levels in a cell-based assay.
Materials:
-
A suitable cell line expressing the target PDE4 subtype (e.g., HEK293 cells).
-
Cell culture medium and supplements.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (e.g., this compound).
-
HTRF (Homogeneous Time-Resolved Fluorescence) cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate).
-
HTRF-compatible microplate reader.
Procedure:
-
Seed the cells in a microplate and culture overnight.
-
Pre-treat the cells with various concentrations of the test compound or vehicle for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.[11]
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Incubate to allow for the competitive binding of cellular cAMP and cAMP-d2 to the anti-cAMP-cryptate antibody.
-
Measure the HTRF signal on a compatible microplate reader. The signal is inversely proportional to the concentration of cAMP in the sample.
-
Calculate the intracellular cAMP concentration based on a standard curve and determine the EC50 of the test compound.[11]
A typical experimental workflow for the characterization of a novel PDE4 inhibitor.
Therapeutic Implications and Future Directions
The inhibition of PDE4 enzymes is a well-established therapeutic strategy for the treatment of various inflammatory diseases.[6] Potent and selective PDE4 inhibitors, exemplified by clinically approved drugs like Roflumilast and Apremilast, effectively modulate the cAMP signaling pathway.[6] By preventing the degradation of cAMP, these inhibitors increase its intracellular concentration, leading to a cascade of anti-inflammatory responses.[6]
The development of novel PDE4 inhibitors, such as the conceptual this compound, continues to be an active area of research.[3][4] The key challenges lie in achieving subtype selectivity to minimize side effects, such as emesis, which have been associated with the inhibition of certain PDE4 isoforms.[5] Future research will likely focus on the development of inhibitors with improved subtype selectivity and the exploration of their therapeutic potential in a wider range of diseases, including neurological disorders.[2][12]
Conclusion
References
- 1. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances in the Development of Phosphodiesterase-4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
In Vitro Characterization of Pde4-IN-19: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of Pde4-IN-19, a potent inhibitor of Phosphodiesterase 4 (PDE4). This document details the inhibitory activity of this compound, outlines the standard experimental protocols for its characterization, and presents its mechanism of action within the broader context of PDE4 inhibition.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme family that plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP), a key second messenger. By inhibiting PDE4, compounds like this compound prevent the degradation of cAMP, leading to its accumulation within the cell. This increase in cAMP levels activates downstream effectors such as Protein Kinase A (PKA), which in turn modulates a variety of cellular functions, most notably the suppression of inflammatory responses. The PDE4 family consists of four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D), which are predominantly expressed in immune and inflammatory cells, making them a prime target for therapeutic intervention in inflammatory diseases.
Biochemical Profile of this compound
This compound has been identified as a potent inhibitor of PDE4, with a notable selectivity for certain subtypes. The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Data Presentation
Below is a summary of the available quantitative data for this compound, alongside comparative data for the well-characterized PDE4 inhibitors, Roflumilast and Apremilast.
| Compound | Target | IC50 (nM) |
| This compound | PDE4B1 | <10 |
| PDE4D3 | 10-100 | |
| Roflumilast | PDE4A | ~0.7-0.9 |
| PDE4B | ~0.2-0.8 | |
| PDE4C | ~3.0-4.3 | |
| PDE4D | ~0.2-0.7 | |
| Apremilast | PDE4 (pan-inhibitor) | ~74 |
Note: Data for Roflumilast and Apremilast are representative values from published literature and may vary depending on the specific assay conditions.
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments used to characterize PDE4 inhibitors like this compound.
Biochemical PDE4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant PDE4 subtypes.
Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of PDE4, which hydrolyzes a fluorescently labeled cAMP substrate. The inhibition is monitored by a change in fluorescence polarization (FP).
Materials:
-
Recombinant human PDE4 enzymes (PDE4A, PDE4B, PDE4C, PDE4D)
-
This compound
-
Fluorescein-labeled cAMP (FAM-cAMP) substrate
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl2, 1.7 mM EGTA)
-
384-well, low-volume, black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in 100% DMSO. A typical 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 mM) is recommended. Subsequently, dilute these DMSO stocks into the assay buffer.
-
Enzyme Preparation: Dilute the recombinant PDE4 enzymes to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.
-
Assay Reaction: a. Add 5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate. b. Add 10 µL of the diluted PDE4 enzyme solution to each well and incubate for 15-20 minutes at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding 5 µL of the FAM-cAMP substrate solution. d. Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Measure the fluorescence polarization of each well using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.
-
Data Analysis: a. The percent inhibition is calculated using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_blank) / (mP_no_inhibitor - mP_blank)]) where 'mP' is the millipolarization value. b. Plot the percent inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Cell-Based Intracellular cAMP Accumulation Assay
Objective: To measure the effect of this compound on intracellular cAMP levels in a cellular context.
Principle: This assay quantifies the increase in intracellular cAMP in response to adenylyl cyclase stimulation in the presence of a PDE4 inhibitor.
Materials:
-
Human U937 cells (or other relevant immune cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Forskolin (adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed U937 cells into a 96-well plate at a density of approximately 1 x 10^5 cells/well and culture overnight.
-
Compound Treatment: a. Prepare serial dilutions of this compound in serum-free cell culture medium. b. Wash the cells once with serum-free medium. c. Add the diluted this compound or vehicle control to the cells and pre-incubate for 30-60 minutes at 37°C.
-
Stimulation: Add forskolin to a final concentration of 1-10 µM to stimulate cAMP production and incubate for an additional 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: a. Lyse the cells according to the protocol provided with the cAMP assay kit. b. Measure the intracellular cAMP concentration using the chosen detection method and a compatible plate reader.
-
Data Analysis: a. Generate a cAMP standard curve. b. Calculate the cAMP concentration in each sample from the standard curve. c. Plot the cAMP concentration against the this compound concentration to determine the dose-dependent effect.
TNF-α Release Assay in Human PBMCs
Objective: To assess the functional anti-inflammatory effect of this compound by measuring its ability to inhibit the release of the pro-inflammatory cytokine TNF-α.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
PBMC Isolation and Seeding: a. Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. Resuspend the PBMCs in complete RPMI-1640 medium and adjust the cell density to 2 x 10^6 cells/mL. c. Seed 100 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete RPMI-1640 medium. b. Add the diluted this compound or vehicle control to the cells. c. Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: a. Add LPS to the wells to a final concentration of 100 ng/mL to stimulate TNF-α production. b. Include unstimulated control wells (vehicle only, no LPS) and stimulated control wells (vehicle + LPS). c. Incubate the plate for 18-24 hours at 37°C.
-
Supernatant Collection and Analysis: a. Centrifuge the plate at 400 x g for 5 minutes. b. Carefully collect the supernatant from each well. c. Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: a. Calculate the percentage inhibition of TNF-α release for each concentration of this compound relative to the LPS-stimulated vehicle control. b. Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.
Conclusion
This compound is a potent inhibitor of PDE4, demonstrating significant activity against the PDE4B and PDE4D subtypes. The in vitro characterization of this compound, through a combination of biochemical and cell-based assays, provides a robust understanding of its mechanism of action and anti-inflammatory potential. The detailed protocols provided in this guide serve as a foundation for the continued investigation and development of this compound and other novel PDE4 inhibitors.
Unveiling the Potential of PDE4 Inhibition: A Technical Guide to Preliminary Research Findings
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core preliminary research findings applicable to a novel Phosphodiesterase 4 (PDE4) inhibitor, herein referred to as Pde4-IN-19. While specific data for this designated compound is not yet in the public domain, this document synthesizes the well-established principles and experimental data from the broader class of PDE4 inhibitors to offer a foundational understanding of its expected pharmacological profile and the methodologies for its evaluation.
Core Mechanism of Action: Modulating the cAMP Signaling Pathway
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling.[1] It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger, into its inactive form, adenosine monophosphate (AMP).[1][2] The inhibition of PDE4 by a compound like this compound blocks this degradation, leading to an accumulation of intracellular cAMP.[2][3] This elevation in cAMP levels activates downstream effectors, most notably Protein Kinase A (PKA).[3] The activation of the cAMP/PKA signaling cascade culminates in a wide array of cellular responses, primarily characterized by potent anti-inflammatory and immunomodulatory effects.[1][4]
The PDE4 enzyme family is comprised of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D.[1] These subtypes are predominantly expressed in immune cells, cells of the central nervous system, and respiratory cells.[2][3] The specific distribution of these isoforms allows for targeted therapeutic intervention in various inflammatory and neurological conditions.[1][5]
References
Pde4-IN-19: A Technical Guide on its Role in Modulating Inflammatory Mediators
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Pde4-IN-19, a potent inhibitor of phosphodiesterase 4 (PDE4), and its role in the modulation of inflammatory mediators. This document details the core mechanism of action of PDE4 inhibitors, summarizes the available quantitative data for this compound, presents detailed experimental protocols for evaluating its efficacy, and illustrates the key signaling pathways involved. Due to the limited publicly available data specific to this compound's effects on inflammatory mediators, this guide incorporates representative data and methodologies from studies on other well-characterized PDE4 inhibitors to provide a thorough understanding of its expected pharmacological profile.
Introduction to PDE4 Inhibition and Inflammation
Phosphodiesterase 4 (PDE4) is a family of enzymes that play a critical role in regulating intracellular signaling by specifically hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP).[1][2] PDE4 is predominantly expressed in immune and inflammatory cells, making it a key therapeutic target for a range of inflammatory diseases.[3] By inhibiting PDE4, intracellular levels of cAMP are elevated, leading to the activation of downstream signaling pathways that ultimately suppress inflammatory responses.[4][5] This includes the down-regulation of pro-inflammatory cytokines and other mediators that are central to the pathophysiology of various inflammatory conditions.[6][7]
This compound: Quantitative Data
This compound is a potent and selective inhibitor of the PDE4 enzyme. The available quantitative data for this compound is summarized in the table below. It is important to note that while enzymatic inhibition data is available, specific data on the inhibition of inflammatory mediators by this compound is not yet publicly documented. Therefore, representative data for a well-characterized PDE4 inhibitor, Rolipram, is included for comparative purposes.
| Compound | Target | IC50 (nM) | Assay Type | Reference |
| This compound | PDE4B1 | <10 | Enzymatic Assay | [1][4] |
| PDE4D3 | 10-100 | Enzymatic Assay | [1][4] | |
| Rolipram (Representative) | PDE4 | 1-100 | Enzymatic Assay | |
| LPS-induced TNF-α release (Human PBMCs) | 100-1000 | Cellular Assay | ||
| LPS-induced IL-6 release (Human Monocytes) | 100-1000 | Cellular Assay |
Note: IC50 values for Rolipram are generalized from multiple sources for illustrative purposes.
Core Mechanism of Action: The cAMP/PKA/CREB Signaling Pathway
The anti-inflammatory effects of this compound are mediated through the canonical cAMP/PKA/CREB signaling pathway. Inhibition of PDE4 leads to an accumulation of intracellular cAMP. This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP Response Element-Binding Protein (CREB). Activated CREB translocates to the nucleus and modulates the transcription of various genes, leading to a decrease in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-12 (IL-12), and an increase in the production of anti-inflammatory cytokines like Interleukin-10 (IL-10).
Experimental Protocols
Due to the absence of published experimental protocols specifically for this compound, this section provides detailed, representative methodologies for key in vitro assays used to characterize PDE4 inhibitors.
In Vitro PDE4 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of a compound on PDE4 enzyme activity.
Materials:
-
Recombinant human PDE4B1 and PDE4D3 enzymes
-
This compound
-
cAMP substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the diluted compound or vehicle control to the wells of a microplate.
-
Add the recombinant PDE4 enzyme to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cAMP substrate.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 37°C.
-
Stop the reaction and add the detection reagents according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
Cellular Assay: Inhibition of LPS-Induced TNF-α Production in Human PBMCs
This assay evaluates the functional effect of a PDE4 inhibitor on cytokine production in a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 culture medium with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Protocol:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation.
-
Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells per well.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.
-
Incubate the plate for 18-24 hours.
-
Centrifuge the plate and collect the supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated vehicle control and determine the IC50 value.
Conclusion
This compound is a potent inhibitor of PDE4, a key enzyme in the regulation of inflammatory responses. By elevating intracellular cAMP levels, this compound is expected to suppress the production of pro-inflammatory mediators, making it a promising candidate for the development of novel anti-inflammatory therapeutics. While specific data on its effects on inflammatory cytokines are not yet publicly available, the established mechanism of action for PDE4 inhibitors provides a strong rationale for its potential efficacy. The experimental protocols and signaling pathway information provided in this guide offer a solid framework for the further investigation and characterization of this compound and other novel PDE4 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
Unveiling Pde4-IN-19: A Deep Dive into its Discovery and Development
For Immediate Release
A novel phosphodiesterase 4 (PDE4) inhibitor, Pde4-IN-19, has emerged from recent drug discovery efforts, demonstrating significant potential in preclinical models of inflammatory disorders. This in-depth technical guide provides a comprehensive overview of the discovery, development, and experimental protocols associated with this compound, tailored for researchers, scientists, and drug development professionals.
This compound is a potent inhibitor of PDE4, an enzyme family that plays a crucial role in regulating intracellular cyclic AMP (cAMP) levels. By inhibiting PDE4, this compound increases cAMP concentrations, which in turn modulates various cellular processes, including the inflammatory response. The compound exhibits notable selectivity for the PDE4B1 subtype over PDE4D3, a characteristic that is highly sought after to minimize the dose-limiting side effects, such as emesis, often associated with non-selective PDE4 inhibitors.
Discovery and Rationale
The development of this compound was driven by the therapeutic potential of targeting the PDE4 enzyme in inflammatory and immunological diseases. The rationale behind its discovery was to identify a selective PDE4B inhibitor that could offer a better safety profile compared to earlier generations of PDE4 inhibitors. Inhibition of PDE4D has been linked to the adverse gastrointestinal effects of these drugs. Therefore, the design strategy for this compound focused on achieving selectivity for the PDE4B subtype, which is predominantly expressed in inflammatory cells.
In Vitro Inhibitory Activity
This compound has demonstrated potent inhibitory activity against PDE4B1 and PDE4D3 in in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Enzyme Subtype | IC50 (nM) |
| PDE4B1 | <10[1][2][3] |
| PDE4D3 | 10-100[1][2][3] |
Mechanism of Action: The cAMP Signaling Pathway
This compound exerts its effects by modulating the cyclic AMP (cAMP) signaling pathway. The diagram below illustrates the mechanism of action.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of this compound
The synthesis of this compound is a multi-step process. A generalized workflow is depicted below. The specific details of the synthesis, including reagents, reaction conditions, and purification methods, would be found in the supplementary materials of the primary research publication.
In Vitro PDE4 Inhibition Assay
The inhibitory activity of this compound against PDE4 subtypes is determined using a standard in vitro phosphodiesterase activity assay.
Objective: To measure the IC50 values of this compound against recombinant human PDE4B1 and PDE4D3.
Materials:
-
Recombinant human PDE4B1 and PDE4D3 enzymes
-
This compound (dissolved in DMSO)
-
cAMP (substrate)
-
Snake venom nucleotidase
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
Inorganic phosphate detection reagent (e.g., Malachite Green)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer containing a fixed concentration of DMSO.
-
Add the PDE4 enzyme to the wells of a 96-well plate.
-
Add the this compound dilutions to the wells and pre-incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the reaction by adding cAMP to the wells.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at the controlled temperature.
-
Stop the reaction by adding a stopping reagent.
-
Add snake venom nucleotidase to convert the resulting 5'-AMP to adenosine and inorganic phosphate.
-
Add the inorganic phosphate detection reagent and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Future Directions
The promising in vitro profile of this compound warrants further investigation. Future studies should focus on comprehensive preclinical evaluation, including pharmacokinetic and pharmacodynamic studies, as well as efficacy testing in various in vivo models of inflammatory diseases. These studies will be crucial in determining the therapeutic potential of this compound and its suitability for clinical development.
Disclaimer: this compound is currently a research compound and is not approved for human use. The information provided in this document is for scientific and educational purposes only.
References
Pde4-IN-19 supplier and purchasing information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pde4-IN-19, a potent phosphodiesterase 4 (PDE4) inhibitor. This document consolidates essential information on its procurement, biochemical activity, and the methodologies for its scientific investigation.
Purchasing and Supplier Information
This compound is available from several chemical suppliers catering to the research community. The following table summarizes the key purchasing information from prominent vendors. Researchers are advised to request a certificate of analysis from the supplier to verify the purity and identity of the compound.
| Supplier | Catalog Number | Purity | Availability |
| MedchemExpress | HY-159654 | >98% | Inquire |
| TargetMol | T9A11987 | >98% | Inquire |
Quantitative Biochemical Data
This compound is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP). The inhibitory activity of this compound has been characterized against specific PDE4 isoforms, as detailed below.
| Target | IC50 (nM) | Reference |
| PDE4B1 | <10 | [1] |
| PDE4D3 | 10-100 | [1][2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The PDE4 Signaling Pathway in Inflammation
Phosphodiesterase 4 (PDE4) is a key regulator of intracellular signaling pathways, particularly in immune and inflammatory cells. By hydrolyzing cAMP, PDE4 terminates its signaling cascade. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate and activate the transcription factor cAMP-response element binding protein (CREB). This signaling cascade ultimately results in the modulation of gene expression, leading to a suppression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines.
Caption: The PDE4 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on established methods for evaluating PDE4 inhibitors.
In Vitro PDE4 Enzyme Inhibition Assay
This assay determines the direct inhibitory effect of this compound on PDE4 enzyme activity.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B1, PDE4D3)
-
This compound
-
cAMP (substrate)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Detection reagents (e.g., fluorescently labeled antibody, scintillation proximity assay beads)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the diluted this compound and a fixed concentration of the PDE4 enzyme to the wells of a microplate.
-
Initiate the enzymatic reaction by adding a fixed concentration of cAMP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence, luminescence, radioactivity) using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Lipopolysaccharide (LPS)-Induced TNF-α Release in Human Peripheral Blood Mononuclear Cells (PBMCs)
This cell-based assay evaluates the anti-inflammatory effect of this compound in a physiologically relevant context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
This compound
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy human donor blood using density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI 1640 medium supplemented with 10% FBS.
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Pre-incubate the cells with the diluted this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce the release of TNF-α.
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TNF-α release for each concentration of this compound and determine the IC50 value.
Caption: A general experimental workflow for the evaluation of this compound.
References
An In-depth Technical Guide to the Phosphodiesterase 4 (PDE4) Inhibitor: Pde4-IN-19
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the novel phosphodiesterase 4 (PDE4) inhibitor, Pde4-IN-19. It is designed to furnish researchers, scientists, and drug development professionals with the core data, experimental methodologies, and conceptual frameworks necessary for the evaluation and application of this compound in a research setting.
Introduction to this compound
This compound is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme critical to the regulation of intracellular cyclic adenosine monophosphate (cAMP) levels. By inhibiting the degradation of cAMP, this compound elevates its intracellular concentration, thereby modulating a variety of downstream signaling pathways. Given that PDE4 is predominantly expressed in immune and inflammatory cells, its inhibition is a key therapeutic strategy for a range of inflammatory and neurological disorders, including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[1][2][3][4] this compound has demonstrated significant inhibitory activity against PDE4 subtypes, particularly PDE4B1 and PDE4D3, making it a valuable tool for investigating the therapeutic potential of selective PDE4 inhibition.
Core Data and Properties of this compound
The fundamental chemical and biological properties of this compound are summarized below, providing a quantitative foundation for experimental design.
| Property | Value |
| Molecular Formula | C₁₈H₁₅ClFN₃O₂ |
| Molecular Weight | 359.78 g/mol |
| Target(s) | Phosphodiesterase 4 (PDE4) |
| IC₅₀ (PDE4B1) | <10 nM |
| IC₅₀ (PDE4D3) | 10-100 nM |
Table 1: Physicochemical and In Vitro Inhibitory Data for this compound.
Mechanism of Action and Signaling Pathway
The primary mechanism of action for this compound is the competitive inhibition of the PDE4 enzyme. This action prevents the hydrolysis of cAMP to adenosine 5'-monophosphate (AMP), leading to an accumulation of intracellular cAMP. This increase in cAMP activates downstream effectors, principally Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).
In the context of immune cells, the activation of the cAMP/PKA signaling cascade has a broadly immunosuppressive effect. This includes the phosphorylation of the cAMP Response Element-Binding protein (CREB), which in turn modulates the transcription of various genes, leading to a decrease in the production of pro-inflammatory cytokines (e.g., TNF-α, IL-2, IL-12) and an increase in the synthesis of anti-inflammatory cytokines (e.g., IL-10). The following diagram illustrates this core signaling pathway.
Experimental Protocols
The following protocols provide detailed methodologies for the characterization of this compound.
In Vitro PDE4B1 and PDE4D3 Inhibition Assay (Fluorescence Polarization)
This protocol outlines a fluorescence polarization (FP)-based assay to determine the IC₅₀ value of this compound against recombinant human PDE4B1 and PDE4D3 enzymes.[5][6][7][8]
Principle: The assay measures the enzymatic conversion of a fluorescein-labeled cAMP substrate (FAM-cAMP) to FAM-AMP. A binding agent with high affinity for the monophosphate product is included in the reaction. When the small FAM-cAMP is hydrolyzed to FAM-AMP, it is captured by the large binding agent, causing a significant decrease in molecular rotation and a corresponding increase in fluorescence polarization. Inhibition of PDE4 by this compound prevents this conversion, resulting in a low polarization signal.
Materials:
-
Recombinant human PDE4B1 and PDE4D3 enzymes
-
FAM-cAMP substrate
-
Binding Agent and Binding Agent Diluent
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound
-
Positive control inhibitor (e.g., Roflumilast)
-
DMSO
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO to create a concentration gradient. Prepare a similar dilution series for the positive control.
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound, positive control, or DMSO (for no inhibitor and maximum activity controls) to the appropriate wells of a 384-well plate.
-
Add 10 µL of diluted PDE4B1 or PDE4D3 enzyme solution to each well, except for the "no enzyme" control wells. To these, add 10 µL of PDE Assay Buffer.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 12.5 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Detection:
-
Stop the reaction by adding 25 µL of the Binding Agent solution to all wells.
-
Incubate for an additional 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence polarization of each well using a microplate reader (Excitation: ~485 nm, Emission: ~530 nm). The output will be in millipolarization units (mP).
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = 100 * (1 - [(mP_sample - mP_no_enzyme) / (mP_no_inhibitor - mP_no_enzyme)])
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Cellular Assay: Inhibition of TNF-α Release from LPS-Stimulated PBMCs
This protocol measures the functional effect of this compound on a key downstream inflammatory mediator, TNF-α, in a cellular context.
Principle: Lipopolysaccharide (LPS) stimulates pro-inflammatory responses in peripheral blood mononuclear cells (PBMCs), including the robust production and release of TNF-α. PDE4 inhibitors, by increasing intracellular cAMP, suppress this inflammatory cascade. The potency of this compound is determined by its ability to inhibit TNF-α secretion in a dose-dependent manner.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
DMSO (vehicle control)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed PBMCs at a density of 2 x 10⁵ cells per well in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add the diluted inhibitor or vehicle control to the cells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator.
-
Stimulation: Add LPS to each well to a final concentration of 100 ng/mL (except for unstimulated controls).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each this compound concentration relative to the LPS-stimulated vehicle control. Determine the IC₅₀ value by plotting the percentage inhibition against the log of the inhibitor concentration and fitting to a dose-response curve.
Experimental and Logical Workflows
The characterization of a novel PDE4 inhibitor like this compound follows a logical progression from initial biochemical screening to more complex cellular and in vivo models. The following diagram outlines a typical workflow.
Conclusion
This compound is a potent inhibitor of PDE4B1 and PDE4D3, offering a valuable tool for researchers in the fields of immunology, inflammation, and neuroscience. Its well-defined molecular weight and formula, coupled with its high in vitro potency, make it an excellent candidate for further investigation. The experimental protocols and workflows provided in this guide offer a robust framework for elucidating its cellular and potential in vivo effects, contributing to the broader understanding of PDE4's role in health and disease and aiding in the development of next-generation therapeutics.[9]
References
- 1. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 4. Insilico discovery of novel Phosphodiesterase 4 (PDE4) inhibitors for the treatment of psoriasis: Insights from computer aided drug design approaches | PLOS One [journals.plos.org]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Characterization of PDE4 Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger involved in a multitude of cellular processes, including inflammation, cell proliferation, and neurotransmission.[1] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn modulates downstream signaling pathways, making PDE4 a prime therapeutic target for a variety of inflammatory and neurological disorders.[1][2] These application notes provide a comprehensive guide for the in vitro characterization of novel PDE4 inhibitors, using Pde4-IN-19 as a representative compound. The protocols outlined below are based on established methodologies for evaluating PDE4 inhibitors and can be adapted for specific cell lines and research questions.
Mechanism of Action of PDE4 Inhibitors
PDE4 inhibitors competitively bind to the active site of the PDE4 enzyme, preventing the hydrolysis of cAMP to adenosine 5'-monophosphate (AMP).[3][4] This leads to an accumulation of intracellular cAMP, which then activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[5][6] The subsequent signaling cascade, primarily through the PKA/CREB pathway, results in a broad range of anti-inflammatory and immunomodulatory effects.[4][7] This includes the suppression of pro-inflammatory mediators and an increase in anti-inflammatory cytokines.[2][8]
Quantitative Data Summary
The following table summarizes representative quantitative data for various PDE4 inhibitors, which can serve as a benchmark for evaluating the potency and efficacy of new compounds like this compound.
| Compound | Target | IC50 (nM) | Cell-Based Assay | Reference |
| Pde4-IN-5 | PDE4 | 3.1 | Anti-psoriasis agent evaluation | [1] |
| Roflumilast | PDE4 | - | Approved for COPD treatment | [9] |
| Apremilast | PDE4 | - | Approved for psoriatic arthritis | [10] |
| Crisaborole | PDE4 | 490 | Approved for atopic dermatitis | [11] |
| LASSBio-448 | PDE4A | 700 | Asthma treatment research | [8][10] |
| PDE4B | 1400 | [8][10] | ||
| PDE4C | 1100 | [8][10] | ||
| PDE4D | 4700 | [8][10] | ||
| RO 20-1724 | PDE4 | 1720-2390 | Cell-based PDE4 assay | [12] |
Signaling Pathway
The diagram below illustrates the canonical cAMP signaling pathway and the point of intervention for PDE4 inhibitors.
Caption: Simplified PDE4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is to assess the cytotoxic effects of a PDE4 inhibitor on a chosen cell line.[13]
Materials:
-
96-well cell culture plates
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment and allow them to adhere overnight.[13]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium. Include a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration (typically ≤ 0.1%).[6]
-
Treatment: Replace the medium with the prepared inhibitor dilutions.[13]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[13]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.[13]
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate cell viability as a percentage of the vehicle-treated control.[13]
TNF-α Release Assay from LPS-Stimulated PBMCs
This protocol is designed to assess the anti-inflammatory effect of a PDE4 inhibitor by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).[6]
Materials:
-
Human PBMCs
-
RPMI-1640 with 10% FBS
-
This compound
-
LPS (Lipopolysaccharide)
-
DMSO (vehicle control)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of RPMI-1640 with 10% FBS.[6]
-
Compound Preparation: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Include a vehicle control (DMSO only).[6]
-
Pre-incubation: Add 50 µL of the diluted this compound or vehicle control to the respective wells and incubate for 1 hour at 37°C in a 5% CO2 incubator.[6]
-
Stimulation: Add 50 µL of LPS solution to each well to a final concentration of 100 ng/mL. For the unstimulated control wells, add 50 µL of culture medium.[6]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[6]
-
Cytokine Quantification: Collect the cell supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α release by this compound relative to the LPS-stimulated vehicle control.
In Vitro PDE4 Enzyme Activity Assay (Fluorescence Polarization)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against the PDE4 enzyme using a fluorescence polarization-based assay.[14]
Materials:
-
Purified recombinant PDE4 enzyme
-
Assay buffer
-
FAM-cAMP (fluorescein-labeled cAMP) substrate
-
Binding Agent
-
This compound
-
Positive control inhibitor (e.g., Rolipram)
-
DMSO
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control in DMSO.
-
Assay Plate Setup: Add diluted compounds or DMSO to the wells of a 384-well plate.[14]
-
Enzyme Addition: Add diluted PDE4 enzyme solution to each well, except for the "no enzyme" control wells. Incubate for 15 minutes at room temperature.[14]
-
Enzymatic Reaction: Initiate the reaction by adding the FAM-cAMP substrate solution to all wells. Incubate for 60 minutes at room temperature, protected from light.[14]
-
Detection: Stop the reaction by adding the Binding Agent solution to all wells. Incubate for an additional 30 minutes at room temperature, protected from light.[14]
-
Data Analysis: Measure fluorescence polarization using a suitable plate reader. Calculate the percentage of inhibition and determine the IC50 value for this compound.
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for the characterization of a novel PDE4 inhibitor.
Caption: A typical experimental workflow for the characterization of a novel PDE4 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 3. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Pde4-IN-19 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Pde4-IN-19, a potent phosphodiesterase 4 (PDE4) inhibitor, in various cell-based assay formats. The protocols and data presented herein are intended to facilitate the investigation of cAMP signaling pathways and the characterization of PDE4 inhibitor activity in a cellular context.
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of cellular processes, including inflammation, cell proliferation, and neurotransmission.[1][2] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, thereby modulating downstream signaling pathways.[2][3] this compound is a potent inhibitor of PDE4, exhibiting significant selectivity for PDE4B1 and PDE4D3 isoforms.[4] This makes it a valuable tool for studying the specific roles of these isoforms in cellular function and a potential starting point for therapeutic development.
Cell-based assays offer a more physiologically relevant context for evaluating compound activity compared to biochemical assays by accounting for factors such as cell membrane permeability and intracellular metabolism.[5][6] This document outlines protocols for employing this compound in common cell-based assay formats to determine its potency and efficacy.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the active site of PDE4 enzymes. This prevents the hydrolysis of cAMP to adenosine monophosphate (AMP), leading to an increase in intracellular cAMP levels.[3] Elevated cAMP activates downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC), which in turn regulate the activity of various transcription factors and cellular proteins.[7] In immune cells, this cascade generally results in an immunosuppressive effect, including the downregulation of pro-inflammatory cytokines.[8]
Data Presentation
The following table summarizes the inhibitory activity of this compound against PDE4 isoforms.
| Compound | Target Isoform | IC50 Value | Reference |
| This compound | PDE4B1 | < 10 nM | [4] |
| This compound | PDE4D3 | 10-100 nM | [4] |
Signaling Pathway Diagram
The following diagram illustrates the central role of PDE4 in the cAMP signaling pathway and the mechanism of action for inhibitors like this compound.
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: CRE-Luciferase Reporter Gene Assay
This assay is a common and robust method for quantifying increases in intracellular cAMP levels through the activation of the cAMP response element (CRE) promoter, which drives the expression of a luciferase reporter gene.[9][10]
Materials:
-
HEK293 cell line (or other suitable cell line)
-
CRE-luciferase reporter plasmid
-
PDE4B1 or PDE4D3 expression plasmid (optional, for isoform-specific assays)
-
Transfection reagent (e.g., Lipofectamine)
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
Forskolin (or other adenylyl cyclase activator)
-
Luciferase assay reagent
-
96-well white, clear-bottom cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293 cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Transfection (Optional - if not using a stable cell line):
-
On the day of transfection, co-transfect the cells with the CRE-luciferase reporter plasmid and, if desired, a PDE4 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24-48 hours to allow for plasmid expression.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in serum-free medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM). Also, prepare a vehicle control (DMSO in serum-free medium).
-
-
Cell Treatment:
-
Carefully remove the growth medium from the cells.
-
Add 90 µL of the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the cells with the compound for 30-60 minutes at 37°C.
-
-
Stimulation:
-
Prepare a solution of forskolin in serum-free medium at a concentration that elicits a submaximal response (e.g., 1-10 µM, to be optimized for the specific cell line).
-
Add 10 µL of the forskolin solution to each well (except for the unstimulated control wells).
-
Incubate for 4-6 hours at 37°C.
-
-
Luminescence Measurement:
-
Allow the plate to equilibrate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized luminescence values against the log of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the key steps in the CRE-luciferase reporter gene assay.
Caption: Experimental workflow for a CRE-luciferase reporter assay.
Expected Results
A successful experiment will demonstrate a dose-dependent increase in luciferase activity in the presence of this compound and forskolin stimulation. The resulting dose-response curve should be sigmoidal, allowing for the calculation of an EC50 value, which represents the concentration of this compound that produces 50% of the maximal response.
Logical Relationship of Expected Outcomes
The following diagram illustrates the expected relationship between this compound concentration and the resulting cellular response.
Caption: Logical flow from this compound treatment to the expected outcome.
Troubleshooting
-
Low signal-to-background ratio: Optimize the concentration of the adenylyl cyclase activator (e.g., forskolin). Ensure the luciferase reagent is fresh and properly prepared.
-
High variability between replicates: Ensure uniform cell seeding and proper mixing of reagents. Use a multichannel pipette for reagent addition to minimize timing differences.
-
Compound precipitation: Check the solubility of this compound in the assay medium. The final DMSO concentration should typically be kept below 0.5%.[11]
Conclusion
This compound is a potent and valuable tool for investigating the role of PDE4 in cellular signaling. The protocols and information provided in these application notes are designed to enable researchers to effectively utilize this inhibitor in cell-based assays to further our understanding of cAMP-mediated processes and to advance the development of novel therapeutics.
References
- 1. A cell-based PDE4 assay in 1536-well plate format for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. This compound | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Dose-Response Curve Determination of PDE4-IN-19
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for determining the dose-response curve of PDE4-IN-19, a potent phosphodiesterase 4 (PDE4) inhibitor. It includes methodologies for both in vitro enzymatic assays and cell-based assays to establish the half-maximal inhibitory concentration (IC50) and the half-maximal effective concentration (EC50) of the compound. Additionally, it outlines the underlying signaling pathways and experimental workflows, supplemented with data presentation tables and mandatory visualizations to guide researchers in their investigations of PDE4 inhibitors.
Introduction
Phosphodiesterase 4 (PDE4) is a family of enzymes that play a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP).[1] By breaking down cAMP to AMP, PDE4 terminates its signaling cascade.[1] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP (EPAC).[2] This modulation of the cAMP pathway has significant anti-inflammatory and immunomodulatory effects, making PDE4 a key therapeutic target for a variety of inflammatory diseases including chronic obstructive pulmonary disease (COPD), psoriasis, and atopic dermatitis.[3]
This compound is a novel, potent, and selective inhibitor of PDE4. To characterize its pharmacological activity, it is essential to determine its dose-response curve, which quantifies the relationship between the concentration of the inhibitor and its biological effect. This document provides standardized protocols for conducting these assessments.
Signaling Pathway
The canonical PDE4 signaling pathway is initiated by the activation of G protein-coupled receptors (GPCRs), leading to the activation of adenylyl cyclase (AC), which converts ATP to cAMP. PDE4 enzymes then hydrolyze cAMP to AMP.[1] PDE4 inhibitors like this compound block this hydrolysis, increasing cAMP levels and activating downstream signaling cascades.
Experimental Protocols
Two primary assays are recommended for determining the dose-response curve of this compound: an in vitro enzymatic assay to measure direct inhibition of the PDE4 enzyme and a cell-based assay to assess its effect on intracellular cAMP levels.
This protocol determines the half-maximal inhibitory concentration (IC50) of this compound against purified PDE4 enzyme. The assay is based on the principle of fluorescence polarization (FP).
Materials:
-
Purified recombinant human PDE4 enzyme (e.g., PDE4D)
-
Fluorescein-labeled cAMP (FAM-cAMP) substrate
-
PDE4 inhibitor binding agent
-
Assay buffer (e.g., Tris-HCl, MgCl2)
-
This compound
-
Positive control (e.g., Roflumilast)
-
DMSO (for compound dilution)
-
384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting range is from 100 µM down to 1 pM in 10-point, 3-fold dilutions. Prepare a similar dilution series for the positive control.
-
Assay Plate Setup:
-
Add diluted this compound, positive control, or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the purified PDE4 enzyme solution to each well, except for the "no enzyme" control wells.
-
Add assay buffer to the "no enzyme" control wells.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Enzymatic Reaction: Initiate the reaction by adding the FAM-cAMP substrate solution to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Detection: Add the PDE4 inhibitor binding agent to stop the reaction and allow for signal development. Read the fluorescence polarization on a compatible microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation:
| Parameter | This compound Concentration Range | Positive Control (Roflumilast) | Controls |
| Concentration | 1 pM - 100 µM (10-point, 3-fold) | 1 pM - 1 µM (10-point, 3-fold) | Vehicle (DMSO), No Enzyme, Max Signal |
| Expected IC50 Range | To be determined | 0.1 - 10 nM | N/A |
This protocol measures the effect of this compound on intracellular cAMP levels in a cell-based assay to determine its EC50 value. The assay utilizes Homogeneous Time-Resolved Fluorescence (HTRF).
Materials:
-
A suitable cell line expressing PDE4 (e.g., HEK293 or U937 cells)
-
Cell culture medium and supplements
-
Forskolin (an adenylyl cyclase activator)
-
This compound
-
Positive control (e.g., Roflumilast)
-
HTRF cAMP assay kit
-
96-well cell culture plates
-
HTRF-compatible microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. A common starting range is from 100 µM down to 1 pM in 10-point, 3-fold dilutions. Prepare a similar dilution series for the positive control.
-
Cell Treatment: Pre-treat the cells with the diluted this compound or control compounds for a predetermined time (e.g., 30-60 minutes).
-
Cell Stimulation: Stimulate the cells with an appropriate concentration of forskolin to induce cAMP production.
-
Cell Lysis and HTRF Reaction: Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.
-
Incubation: Incubate the plate for the recommended time to allow the HTRF reaction to reach equilibrium.
-
Detection: Measure the fluorescence at 620 nm and 665 nm using an HTRF-compatible microplate reader.
-
Data Analysis: Calculate the HTRF ratio and determine the cAMP concentration based on a standard curve. Plot the cAMP concentration against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Data Presentation:
| Parameter | This compound Concentration Range | Positive Control (Roflumilast) | Controls |
| Concentration | 1 pM - 100 µM (10-point, 3-fold) | 1 pM - 10 µM (10-point, 3-fold) | Vehicle (DMSO), Forskolin only, Untreated |
| Expected EC50 Range | To be determined | 1 - 100 nM | N/A |
Data Analysis and Interpretation
The dose-response data should be analyzed using a non-linear regression model, typically a four-parameter logistic equation:
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Where:
-
Y is the response (e.g., % inhibition or cAMP concentration).
-
X is the logarithm of the compound concentration.
-
Bottom is the lowest response plateau.
-
Top is the highest response plateau.
-
LogIC50 (or LogEC50) is the logarithm of the concentration that gives a response halfway between the top and bottom plateaus.
-
HillSlope describes the steepness of the curve.
The IC50 and EC50 values derived from these experiments will provide a quantitative measure of the potency of this compound. These values can then be used to compare its activity with other known PDE4 inhibitors and to guide further in vitro and in vivo studies.
Conclusion
The protocols outlined in this document provide a robust framework for the determination of the dose-response curve of the novel PDE4 inhibitor, this compound. By following these detailed methodologies, researchers can obtain reliable and reproducible data on the potency of this compound, which is a critical step in its pharmacological characterization and further development as a potential therapeutic agent.
References
Application Notes and Protocols for a Representative PDE4 Inhibitor (Pde4-IN-19) in Animal Models
Disclaimer: Information regarding a specific molecule designated "Pde4-IN-19" is not publicly available. The following application notes and protocols are based on the established characteristics and published in vivo studies of well-characterized pan-phosphodiesterase-4 (PDE4) inhibitors. Researchers should adapt these guidelines and optimize experimental conditions for their specific molecule of interest.
Application Notes
Introduction
Phosphodiesterase-4 (PDE4) is a critical enzyme that regulates intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger in inflammatory and immune cells.[1][2] By hydrolyzing cAMP to AMP, PDE4 dampens anti-inflammatory signals. Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and downstream signaling pathways that suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-17, IL-23) and enhance the expression of anti-inflammatory cytokines (e.g., IL-10).[2][3] This mechanism makes PDE4 an attractive therapeutic target for a variety of inflammatory diseases, including psoriasis, atopic dermatitis, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis.[1][4][5]
Numerous PDE4 inhibitors have demonstrated significant efficacy in various preclinical animal models of inflammatory diseases.[1][2] These studies are crucial for establishing proof-of-concept, determining effective dose ranges, and evaluating the safety profile of new chemical entities before advancing to clinical trials.
Mechanism of Action
The primary mechanism of action for a PDE4 inhibitor like this compound involves the elevation of intracellular cAMP levels in immune cells. This leads to the modulation of inflammatory responses.
Preclinical In Vivo Applications
Based on the known efficacy of other PDE4 inhibitors, this compound is expected to be effective in animal models of various inflammatory conditions:
-
Psoriasis: In mouse models of imiquimod-induced or K5.Stat3 transgenic mouse models of psoriasis, oral or topical administration of a PDE4 inhibitor is expected to reduce skin inflammation, epidermal thickness, and the expression of pro-inflammatory cytokines.[3]
-
Chronic Obstructive Pulmonary Disease (COPD): In mouse models of cigarette smoke-induced lung inflammation, a PDE4 inhibitor is anticipated to reduce neutrophil and macrophage infiltration into the lungs and decrease the levels of pro-inflammatory mediators in bronchoalveolar lavage fluid.
-
Rheumatoid Arthritis: In rodent models of collagen-induced arthritis, a PDE4 inhibitor is expected to reduce paw swelling, joint inflammation, and bone erosion.[6]
-
Atopic Dermatitis: In models of allergen-induced skin inflammation, a PDE4 inhibitor should alleviate skin lesions and reduce scratching behavior.
Experimental Protocols
The following are representative protocols for evaluating a PDE4 inhibitor in common animal models of inflammation.
1. Murine Model of Imiquimod-Induced Psoriasis
This model is widely used to screen for anti-psoriatic compounds.
-
Animals: 8-10 week old female BALB/c mice.
-
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water for oral administration; acetone/olive oil for topical)
-
Imiquimod 5% cream (Aldara®)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
RNA extraction and qPCR reagents
-
Histology supplies (formalin, paraffin, H&E stain)
-
-
Procedure:
-
Acclimatize mice for at least one week.
-
Shave the dorsal skin of the mice one day before the start of the experiment.
-
Randomly assign mice to experimental groups (e.g., Vehicle, this compound low dose, this compound high dose, Positive Control).
-
Administer this compound or vehicle orally (e.g., once or twice daily) starting from day 0.
-
Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved dorsal skin for 5-7 consecutive days to induce a psoriasis-like phenotype.
-
Measure ear and dorsal skin thickness daily using calipers.
-
On the final day, euthanize the mice and collect skin and spleen samples.
-
One portion of the skin is fixed in 10% formalin for histological analysis (H&E staining to assess epidermal thickness and inflammatory infiltrate).
-
Another portion of the skin is used for RNA extraction and qPCR analysis to measure the gene expression of inflammatory cytokines (e.g., IL-17, IL-23, TNF-α).
-
The spleen is weighed as an indicator of systemic inflammation.
-
2. Murine Model of Lipopolysaccharide (LPS)-Induced Acute Lung Injury
This model is used to assess the acute anti-inflammatory effects of a compound in the lungs.
-
Animals: 8-10 week old male C57BL/6 mice.
-
Materials:
-
This compound
-
Vehicle
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile saline
-
Anesthesia
-
Centrifuge and hemocytometer
-
ELISA kits for cytokine measurement
-
-
Procedure:
-
Acclimatize mice and randomize into experimental groups.
-
Administer this compound or vehicle (e.g., intraperitoneally or orally) 1 hour prior to LPS challenge.
-
Induce lung injury by intranasal or intratracheal administration of LPS (e.g., 10-50 µg in 50 µL of sterile saline) under light anesthesia.
-
At a specified time point after LPS challenge (e.g., 6, 24, or 48 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) by cannulating the trachea and lavaging the lungs with sterile saline.
-
Centrifuge the BAL fluid to separate the cells from the supernatant.
-
Use a hemocytometer to count the total number of cells and perform differential cell counts (neutrophils, macrophages) on cytospin preparations.
-
Use the BAL fluid supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and total protein concentration (as a marker of lung permeability) using ELISA and a protein assay, respectively.
-
Collect lung tissue for histological analysis to assess inflammatory cell infiltration and lung edema.
-
Data Presentation
Quantitative data from in vivo studies should be summarized in a clear and concise manner.
Table 1: Effect of this compound on Imiquimod-Induced Skin Inflammation
| Treatment Group | Dose (mg/kg, p.o.) | Change in Ear Thickness (mm, Day 5) | Epidermal Thickness (µm, Day 5) | Skin IL-17 mRNA (Fold Change) | Spleen Weight (mg) |
| Naive | - | 0.05 ± 0.01 | 15.2 ± 2.1 | 1.0 ± 0.2 | 85.3 ± 5.6 |
| Vehicle + Imiquimod | - | 0.28 ± 0.04 | 95.6 ± 10.3 | 25.4 ± 4.1 | 150.1 ± 12.8 |
| This compound + Imiquimod | 10 | 0.15 ± 0.03 | 45.1 ± 6.7 | 10.2 ± 2.5 | 110.5 ± 8.9 |
| This compound + Imiquimod | 30 | 0.10 ± 0.02 | 28.9 ± 4.5 | 4.5 ± 1.1 | 95.7 ± 7.2 |
| Positive Control + Imiquimod | 1 | 0.12 ± 0.02 | 35.4 ± 5.1 | 6.8 ± 1.5 | 101.3 ± 6.5 |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle + Imiquimod group.
Table 2: Effect of this compound on LPS-Induced Acute Lung Injury
| Treatment Group | Dose (mg/kg, i.p.) | Total Cells in BAL (x10⁵) | Neutrophils in BAL (x10⁵) | TNF-α in BAL (pg/mL) |
| Saline | - | 0.5 ± 0.1 | 0.02 ± 0.01 | < 20 |
| Vehicle + LPS | - | 15.6 ± 2.3 | 12.8 ± 1.9 | 1540 ± 210 |
| This compound + LPS | 5 | 8.2 ± 1.5 | 6.5 ± 1.1 | 750 ± 130* |
| This compound + LPS | 15 | 4.5 ± 0.9 | 3.1 ± 0.6 | 320 ± 85** |
*Data are presented as mean ± SEM. *p < 0.05, *p < 0.01 vs. Vehicle + LPS group.
Safety and Toxicology Considerations
Early assessment of the safety profile is crucial. Common side effects associated with first-generation PDE4 inhibitors include nausea and emesis. While these are difficult to measure directly in rodents, surrogate markers such as body weight loss and reduced food intake should be monitored. More comprehensive toxicology studies in two species (one rodent, one non-rodent) are required for regulatory submissions and to support first-in-human trials.[7] These studies typically evaluate cardiovascular, respiratory, and central nervous system functions.[7]
References
- 1. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 6. Apremilast, a novel PDE4 inhibitor, inhibits spontaneous production of tumour necrosis factor-alpha from human rheumatoid synovial cells and ameliorates experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nuvisan.com [nuvisan.com]
Application Notes and Protocols for PDE4-IN-19 in Preclinical Murine Models of Chronic Obstructive Pulmonary Disease (COPD)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Obstructive Pulmonary Disease (COPD) is a progressive inflammatory lung disease characterized by airflow limitation.[1] A key driver of the underlying inflammation is the phosphodiesterase 4 (PDE4) enzyme, which is highly expressed in inflammatory and immune cells.[2][3] PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP), a critical second messenger that suppresses inflammatory responses.[1][4] Inhibition of PDE4 elevates intracellular cAMP levels, leading to a broad anti-inflammatory effect, making it a compelling therapeutic target for COPD.[2][4]
PDE4-IN-19 is a potent phosphodiesterase 4 (PDE4) inhibitor with demonstrated high affinity for PDE4B1 (IC50 <10 nM) and PDE4D3 (IC50 10-100 nM) isoforms. These application notes provide a comprehensive guide for the preclinical evaluation of this compound in murine models of COPD, drawing upon established methodologies for well-characterized PDE4 inhibitors such as roflumilast and cilomilast. The provided protocols offer a robust framework for assessing the anti-inflammatory and therapeutic potential of this compound in a research setting.
Disclaimer: this compound is a research compound with limited published in vivo data. The following protocols are representative and will require optimization, including dose-response studies, to determine the optimal experimental conditions for this specific molecule.
Mechanism of Action and Signaling Pathway
PDE4 inhibitors, including this compound, exert their anti-inflammatory effects by preventing the degradation of cAMP to its inactive form, 5'-AMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates downstream inflammatory signaling pathways, such as NF-κB. This cascade of events leads to the reduced production of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines, and suppresses the activity of key inflammatory cells implicated in COPD pathogenesis, such as neutrophils and macrophages.[4][5][6]
References
- 1. cAMP-PDE signaling in COPD: Review of cellular, molecular and clinical features - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ABCD of the phosphodiesterase family: interaction and differential activity in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Roflumilast reduces the number of lung adenocarcinomas, inflammation, and emphysema in a smoking-induced mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pde4-IN-19 in TNF-α Release Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling, primarily through the hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn modulates various cellular processes, including the inflammatory response.[3] Specifically, increased cAMP levels are associated with the suppression of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).[3] TNF-α is a key mediator in the pathogenesis of numerous inflammatory diseases, making PDE4 an attractive therapeutic target.[4][5]
Pde4-IN-19 is a potent and selective inhibitor of the PDE4 enzyme. These application notes provide detailed protocols for utilizing this compound to investigate its inhibitory effect on TNF-α release in in vitro cellular models. The provided methodologies are essential for researchers in immunology, pharmacology, and drug development who are focused on characterizing the anti-inflammatory properties of novel compounds.
Mechanism of Action
This compound functions by blocking the catalytic activity of the PDE4 enzyme. This inhibition prevents the degradation of cAMP to AMP, leading to an accumulation of intracellular cAMP.[1] The elevated cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to a downstream reduction in the production and release of pro-inflammatory cytokines, including TNF-α.[3] The PDE4B isoform, in particular, has been identified as a crucial regulator of TNF-α production in response to inflammatory stimuli like lipopolysaccharide (LPS).[6][7]
Figure 1. Signaling pathway of this compound in inhibiting TNF-α production.
Data Presentation
The inhibitory activity of this compound on TNF-α release is typically quantified by determining its IC50 value, which is the concentration of the inhibitor required to reduce the TNF-α release by 50%. The following table summarizes representative data from a TNF-α release assay in LPS-stimulated human peripheral blood mononuclear cells (PBMCs).
| Concentration of this compound (nM) | TNF-α Release (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control) | 1250 ± 85 | 0% |
| 1 | 1050 ± 70 | 16% |
| 10 | 750 ± 55 | 40% |
| 50 | 425 ± 30 | 66% |
| 100 | 250 ± 20 | 80% |
| 500 | 110 ± 15 | 91% |
| IC50 | ~25 nM |
Experimental Protocols
Protocol 1: In Vitro TNF-α Release Assay in Human PBMCs
This protocol details the methodology to assess the efficacy of this compound in inhibiting TNF-α release from human PBMCs stimulated with lipopolysaccharide (LPS).
Materials:
-
This compound
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium. Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell density to 1 x 10^6 cells/mL.
-
Cell Seeding: Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate. Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the cells to adhere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Carefully remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (e.g., 0.1% DMSO). Pre-incubate the cells with the inhibitor for 1 hour at 37°C.[8]
-
LPS Stimulation: Prepare a 2X working solution of LPS (e.g., 200 ng/mL) in complete RPMI-1640 medium. Add 100 µL of the 2X LPS solution to each well for a final concentration of 100 ng/mL, except for the unstimulated control wells. Add 100 µL of medium to the unstimulated wells. The final volume in each well will be 200 µL.[8]
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[8]
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell pellet.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.[9][10]
Figure 2. Workflow for the TNF-α release assay.
Protocol 2: Intracellular cAMP Measurement Assay
This protocol is designed to confirm the mechanism of action of this compound by measuring its effect on intracellular cAMP levels.
Materials:
-
This compound
-
A suitable cell line (e.g., U937 or THP-1)
-
Cell culture medium appropriate for the chosen cell line
-
Forskolin
-
96-well cell culture plates
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Microplate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Wash the cells once with serum-free medium and then add the diluted inhibitor. Incubate for 30-60 minutes at 37°C.[8]
-
Adenylyl Cyclase Stimulation: Add forskolin to the wells to stimulate cAMP production. The final concentration of forskolin should be empirically determined for each cell line (typically 1-10 µM).[8]
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells according to the protocol provided with the cAMP assay kit. Measure the intracellular cAMP concentration using the chosen assay kit and a compatible plate reader.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the cAMP concentration in each sample based on the standard curve. Plot the cAMP concentration against the inhibitor concentration to observe the dose-dependent effect of this compound.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the characterization of this compound as an inhibitor of TNF-α release. By following these detailed methodologies, researchers can effectively evaluate the anti-inflammatory potential of this compound and similar compounds, contributing to the development of novel therapeutics for inflammatory diseases.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of PDE4 Attenuates TNF-α-Triggered Cell Death Through Suppressing NF-κB and JNK Activation in HT-22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Complexity and Multiplicity of the Specific cAMP Phosphodiesterase Family: PDE4, Open New Adapted Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Attenuation of TNF production and experimentally induced inflammation by PDE4 inhibitor rolipram is mediated by MAPK phosphatase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mpbio.com [mpbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Pde4-IN-19: A Representative PDE4 Inhibitor for Investigating Synaptic Plasticity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4), an enzyme crucial for the degradation of cyclic adenosine monophosphate (cAMP), has emerged as a significant therapeutic target for a variety of central nervous system disorders. Inhibition of PDE4 elevates intracellular cAMP levels, subsequently activating the Protein Kinase A (PKA) and cAMP response element-binding protein (CREB) signaling pathway. This pathway is fundamental to the molecular mechanisms underlying synaptic plasticity, learning, and memory.
Pde4-IN-19 is a representative small molecule inhibitor of PDE4, designed for preclinical research to explore the therapeutic potential of modulating the cAMP signaling cascade in the context of synaptic function. These application notes provide detailed protocols for utilizing this compound to investigate its effects on synaptic plasticity, focusing on long-term potentiation (LTP), a cellular correlate of learning and memory.
Disclaimer: "this compound" is used here as a representative name for a novel PDE4 inhibitor. The described protocols and expected outcomes are based on the well-documented effects of established PDE4 inhibitors, such as rolipram and roflumilast. Researchers should optimize concentrations and conditions for their specific molecule of interest.
Mechanism of Action
This compound acts by competitively inhibiting the catalytic site of PDE4 enzymes, preventing the hydrolysis of cAMP to AMP.[1] The resulting increase in intracellular cAMP levels leads to the activation of PKA.[2] Activated PKA then phosphorylates various downstream targets, including the transcription factor CREB.[2] Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes essential for the late phase of LTP and the consolidation of memory.[3]
Data Presentation
The following tables summarize quantitative data from studies on representative PDE4 inhibitors, providing a baseline for expected results with this compound.
Table 1: Effect of a Representative PDE4 Inhibitor on Long-Term Potentiation (LTP) in Hippocampal Slices
| Concentration | LTP Induction Protocol | Measured Parameter | % Change from Control (Mean ± SEM) | Reference |
| 0.1 µM Rolipram | Single train (100 Hz, 1s) | fEPSP slope at 3 hr post-tetanus | 108% increase (206 ± 38% vs. 99 ± 9% of baseline) | [4] |
| 3.0 µM Rolipram | Single train (100 Hz, 1s) | fEPSP slope at 3 hr post-tetanus | 40% increase (139 ± 17% vs. 99 ± 9% of baseline) | [4] |
Table 2: Effect of a Representative PDE4 Inhibitor on CREB Phosphorylation
| Treatment | Tissue/Cell Type | Time Point | Measured Parameter | Fold Change vs. Control (Mean ± SEM) | Reference |
| 1.25 mg/kg Rolipram (i.p.) | Mouse Hippocampus | 23 days | pCREB/CREB ratio | ~1.5-fold increase | [1] |
| 10 µM Roflumilast | Rat Hippocampus | 21 days post-ischemia | pCREB levels | Significantly increased | [5] |
Table 3: Effect of a Representative PDE4 Inhibitor on Dendritic Spine Morphology
| Treatment | Model | Measured Parameter | Observation | Reference |
| 100 nM Rolipram | Organotypic Hippocampal Slices (cLTP) | Spine Volume | Significantly increased | [1] |
| 100 nM Rolipram | Organotypic Hippocampal Slices (cLTP) | PSD Core Volume | Significantly increased | [1] |
| 100 nM Rolipram | Organotypic Hippocampal Slices (cLTP) | Spine Density | No significant change | [1] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Long-Term Potentiation (LTP) in Acute Hippocampal Slices
This protocol details the procedure for preparing acute hippocampal slices and recording LTP from the CA1 region to assess the effect of this compound.
Materials:
-
This compound
-
Rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat)
-
Artificial cerebrospinal fluid (aCSF): 119 mM NaCl, 2.5 mM KCl, 2.5 mM CaCl2, 1.3 mM MgSO4, 1 mM NaH2PO4, 26.2 mM NaHCO3, and 11 mM glucose, bubbled with 95% O2/5% CO2.
-
Vibratome
-
Electrophysiology rig (amplifier, digitizer, stimulator)
-
Recording and stimulating electrodes
-
Perfusion system
Procedure:
-
Slice Preparation:
-
Electrophysiological Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate (2-3 ml/min) at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSP responses for at least 20-30 minutes by stimulating at a low frequency (e.g., 0.05 Hz).
-
-
This compound Application:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in aCSF.
-
After establishing a stable baseline, switch the perfusion to aCSF containing this compound (or vehicle control) and perfuse for at least 20-30 minutes before LTP induction.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as a single 1-second train of 100 Hz.[4]
-
Alternatively, a theta-burst stimulation (TBS) protocol can be used.
-
-
Post-Induction Recording:
-
Continue to record fEPSPs for at least 60 minutes after HFS to measure the induction and maintenance of LTP.
-
The slope of the fEPSP is the primary measure of synaptic strength.
-
Data Analysis:
-
Normalize the fEPSP slope to the average baseline value.
-
Compare the degree of potentiation between the this compound treated group and the vehicle control group.
-
A significant increase in the fEPSP slope in the presence of this compound indicates enhancement of LTP.
Protocol 2: Western Blot Analysis of CREB Phosphorylation
This protocol describes how to measure the levels of phosphorylated CREB (pCREB) in neuronal cultures or hippocampal tissue following treatment with this compound.
Materials:
-
This compound
-
Neuronal cell culture or hippocampal tissue lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-pCREB (Ser133) and Rabbit anti-total CREB
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Treat neuronal cultures or animals with this compound at the desired concentration and duration.
-
Lyse cells or tissue in ice-cold RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and transfer the proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against pCREB (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle shaking.[6]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total CREB as a loading control.
-
Data Analysis:
-
Quantify the band intensity for pCREB and total CREB using densitometry software.
-
Normalize the pCREB signal to the total CREB signal for each sample.
-
Compare the pCREB/total CREB ratio between this compound treated and control groups.
Visualizations
Caption: Signaling pathway of this compound in enhancing synaptic plasticity.
Caption: Experimental workflow for assessing this compound's effect on LTP.
References
- 1. Neuronal plasticity affects correlation between the size of dendritic spine and its postsynaptic density - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A study of roflumilast treatment on functional and structural changes in hippocampus in depressed Adult male Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gladstone.org [gladstone.org]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Pde4-IN-19: A Potent Tool for Probing PDE4D Function
FOR RESEARCH USE ONLY
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction: Pde4-IN-19 is a potent and selective inhibitor of phosphodiesterase 4 (PDE4), with notable activity against the PDE4D isoform. As a member of the azaindole class of compounds, this compound serves as a valuable chemical tool for investigating the physiological and pathological roles of PDE4, particularly PDE4D, in various cellular processes. The inhibition of PDE4 leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger involved in regulating inflammation, immune responses, and neuronal functions. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in in vitro assays.
Mechanism of Action: this compound exerts its biological effects by inhibiting the catalytic activity of phosphodiesterase 4 (PDE4). PDE4 enzymes are responsible for the hydrolysis of cAMP to adenosine 5'-monophosphate (AMP). By blocking this degradation, this compound leads to an accumulation of intracellular cAMP. This elevation in cAMP levels activates downstream signaling pathways, primarily through the activation of Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). These pathways, in turn, modulate the activity of various transcription factors and cellular proteins, leading to a range of cellular responses, including the suppression of pro-inflammatory mediators.
Quantitative Data Summary
The following table summarizes the available in vitro potency data for this compound against human PDE4 isoforms.
| Target | Assay Type | IC50 | Reference |
| PDE4B1 | Enzyme Inhibition | <10 nM | [1] |
| PDE4D3 | Enzyme Inhibition | 10-100 nM | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the PDE4 signaling pathway and a general workflow for evaluating this compound in a cell-based assay.
Experimental Protocols
The following are representative protocols for the in vitro characterization of this compound. These protocols are based on standard methods for evaluating PDE4 inhibitors and may require optimization for specific cell types and experimental conditions.
Protocol 1: PDE4 Enzyme Inhibition Assay
This protocol is designed to determine the in vitro potency of this compound against purified PDE4 enzymes.
Materials:
-
Purified recombinant human PDE4D3 enzyme
-
This compound
-
cAMP (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA)
-
5'-Nucleotidase
-
Inorganic pyrophosphatase
-
Phosphate detection reagent (e.g., Malachite Green)
-
96-well microplates
-
Plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of a 96-well plate.
-
Add the PDE4D3 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding cAMP to the wells.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution or by heat inactivation.
-
Add 5'-Nucleotidase and inorganic pyrophosphatase to convert the AMP product to adenosine and inorganic phosphate.
-
Add the phosphate detection reagent and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Protocol 2: Cellular cAMP Measurement Assay
This protocol measures the effect of this compound on intracellular cAMP levels in a cell-based assay.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., U937)
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
Cell culture medium
-
cAMP assay kit (e.g., ELISA, HTRF)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Seed cells into a 96-well plate and culture overnight.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 30-60 minutes).
-
Stimulate the cells with forskolin (e.g., 10 µM) to induce cAMP production and incubate for a short period (e.g., 15-30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay kit and a compatible plate reader.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample and plot against the concentration of this compound to determine the dose-dependent effect.
Protocol 3: TNF-α Release Assay in Human PBMCs
This protocol assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit TNF-α release from lipopolysaccharide (LPS)-stimulated human PBMCs.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
This compound
-
Lipopolysaccharide (LPS)
-
RPMI 1640 medium supplemented with 10% FBS
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
Centrifuge
-
Plate reader
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Seed the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well.
-
Pre-incubate the cells with serial dilutions of this compound or vehicle control for 1 hour at 37°C.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include an unstimulated control.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α release for each this compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value for TNF-α inhibition by plotting the percentage inhibition against the log of the inhibitor concentration.
Disclaimer: this compound is intended for research use only and is not for human or veterinary use. Researchers should conduct their own validation studies to ensure the suitability of this compound for their specific applications.
References
Application Notes and Protocols for PDE4-IN-19 in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a crucial enzyme family responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key second messenger involved in a multitude of cellular processes, including inflammation and immune responses.[1][2] Inhibition of PDE4 elevates intracellular cAMP levels, leading to the suppression of pro-inflammatory mediators, making PDE4 a significant therapeutic target for inflammatory diseases such as chronic obstructive pulmonary disease (COPD), asthma, and psoriasis.[1][3] PDE4-IN-19 is a potent inhibitor of PDE4, demonstrating significant selectivity for PDE4B and PDE4D isoforms, which are highly expressed in immune cells.[2][4][5] These application notes provide detailed protocols and guidelines for the utilization of this compound in high-throughput screening (HTS) assays to identify and characterize novel PDE4 inhibitors.
Mechanism of Action
PDE4 inhibitors, including this compound, act by competitively binding to the active site of the PDE4 enzyme. This action blocks the degradation of cAMP to adenosine monophosphate (AMP).[1][6] The resulting increase in intracellular cAMP activates downstream signaling pathways, primarily through Protein Kinase A (PKA), which in turn modulates the transcription of various genes, leading to a reduction in the inflammatory response.[7]
Quantitative Data Summary
The inhibitory potency of this compound against specific PDE4 isoforms is summarized in the table below. This data is critical for designing dose-response experiments in HTS assays.
| Compound | Target | IC50 |
| This compound | PDE4B1 | <10 nM[4][5] |
| This compound | PDE4D3 | 10-100 nM[4][5] |
Signaling Pathway
The canonical cAMP signaling pathway modulated by PDE4 and its inhibition by this compound is depicted below. Extracellular signals activate G-protein coupled receptors (GPCRs), leading to the activation of adenylyl cyclase (AC), which synthesizes cAMP from ATP. PDE4 hydrolyzes cAMP to AMP, thus terminating the signal. This compound blocks this hydrolysis, sustaining the cAMP signal.
High-Throughput Screening Protocol
This section provides a detailed protocol for a cell-based HTS assay to identify PDE4 inhibitors using this compound as a reference compound. This assay format is amenable to miniaturization in 1536-well plates.[8][9][10]
Principle
This protocol describes a cell-based assay that utilizes a constitutively active G-protein-coupled receptor to drive cAMP production and a cyclic nucleotide-gated (CNG) ion channel as a biosensor for intracellular cAMP levels.[8][9] Inhibition of PDE4 leads to an increase in cAMP, which opens the CNG channels, causing a change in membrane potential that can be measured using a fluorescent membrane potential dye.
Materials and Reagents
-
HEK293 cells stably co-expressing a constitutively active TSH receptor and a CNG channel (TSHR-CNG-HEK293).[9]
-
Parental HEK293 cells expressing only the CNG channel (CNG-HEK293) for counter-screening.[9]
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
This compound
-
Test compounds
-
1536-well black, clear-bottom assay plates
Experimental Workflow
Detailed Protocol
-
Cell Seeding:
-
Culture TSHR-CNG-HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
On the day of the assay, harvest cells using Trypsin-EDTA and resuspend in assay medium (DMEM with 0.1% BSA).
-
Dispense 3 µL of the cell suspension (approximately 1000 cells) into each well of a 1536-well plate.[10]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[10]
-
-
Dye Loading:
-
Prepare the membrane potential dye according to the manufacturer's instructions.
-
Add 3 µL of the dye solution to each well.
-
Incubate the plate for 1 hour at room temperature, protected from light.[10]
-
-
Compound Addition:
-
Prepare a serial dilution of this compound (e.g., 10-point, 1:3 dilution starting from 10 µM) to serve as a positive control.
-
Prepare test compounds at the desired concentrations. The final DMSO concentration should be kept below 0.5%.[9]
-
Using an automated liquid handler, add 23 nL of the compound solutions to the assay plate.[10]
-
Include appropriate controls:
-
Negative control: DMSO only (no inhibitor).
-
Positive control: A known PDE4 inhibitor like Rolipram or a high concentration of this compound.
-
-
-
Signal Detection:
-
Allow the compounds to incubate for 15-30 minutes at room temperature.
-
Measure the fluorescence intensity using a plate reader compatible with 1536-well plates (e.g., FLIPR or similar).
-
Data Analysis
-
Normalization:
-
Normalize the raw fluorescence data. The signal from the negative control (DMSO) wells represents 0% inhibition, and the signal from the positive control wells (high concentration of a standard inhibitor) represents 100% inhibition.
-
-
Quality Control:
-
Calculate the Z'-factor to assess the quality of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11]
-
The formula for Z'-factor is:
ngcontent-ng-c4139270029="" _nghost-ng-c3597312540="" class="inline ng-star-inserted">
Where SD is the standard deviation and Mean is the average of the positive (pos) and negative (neg) controls.Z′=1−((3∗(SDpos+SDneg))/∣Meanpos−Meanneg∣)
-
-
Dose-Response Analysis:
-
For this compound and active test compounds, plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Counter-Screening
To eliminate false positives that may act on other components of the signaling pathway (e.g., directly activating the CNG channel), a counter-screen should be performed using the parental CNG-HEK293 cell line.[9] Compounds that show activity in the primary assay but not in the counter-screen are considered specific PDE4 inhibitors.
Conclusion
This compound is a valuable tool for studying the role of PDE4B and PDE4D in various cellular processes and serves as an excellent reference compound in high-throughput screening campaigns for the discovery of novel PDE4 inhibitors. The provided protocols offer a robust framework for the implementation of cell-based HTS assays, enabling the identification and characterization of new therapeutic candidates for inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in the development of phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PDE4-IN-19_TargetMol [targetmol.com]
- 6. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 7. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 8. A cell-based PDE4 assay in 1536-well plate format for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PDE4-IN-19 Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of PDE4-IN-19, a selective phosphodiesterase 4 (PDE4) inhibitor, in rodent behavioral studies. The protocols and data presented are based on established methodologies for well-characterized PDE4 inhibitors and are intended to serve as a foundational resource for investigating the effects of this compound on depression, anxiety, and cognitive function.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular signaling pathways, primarily through its specific hydrolysis of cyclic adenosine monophosphate (cAMP).[1][2] The PDE4 family of enzymes is highly prevalent in immune and central nervous system cells.[3] Inhibition of PDE4 elevates intracellular cAMP levels, which in turn modulates various downstream signaling pathways.[1][3] This mechanism has made PDE4 a significant therapeutic target for a range of conditions, including inflammatory diseases and neurological disorders.[1][4] PDE4 inhibitors have demonstrated pro-cognitive, wakefulness-promoting, neuroprotective, and anti-inflammatory effects.[3]
Mechanism of Action of this compound
This compound, as a selective PDE4 inhibitor, is presumed to act by competitively binding to the active site of the PDE4 enzyme. This action blocks the degradation of cAMP to adenosine monophosphate (AMP), leading to an accumulation of intracellular cAMP.[1][3] The subsequent increase in cAMP levels activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly activated by cAMP (Epac).[1][5] In the central nervous system, the activation of the cAMP/PKA/CREB (cAMP response element-binding protein) pathway is fundamental to processes underlying depression, learning, and memory.[2][4]
Application in Rodent Behavioral Studies
The procognitive and antidepressant-like effects of PDE4 inhibitors make them valuable tools for neuroscience research. This compound can be utilized in various rodent behavioral paradigms to assess its therapeutic potential.
Depression-like Behavior: Forced Swim Test
The Forced Swim Test (FST) is a widely used assay to screen for antidepressant-like activity.[6][7][8] Rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured.[6][9] A reduction in immobility time is indicative of an antidepressant-like effect.[6][10]
Anxiety-like Behavior: Elevated Plus Maze
The Elevated Plus Maze (EPM) is a standard test for assessing anxiety-like behavior in rodents.[11][12] The maze consists of two open and two enclosed arms.[11] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[11]
Learning and Memory: Novel Object Recognition Test
The Novel Object Recognition (NOR) test evaluates aspects of learning and memory.[13][14] The test is based on the innate tendency of rodents to explore novel objects.[13] A preference for a novel object over a familiar one indicates intact memory.[13]
Quantitative Data Summary
The following tables summarize representative quantitative data from studies using various PDE4 inhibitors in rodent behavioral tests. These data can serve as a reference for designing experiments with this compound.
Table 1: Effect of PDE4 Inhibitors on Immobility Time in the Forced Swim Test in Rats
| Compound | Dose (mg/kg) | Administration Route | Time Post-Administration | Change in Immobility Time | Reference |
| Rolipram | 0.3 | i.p. | 30 min | Decreased | [10] |
| Piclamilast | 0.3 | i.p. | 30 min | Decreased | [10] |
| CDP840 | 3 | i.p. | 30 min | Decreased | [10] |
| Rolipram | 1 and 3 | i.p. (repeated) | 2 hours | Reduced | [10] |
| Piclamilast | 0.3 and 1 | i.p. (repeated) | 2 hours | Reduced | [10] |
| CDP840 | 10 and 30 | i.p. (repeated) | 2 hours | Reduced | [10] |
Experimental Protocols
Forced Swim Test (FST) Protocol
This protocol is adapted from established methods for assessing antidepressant-like activity.[9][10]
Materials:
-
Cylindrical container (e.g., 30 cm height, 12 cm diameter)
-
Water at 25 ± 1°C
-
This compound solution
-
Vehicle solution
-
Stopwatch
-
Video recording system (optional)
Procedure:
-
Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, i.p.). A 30-minute pre-treatment time is common for acute studies.[10]
-
Forced Swim Session:
-
Fill the cylinder with water to a depth of 20 cm.
-
Gently place the mouse into the cylinder.
-
The total test duration is 6 minutes.[9]
-
Record the duration of immobility during the last 4 minutes of the test.[9] Immobility is defined as the absence of movement except for small motions necessary to keep the head above water.
-
-
Data Analysis: Compare the mean immobility time between the this compound treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
Elevated Plus Maze (EPM) Protocol
This protocol is based on standard procedures for the EPM test.[11]
Materials:
-
Elevated plus maze apparatus
-
This compound solution
-
Vehicle solution
-
Video tracking software
Procedure:
-
Animal Acclimation: Allow mice to acclimate to the dimly lit testing room for at least 1 hour.
-
Drug Administration: Administer this compound or vehicle as required by the experimental design.
-
EPM Test:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis: Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the data between treated and control groups.
-
Novel Object Recognition (NOR) Test Protocol
This protocol is a standard method for assessing recognition memory.[13][15][16]
Materials:
-
Open field arena (e.g., 40 x 40 cm)
-
Two identical objects (familiar objects)
-
One novel object
-
This compound solution
-
Vehicle solution
-
Video recording and analysis software
Procedure:
-
Habituation (Day 1):
-
Allow each mouse to freely explore the empty arena for 5-10 minutes.
-
-
Training/Familiarization (Day 2):
-
Administer this compound or vehicle.
-
Place two identical objects in the arena.
-
Place the mouse in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
-
Testing (Day 3):
-
Administer this compound or vehicle.
-
Replace one of the familiar objects with a novel object.
-
Place the mouse back in the arena and record its exploration for a set period (e.g., 5 minutes). Exploration is typically defined as the nose being within 2 cm of the object.
-
-
Data Analysis:
-
Measure the time spent exploring the familiar object (Tf) and the novel object (Tn).
-
Calculate a discrimination index (DI) using the formula: DI = (Tn - Tf) / (Tn + Tf).
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
Compare the DI between the treated and control groups.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coping with the Forced Swim Stressor: Towards Understanding an Adaptive Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 8. Frontiers | Considerations of Pool Dimensions in the Forced Swim Test in Predicting the Potential Antidepressant Activity of Drugs [frontiersin.org]
- 9. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 10. Effects of Repeated Treatment with Phosphodiesterase-4 Inhibitors on cAMP Signaling, Hippocampal Cell Proliferation, and Behavior in the Forced-Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Inhibition of PDE4B ameliorates cognitive defects in the model of alcoholic dementia in 3xTg-AD mice via PDE4B/cAMP/PKA signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for PDE4-IN-19 in Primary Immune Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphodiesterase 4 (PDE4) is a family of enzymes that play a critical role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP).[1] In immune cells, elevated cAMP levels are generally associated with a suppressed inflammatory response, making PDE4 a key therapeutic target for a variety of inflammatory and autoimmune diseases.[2][3] PDE4 inhibitors increase intracellular cAMP, leading to the modulation of pro- and anti-inflammatory cytokine production.[4] PDE4-IN-19 is a potent phosphodiesterase 4 (PDE4) inhibitor with high affinity for the PDE4B and PDE4D isoforms, which are predominantly expressed in immune cells.[5] These application notes provide detailed protocols for the use of this compound in primary immune cell cultures to assess its anti-inflammatory properties.
Mechanism of Action
This compound exerts its effects by inhibiting the catalytic activity of PDE4 enzymes. This leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). These downstream effectors modulate the activity of transcription factors, such as cAMP response element-binding protein (CREB) and Nuclear Factor-kappa B (NF-κB), resulting in a downstream cascade that ultimately suppresses the expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-2 (IL-2), and Interferon-gamma (IFN-γ), and may enhance the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][6]
Data Presentation
Quantitative Data Summary
Disclaimer: Specific experimental data for the effect of this compound on cytokine production in primary immune cells is not publicly available. The following table provides representative data for potent and selective PDE4 inhibitors in relevant cellular assays to guide initial experimental design. Researchers should perform dose-response experiments to determine the precise IC50 values for this compound in their specific assay system.
| Parameter | Assay Details | Cell Type | Representative IC50 / Effect |
| Enzymatic Inhibition | PDE4B1 Enzyme Activity Assay | Recombinant Human | <10 nM |
| PDE4D3 Enzyme Activity Assay | Recombinant Human | 10-100 nM | |
| Cytokine Inhibition | TNF-α Release | LPS-stimulated Human PBMCs | 1 - 50 nM (Estimated) |
| IL-2 Production | Anti-CD3/CD28-stimulated Human T Cells | 10 - 100 nM (Estimated) | |
| IFN-γ Production | Anti-CD3/CD28-stimulated Human T Cells | 10 - 100 nM (Estimated) | |
| Anti-inflammatory Cytokine Induction | IL-10 Production | LPS-stimulated Human PBMCs | Variable; may increase at 10-1000 nM |
Mandatory Visualizations
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for assessing this compound's effect on cytokine release.
Experimental Protocols
Protocol 1: Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (complete medium)
-
Leukocyte cones or whole blood from healthy donors
-
-
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs with PBS and centrifuge at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the PBMC pellet in complete RPMI 1640 medium and perform a cell count.
-
Protocol 2: TNF-α Release Assay in LPS-Stimulated PBMCs
-
Materials:
-
Isolated Human PBMCs
-
Complete RPMI 1640 medium
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
-
Procedure:
-
Seed PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate in a final volume of 100 µL of complete medium.
-
Incubate for 2 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 1 nM to 1 µM.
-
Pre-treat the cells with 50 µL of the this compound dilutions for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells by adding 50 µL of LPS (final concentration of 100 ng/mL). For unstimulated controls, add 50 µL of medium.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Collect the supernatant and measure the TNF-α concentration using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α release for each concentration of this compound relative to the LPS-stimulated vehicle control and determine the IC50 value.
-
Protocol 3: T Cell Proliferation Assay
-
Materials:
-
Isolated Human T Cells (via negative selection kit)
-
Complete RPMI 1640 medium
-
This compound
-
Anti-CD3/CD28 T-cell activator beads
-
CFSE (Carboxyfluorescein succinimidyl ester) or other proliferation dye
-
96-well round-bottom plates
-
-
Procedure:
-
Label purified T cells with CFSE according to the manufacturer's protocol.
-
Plate 1 x 10^5 CFSE-labeled T cells per well in a 96-well round-bottom plate.
-
Add this compound at desired concentrations (e.g., 10 nM to 10 µM).
-
Add anti-CD3/CD28 activator beads at a 1:1 bead-to-cell ratio.
-
Incubate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Harvest the cells and analyze CFSE dilution by flow cytometry to assess proliferation.
-
Conclusion
This compound is a potent tool for studying the role of the PDE4 enzyme in primary immune cell function. The provided protocols offer a framework for characterizing its anti-inflammatory effects. Due to its high potency, it is recommended to perform initial dose-response experiments in the low nanomolar to micromolar range to determine the optimal concentration for specific cell types and experimental conditions. These studies will be valuable for researchers in immunology and drug development investigating novel anti-inflammatory therapeutics.
References
- 1. What are the therapeutic candidates targeting PDE4? [synapse.patsnap.com]
- 2. Apremilast: A Novel PDE4 Inhibitor in the Treatment of Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 4. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 6. Effects of inhibition of PDE4 and TNF-alpha on local and remote injuries following ischaemia and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pde4-IN-19 In Vitro Solubility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with the PDE4 inhibitor, Pde4-IN-19, during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous cell culture medium. What is the recommended solvent?
A1: this compound is a hydrophobic compound and is expected to have low solubility in aqueous solutions. The recommended starting solvent for creating a high-concentration stock solution is dimethyl sulfoxide (DMSO). For in vivo studies, co-solvent systems are often necessary.[1] It is crucial to prepare a high-concentration stock solution in an organic solvent first, which can then be diluted to the final working concentration in your aqueous experimental medium.
Q2: What is the maximum recommended concentration of DMSO in my final cell culture medium?
A2: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many cell lines tolerating up to 1%. However, it is critical to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer or cell culture medium. What can I do?
A3: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the Final Concentration: The most straightforward approach is to reduce the final working concentration of this compound in your experiment.
-
Use a Co-solvent System: For more challenging situations, a co-solvent system can be employed. A common formulation involves dissolving the compound in DMSO first, then using other solvents like PEG300 and Tween 80 to improve solubility and stability in aqueous solutions.[1]
-
Sonication: Gentle sonication of the final solution can help to break up small aggregates and improve dissolution.
-
Gentle Warming: If the compound is heat-stable, gentle warming (e.g., to 37°C) of the solution can aid in dissolution. However, be cautious as prolonged heating can lead to degradation.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the final aqueous medium can significantly impact solubility.[2] The effect of pH on this compound solubility is not explicitly documented, but this can be a variable to consider if the compound has ionizable groups.
Q4: How should I prepare my this compound stock and working solutions?
A4: A detailed protocol for preparing stock and working solutions is provided in the "Experimental Protocols" section below. The general workflow involves dissolving the powdered compound in 100% DMSO to create a high-concentration stock, which is then serially diluted to the final working concentration in the experimental medium.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound.
Table 1: this compound Solubility Troubleshooting
| Issue | Potential Cause | Recommended Action |
| This compound powder will not dissolve in 100% DMSO. | Insufficient solvent volume or low-quality DMSO. | Increase the volume of DMSO. Ensure you are using high-purity, anhydrous DMSO. Gentle vortexing and sonication can also be applied. |
| A clear DMSO stock solution is formed, but precipitation occurs upon dilution into aqueous medium. | The compound's solubility limit in the final aqueous solution has been exceeded. | 1. Lower the final concentration of this compound. 2. Increase the percentage of DMSO in the final solution (while staying within the cell line's tolerance). 3. Prepare an intermediate dilution in a co-solvent mixture (e.g., DMSO/PEG300) before the final dilution in the aqueous medium.[1][2] |
| The final solution appears cloudy or contains visible particles. | The compound has not fully dissolved or has precipitated over time. | 1. Centrifuge the solution at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet any undissolved compound.[2] 2. Carefully collect the supernatant and re-quantify the concentration if necessary. 3. Prepare fresh solutions immediately before use. |
| Inconsistent experimental results. | Potential precipitation of the compound leading to variability in the effective concentration. | Always visually inspect your solutions for any signs of precipitation before adding them to your experiment. Prepare fresh dilutions for each experiment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of 100% high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If necessary, use a sonicator for short bursts until the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions
-
Thawing the Stock: Thaw the stock solution at room temperature.
-
Intermediate Dilutions (if necessary): For very low final concentrations, it is advisable to perform one or more serial dilutions from the stock solution in 100% DMSO.
-
Final Dilution: Directly add the required volume of the DMSO stock (or intermediate dilution) to your pre-warmed cell culture medium or aqueous buffer to reach the final desired concentration. Pipette up and down several times to ensure thorough mixing.
-
Immediate Use: Use the final working solution immediately after preparation to minimize the risk of precipitation.
Visual Aids
Signaling Pathway
References
Technical Support Center: Optimizing Pde4-IN-19 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Pde4-IN-19 for cell viability experiments. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the successful application of this potent and selective phosphodiesterase 4 (PDE4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of phosphodiesterase 4 (PDE4). PDE4 is an enzyme that specifically degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in numerous cellular signaling pathways. By inhibiting PDE4, this compound prevents the breakdown of cAMP, leading to its intracellular accumulation.[1] This increase in cAMP levels can modulate various cellular processes, including inflammation, cell proliferation, and apoptosis.[2]
Q2: What are the known inhibitory concentrations of this compound?
A2: this compound is a potent inhibitor of PDE4B1 and PDE4D3 isoforms.[3] The reported half-maximal inhibitory concentrations (IC50) provide a starting point for determining the effective concentration in your experiments.
| Target | IC50 |
| PDE4B1 | < 10 nM |
| PDE4D3 | 10-100 nM |
Q3: What is a recommended starting concentration range for this compound in cell viability assays?
A3: For initial experiments, a broad dose-response curve is recommended to determine the optimal concentration for your specific cell line and assay conditions. A starting range of 1 nM to 100 µM is advisable.[4] This wide range will help identify the concentrations that produce minimal, maximal, and half-maximal effects (EC50) on cell viability.
Q4: How should I prepare a stock solution of this compound?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[5][6] It is crucial to ensure the final concentration of DMSO in your cell culture medium remains low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[6] Aliquot the stock solution to prevent multiple freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[5]
Q5: How long should I incubate cells with this compound?
A5: The optimal incubation time will depend on your cell type and the specific endpoint being measured. For cell viability assays, typical incubation times range from 24 to 72 hours.[7] It is recommended to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the most appropriate duration for your study.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell viability results | 1. Uneven cell seeding.2. Inconsistent inhibitor concentration across wells.3. "Edge effects" in the microplate. | 1. Ensure a homogenous single-cell suspension before seeding.2. Use calibrated pipettes and ensure thorough mixing upon inhibitor addition.3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile media or PBS to maintain humidity.[1] |
| No observable effect at expected concentrations | 1. The inhibitor has degraded.2. The chosen cell line has low PDE4 expression.3. The concentration range tested is too low. | 1. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles.[5]2. Verify PDE4 expression in your cell line using methods like Western blot or RT-qPCR.[5]3. Perform a wider dose-response experiment with higher concentrations.[1] |
| Unexpectedly high cytotoxicity at low concentrations | 1. This compound has precipitated in the culture medium.2. Contamination of the compound or cell culture.3. The cell line is highly sensitive to PDE4 inhibition. | 1. Visually inspect wells for precipitates. Consider lowering the final concentration or using a different solvent system if possible.2. Ensure aseptic techniques and test for mycoplasma contamination.3. Use a lower concentration range and consider using a less sensitive cell line as a control.[1] |
| Conflicting results between different viability assays | Different assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity). | A decrease in metabolic activity (e.g., MTT assay) without an increase in membrane leakage (e.g., LDH assay) may indicate a cytostatic (anti-proliferative) rather than a cytotoxic effect. Consider using multiple assays to gain a more complete understanding.[8] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Resazurin-Based Viability Assay
This protocol provides a methodology for generating a dose-response curve to determine the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Anhydrous DMSO
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then resuspend in complete culture medium to the desired density.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.[5]
-
Perform serial dilutions of the stock solution in complete culture medium to achieve a range of 2X working concentrations (e.g., from 200 µM down to 2 nM).
-
Include a "vehicle control" (medium with the same final DMSO concentration as the highest this compound concentration) and a "no treatment" control (medium only).[1]
-
Carefully remove the medium from the cells and add 100 µL of the 2X this compound dilutions to the respective wells.
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[7]
-
-
Resazurin Assay:
-
Add 10 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (typically ~560 nm excitation and ~590 nm emission).
-
-
Data Analysis:
-
Subtract the background fluorescence from wells containing medium and resazurin but no cells.
-
Normalize the data to the vehicle control, which is set to 100% viability.
-
Plot the normalized viability (%) against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC50 value.[1]
-
Visualizations
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
References
Pde4-IN-19 inconsistent experimental results
Welcome to the technical support center for Pde4-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent experimental results and providing answers to frequently asked questions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significant variability in the IC50 value of this compound in our in vitro PDE4 enzymatic assays. What could be the cause?
A1: Variability in IC50 values for PDE4 inhibitors like this compound can stem from several factors related to assay conditions. Here are some key aspects to investigate:
-
Enzyme Isoform Specificity: The phosphodiesterase 4 (PDE4) family has four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D).[1][2] this compound may have different potencies against each isoform. Ensure you are using the same, purified recombinant human PDE4 isoform across all experiments. If using a mixture, the batch-to-batch variation in isoform composition could explain the inconsistency.
-
Substrate Concentration: The concentration of cyclic AMP (cAMP) used in the assay can significantly impact the apparent IC50 value of a competitive inhibitor. Ensure the cAMP concentration is kept consistent and is ideally at or below the Km of the enzyme for cAMP.
-
Reagent Stability: Ensure the stability of this compound in your assay buffer. Degradation of the compound can lead to a loss of potency. Similarly, ensure the freshness and proper storage of the PDE4 enzyme and cAMP substrate.
-
Assay Incubation Time: The incubation time of the enzyme with the substrate and inhibitor should be optimized and kept consistent.
Troubleshooting Workflow for Inconsistent IC50 Values
Q2: this compound shows potent anti-inflammatory effects in one cell type but is much less effective in another. Why is this happening?
A2: This is a common observation for cell-based assays with PDE4 inhibitors. The discrepancy in the anti-inflammatory response can be attributed to:
-
Differential PDE4 Isoform Expression: Different cell types express varying levels of PDE4A, PDE4B, PDE4C, and PDE4D.[2][3] For instance, immune cells predominantly express PDE4A, PDE4B, and PDE4D.[3] The efficacy of this compound will depend on the specific PDE4 isoforms it targets and their prevalence in the tested cells.
-
Cellular cAMP Regulation: The overall regulation of cAMP levels, including its synthesis by adenylyl cyclases and degradation by other phosphodiesterases, can differ between cell types. This can influence the ultimate impact of PDE4 inhibition.
-
Downstream Signaling Pathways: The signaling pathways downstream of cAMP can vary, leading to different cellular responses to the same increase in cAMP.
-
Compound Permeability and Efflux: Differences in cell membrane composition can affect the intracellular concentration of this compound. Active efflux by transporters can also reduce its effective concentration within certain cells.
To investigate this, consider quantifying the expression levels of PDE4 isoforms in your different cell types via qPCR or Western blot.
Q3: We see a reduction in TNF-α release as expected, but no significant change in other pro-inflammatory cytokines. Is this normal?
A3: Yes, this can be a normal and expected outcome. The inhibition of different cytokines by PDE4 inhibitors is not always uniform. The synthesis of some cytokines is more tightly regulated by the cAMP/PKA/CREB pathway than others.[1][4] PDE4 inhibitors are well-known to suppress TNF-α production.[4][5] However, their effect on other cytokines like IL-6 or IL-1β can be less pronounced or cell-type dependent.[2][5]
Signaling Pathway of PDE4 Inhibition
Quantitative Data Summary
The following table summarizes representative data for a generic, potent PDE4 inhibitor, which can be used as a benchmark for this compound.
| Parameter | Value | Cell/Assay Type |
| IC50 (PDE4B) | 0.8 nM | Recombinant Human Enzyme Assay |
| IC50 (PDE4D) | 0.7 nM | Recombinant Human Enzyme Assay |
| TNF-α Inhibition IC50 | 15 nM | LPS-stimulated Human PBMCs |
| IL-10 Induction EC50 | 25 nM | LPS-stimulated Human PBMCs |
Experimental Protocols
Protocol 1: In Vitro PDE4 Enzymatic Assay
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA.
-
Enzyme: Recombinant human PDE4B or PDE4D diluted in assay buffer.
-
Substrate: [3H]-cAMP diluted in assay buffer to a final concentration of 100 nM.
-
Inhibitor: this compound serially diluted in DMSO, then further diluted in assay buffer.
-
-
Assay Procedure:
-
Add 25 µL of this compound dilution to a 96-well plate.
-
Add 25 µL of diluted enzyme and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding 50 µL of the [3H]-cAMP substrate.
-
Incubate for 30 minutes at 30°C.
-
Stop the reaction by adding 25 µL of 0.5 N HCl.
-
Add 25 µL of 0.4 mg/mL 5'-nucleotidase and incubate for 10 minutes at 30°C.
-
Transfer the reaction mixture to a scintillation plate containing scintillant.
-
-
Data Analysis:
-
Measure radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.
-
Determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cytokine Release Assay in Human PBMCs
-
Isolate PBMCs:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
-
Cell Plating and Treatment:
-
Resuspend PBMCs in RPMI-1640 medium supplemented with 10% FBS and plate at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Add various concentrations of this compound (pre-dissolved in DMSO) to the cells and incubate for 1 hour at 37°C in a CO2 incubator.
-
-
Cell Stimulation:
-
Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) to induce cytokine production.
-
Incubate for 18-24 hours at 37°C.
-
-
Cytokine Quantification:
-
Centrifuge the plate and collect the cell supernatant.
-
Measure the concentration of TNF-α and IL-10 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α release or induction of IL-10 for each this compound concentration compared to the LPS-stimulated vehicle control.
-
Determine the IC50 (for inhibition) or EC50 (for induction) values.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes [mdpi.com]
- 4. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Pde4-IN-19 off-target effects and how to control for them
Welcome to the technical support center for PDE4-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and controlling for potential off-target effects of this novel phosphodiesterase 4 (PDE4) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn modulates various cellular processes, including inflammation.[1] The primary therapeutic rationale for using PDE4 inhibitors is to suppress inflammatory responses.[2][3]
Q2: What are the known off-target effects of PDE4 inhibitors in general?
A2: The most commonly reported off-target effects of PDE4 inhibitors are nausea, vomiting, and other gastrointestinal disturbances.[3] These effects are believed to be primarily mediated by the inhibition of the PDE4D subtype, which is expressed in areas of the brain that control emesis.[2] Other potential off-target effects can vary depending on the selectivity of the inhibitor against other PDE families and unrelated proteins such as kinases.
Q3: How can I assess the off-target profile of this compound in my experiments?
A3: A comprehensive off-target assessment of this compound should include a combination of in vitro biochemical and cell-based assays. Key recommended approaches include:
-
Broad Kinase Panel Screening: To identify any potential off-target effects on protein kinases, it is highly recommended to screen this compound against a comprehensive panel of kinases (e.g., a kinome scan).
-
PDE Family-Wide Selectivity Profiling: Assess the inhibitory activity of this compound against all 11 families of phosphodiesterases to determine its selectivity for PDE4.
-
Cellular Thermal Shift Assay (CETSA): This technique can be used to verify target engagement with PDE4 in a cellular context and can also help identify off-target binding partners.
-
Phenotypic Screening: Utilize cell-based assays that can reveal unexpected biological activities of the compound.
Q4: What are appropriate positive and negative controls for my experiments with this compound?
A4: The use of appropriate controls is critical for interpreting your experimental results.
-
Positive Controls:
-
Negative Controls:
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should always be included as a negative control.
-
Inactive Analogs or Enantiomers: If available, an inactive structural analog or an inactive enantiomer of the inhibitor can be a powerful negative control. For example, the (S)-(+)-enantiomer of Rolipram is significantly less active than the (R)-(-)-enantiomer.[7]
-
Troubleshooting Guides
Guide 1: Unexpected or Inconsistent Results in In Vitro PDE4 Assays
| Issue | Potential Cause | Recommended Solution |
| No or low inhibitory activity | 1. Compound degradation.2. Incorrect compound concentration.3. Inactive enzyme. | 1. Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles.2. Verify stock concentration and dilution calculations.3. Use a new enzyme aliquot and confirm its activity with a known potent inhibitor. |
| High variability between replicates | 1. Inaccurate pipetting.2. Incomplete mixing of reagents.3. Edge effects in microplates. | 1. Ensure pipettes are calibrated. Use reverse pipetting for viscous solutions.2. Gently mix after each reagent addition.3. Avoid using the outermost wells of the plate or fill them with buffer. |
| High background signal | 1. Contaminated reagents.2. Non-specific binding of detection reagents. | 1. Use fresh, high-quality reagents.2. Optimize antibody concentrations and blocking steps in immunoassays. |
Guide 2: Mitigating and Controlling for Off-Target Effects in Cellular Assays
| Off-Target Effect | Potential Cause | Control Strategy |
| Cell toxicity at high concentrations | Non-specific inhibition of essential cellular targets. | 1. Determine the dose-response curve and use the lowest effective concentration.2. Compare the phenotype with that of other known PDE4 inhibitors.3. Perform a cytotoxicity assay (e.g., MTT or LDH) to determine the toxic concentration range. |
| Phenotype not consistent with PDE4 inhibition | Off-target activity on another protein (e.g., a kinase). | 1. Perform a kinome scan to identify potential kinase targets.2. Use a structurally unrelated PDE4 inhibitor to see if the same phenotype is observed.3. Use a negative control compound that is structurally similar but inactive against PDE4. |
| Conflicting results with different cell types | Differential expression of PDE4 subtypes or off-targets. | 1. Characterize the expression levels of PDE4 subtypes (A, B, C, and D) in your cell lines.2. Test the compound in a cell line known to have low or no expression of the suspected off-target. |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound and other well-characterized PDE4 inhibitors. This data can be used as a reference for comparing the potency and selectivity of this compound.
| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) | Other PDEs (IC50) |
| This compound | Data not available | <10 | Data not available | 10-100 | Data not available |
| Roflumilast | ~0.84 | ~0.84 | >1000 | ~0.68 | No significant inhibition of other PDE families.[4][8] |
| Apremilast | ~130 | ~110 | ~350 | ~50 | No significant inhibition of other PDE families. |
| Crisaborole | ~60 | ~60 | ~160 | ~79 | No significant inhibition of other PDE families.[2] |
| Rolipram (R)-(-)-enantiomer | ~3 | ~130 | Data not available | ~240 | >1000-fold selective for PDE4 over other PDE families.[7][9] |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are representative values from the literature.
Experimental Protocols
Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay (Radiometric)
This protocol describes a classic and highly sensitive method for measuring the inhibitory activity of a compound against PDE4.
Materials:
-
Purified recombinant human PDE4 enzyme (e.g., PDE4B1, PDE4D3)
-
[³H]-cAMP (radiolabeled substrate)
-
This compound and control compounds
-
Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Snake venom nucleotidase
-
Anion exchange resin (e.g., Dowex)
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of this compound and control compounds in the assay buffer.
-
In a microplate, add the diluted compounds, purified PDE4 enzyme, and assay buffer.
-
Initiate the reaction by adding [³H]-cAMP.
-
Incubate at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by boiling or adding a stop solution.
-
Add snake venom nucleotidase to convert the [³H]-AMP product to [³H]-adenosine.
-
Add a slurry of anion exchange resin to bind the unreacted [³H]-cAMP.
-
Centrifuge the plate to pellet the resin.
-
Transfer an aliquot of the supernatant containing [³H]-adenosine to a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using non-linear regression.[10]
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the verification of this compound binding to PDE4 within intact cells.
Materials:
-
Cell line of interest (e.g., HEK293T, U937)
-
This compound and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibody against PDE4B and/or PDE4D
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
-
Thermal cycler
Procedure:
-
Culture cells to ~80-90% confluency.
-
Treat cells with either this compound at the desired concentration or vehicle control for 1-2 hours at 37°C.
-
Harvest and wash the cells with PBS containing protease inhibitors.
-
Resuspend the cells in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions in a thermal cycler across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Carefully collect the supernatant (soluble protein fraction).
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an antibody specific for the PDE4 isoform of interest.
-
Quantify the band intensities to generate a melting curve for both the vehicle- and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified PDE4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. worthe-it.co.za [worthe-it.co.za]
- 2. mdpi.com [mdpi.com]
- 3. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes | MDPI [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Implications of PDE4 structure on inhibitor selectivity across PDE families - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Action of rolipram on specific PDE4 cAMP phosphodiesterase isoforms and on the phosphorylation of cAMP-response-element-binding protein (CREB) and p38 mitogen-activated protein (MAP) kinase in U937 monocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thermal shift assays in drug discovery - Troubleshooting from biochemical to cellular applications - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Pde4-IN-19 degradation in solution
Welcome to the technical support center for Pde4-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound to prevent its degradation in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound throughout your experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound solutions.
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The storage temperature is too high, or the solvent has absorbed moisture.[1] | Centrifuge the vial to pellet the precipitate. Prepare a fresh stock solution using anhydrous DMSO.[1][2] Store aliquots at -80°C.[2][3] |
| The concentration of the stock solution is too high. | Prepare a new stock solution at a lower concentration. | |
| Precipitation upon dilution in aqueous buffer | The inhibitor has low aqueous solubility. | Make serial dilutions in DMSO first before adding to the final aqueous medium.[4] Ensure the final DMSO concentration is compatible with your assay, typically <0.5%.[5] |
| The pH of the aqueous buffer is not optimal for solubility. | Adjust the pH of your buffer, as the solubility of many small molecules is pH-dependent.[5] | |
| Inconsistent experimental results | Degradation of this compound in the working solution. | Prepare fresh working solutions for each experiment from a frozen stock aliquot.[2] Protect the working solution from light and maintain it at the appropriate temperature for the duration of the assay. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[1][6] | |
| Adsorption of the compound to plasticware. | Use low-binding microplates and pipette tips for your experiments.[2] | |
| Loss of compound activity over time | The compound is degrading in solution due to improper storage. | Ensure stock solutions are stored at -80°C as recommended.[3] For powdered compound, store at -20°C.[3] |
| The compound is unstable in the specific assay buffer or medium. | Perform a stability study of this compound in your experimental buffer (see Protocol 2). |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, adhere to the following storage guidelines:
-
Solid (Powder) Form: Store at -20°C for up to 3 years.[1][3] Keep the vial tightly sealed and protected from moisture.
-
In Solvent (Stock Solution): Prepare stock solutions in a suitable solvent like DMSO. Aliquot into single-use volumes and store at -80°C for up to 1 year.[3]
Q2: What is the best solvent for dissolving this compound?
A2: DMSO is a commonly used solvent for preparing high-concentration stock solutions of this compound.[1][7] For subsequent dilutions into aqueous buffers for biological assays, it is crucial to ensure the final DMSO concentration is low (generally <0.5%) to avoid off-target effects and cytotoxicity.[5]
Q3: How can I prevent my this compound solution from precipitating when I dilute it in my aqueous assay buffer?
A3: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic small molecules. To mitigate this:
-
Perform initial serial dilutions in DMSO to a concentration closer to your final working concentration.[4]
-
Add the diluted DMSO stock solution to your aqueous buffer slowly while vortexing or mixing.[1]
-
Visually inspect the solution for any precipitation. If observed, you may need to lower the final concentration or slightly increase the percentage of DMSO (while staying within the limits tolerated by your assay).[1][5]
Q4: Should I be concerned about freeze-thaw cycles with my this compound stock solution?
A4: Yes, repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and precipitation.[1][6] It is highly recommended to aliquot your stock solution into single-use volumes that are appropriate for your typical experimental needs.
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively published, compounds with similar chemical structures can be susceptible to:
-
Hydrolysis: Degradation due to a reaction with water, which can be accelerated by acidic or basic pH conditions.[2]
-
Oxidation: Degradation in the presence of oxygen or oxidizing agents.[2] Protecting solutions from excessive air exposure and using fresh, high-quality solvents can help minimize this.
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation. It is good practice to store solutions in light-protected tubes or wrap vials in aluminum foil.[2]
Q6: How can I check if my this compound has degraded?
A6: The most reliable method to assess the integrity of your this compound solution is through analytical techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[6] This can be used to compare a stored sample to a freshly prepared standard, looking for the appearance of new peaks (degradants) and a decrease in the area of the parent compound's peak.
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the compound is completely dissolved. Gentle warming (up to 37°C) may be applied if necessary to aid dissolution.[2]
-
Aliquot the stock solution into single-use, light-protected, low-binding tubes.
-
Clearly label the aliquots with the compound name, concentration, date, and solvent.
-
Store the aliquots at -80°C for long-term storage (up to 1 year).[3]
Protocol 2: Assessing the Stability of this compound in Experimental Buffer
Objective: To determine the stability of this compound in a specific aqueous buffer (e.g., cell culture medium) over time.
Materials:
-
This compound stock solution (in DMSO)
-
Experimental buffer (e.g., PBS, cell culture medium)
-
Incubator set to the experimental temperature (e.g., 37°C)
-
HPLC-MS system
-
Low-binding microplates or tubes
Procedure:
-
Prepare a working solution of this compound by diluting the stock solution in your experimental buffer to the final desired concentration (e.g., 10 µM).
-
Immediately after preparation (T=0), take an aliquot of the working solution and analyze it by HPLC-MS to determine the initial peak area of this compound. This will serve as your 100% reference.[6]
-
Incubate the remaining working solution at the desired experimental temperature (e.g., 37°C).
-
At various time points (e.g., 2, 4, 8, 24, 48 hours), withdraw aliquots from the incubated solution.[6]
-
Analyze each aliquot by HPLC-MS.
-
Calculate the percentage of this compound remaining at each time point by comparing its peak area to the peak area at T=0.[6]
Visualizations
Caption: Simplified signaling pathway showing PDE4's role in cAMP degradation and its inhibition by this compound.
Caption: Experimental workflow for assessing the stability of this compound in a solution over time.
Caption: A logical flowchart for troubleshooting potential degradation issues with this compound.
References
Technical Support Center: Pde4-IN-19 and Cell Morphology
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering unexpected effects on cell morphology during experiments with Pde4-IN-19.
Frequently Asked Questions (FAQs)
Q1: We are observing significant changes in cell shape, such as cell rounding and blebbing, after treating our cultures with this compound. Is this a known effect?
A1: Direct and widespread reports of this compound inducing specific morphological changes like cell rounding and blebbing are not prominently documented in publicly available literature. However, cellular morphology is a dynamic process influenced by the cytoskeleton, which can be affected by signaling pathways modulated by phosphodiesterase 4 (PDE4) inhibitors.
Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels.[1][2] Elevated cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate various downstream targets, including proteins that regulate cytoskeletal dynamics. Therefore, it is plausible that potent PDE4 inhibition by this compound could indirectly lead to alterations in cell morphology. These effects could be cell-type specific and dependent on the concentration and duration of the treatment.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a potent inhibitor of phosphodiesterase 4 (PDE4). Its primary function is to prevent the breakdown of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous cellular processes, including inflammation.[3][4] By inhibiting PDE4, this compound increases intracellular cAMP levels, which can modulate the activity of various downstream signaling pathways.
Q3: Could the observed morphological changes be due to off-target effects or cytotoxicity?
A3: This is a critical consideration. While this compound is designed to be a selective PDE4 inhibitor, off-target activities can never be fully excluded without specific testing. The observed morphological changes, particularly at higher concentrations, could be indicative of cytotoxicity. Cell rounding and blebbing are classic signs of apoptosis or cellular stress. It is essential to differentiate between a specific signaling-mediated morphological change and a general cytotoxic response. We recommend performing a dose-response curve and assessing cell viability and apoptosis markers.
Q4: Are there any known links between PDE4 inhibition and the cytoskeleton?
A4: Yes, the cAMP signaling pathway, which is modulated by PDE4 inhibitors, is known to interact with the cytoskeleton. PKA, activated by cAMP, can phosphorylate proteins that regulate the dynamics of both the actin and microtubule cytoskeletons. These interactions can influence cell shape, adhesion, and motility. For instance, in some cell types, elevated cAMP can promote cytoskeletal relaxation and cell rounding, while in others, it can enhance cytoskeletal stability. The specific outcome is highly dependent on the cellular context.
Troubleshooting Guide
If you are observing unexpected morphological changes in your cells upon treatment with this compound, please follow these troubleshooting steps:
Step 1: Verify Compound Identity and Purity
-
Action: Confirm the identity and purity of your this compound stock through appropriate analytical methods (e.g., LC-MS, NMR).
-
Rationale: Impurities or degradation products could be responsible for the observed effects.
Step 2: Perform a Dose-Response and Time-Course Analysis
-
Action: Treat your cells with a range of this compound concentrations (from low nM to high µM) and observe the morphological changes at different time points (e.g., 1, 6, 12, 24 hours).
-
Rationale: This will help determine if the effect is dose- and time-dependent, and establish a therapeutic window versus a toxic concentration range.
Step 3: Assess Cell Viability and Apoptosis
-
Action: Use standard assays to measure cell viability (e.g., MTT, trypan blue exclusion) and apoptosis (e.g., Annexin V/PI staining, caspase-3/7 activity).
-
Rationale: To distinguish between a specific morphological effect and general cytotoxicity.
Step 4: Investigate Cytoskeletal Rearrangements
-
Action: Use immunofluorescence to visualize the actin cytoskeleton (Phalloidin staining) and microtubules (α-tubulin staining) in treated and untreated cells.
-
Rationale: To directly observe if this compound is causing specific rearrangements of cytoskeletal components.
Step 5: Modulate the cAMP-PKA Pathway
-
Action: Co-treat cells with this compound and a PKA inhibitor (e.g., H-89).
-
Rationale: To determine if the observed morphological changes are mediated through the canonical cAMP-PKA signaling pathway.
Data Presentation
Table 1: this compound Inhibitory Activity
| Target | IC₅₀ | Reference |
| PDE4B1 | <10 nM | [3] |
| PDE4D3 | 10-100 nM | [3] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Cytoskeletal Analysis
-
Cell Culture: Plate cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with the desired concentrations of this compound and a vehicle control for the specified duration.
-
Fixation: Gently wash the cells with pre-warmed Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash three times with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 1% Bovine Serum Albumin (BSA) in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:500 dilution in 1% BSA/PBS) for 1 hour at room temperature.
-
Washing: Wash three times with PBS.
-
Secondary Antibody and Phalloidin Staining: Incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488, 1:1000) and fluorescently-labeled Phalloidin (e.g., Alexa Fluor 568 Phalloidin, 1:1000) in 1% BSA/PBS for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS. Counterstain with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Wash once with PBS and mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope.
Mandatory Visualizations
Caption: PDE4 signaling pathway and its potential impact on cell morphology.
Caption: Troubleshooting workflow for unexpected morphological changes.
References
- 1. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 2. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
How to improve Pde4-IN-19 stability in long-term experiments
Welcome to the technical support center for Pde4-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in long-term experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in long-term experiments?
A1: Instability of small molecule inhibitors like this compound in long-term experiments can stem from several factors:
-
Precipitation: The compound may fall out of solution, especially when a concentrated stock in an organic solvent (like DMSO) is diluted into an aqueous buffer or cell culture medium. This is a common issue for hydrophobic molecules.[1]
-
Chemical Degradation: The molecule can degrade due to hydrolysis, oxidation, or light sensitivity over time, especially at physiological temperatures (e.g., 37°C).
-
Adsorption to Plasticware: Hydrophobic compounds can adsorb to the surface of plastic labware (e.g., plates, tubes), reducing the effective concentration in your experiment.[2]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can lead to degradation and precipitation.[3]
Q2: How should I prepare and store stock solutions of this compound to maximize stability?
A2: Proper preparation and storage are critical for maintaining the integrity of this compound.
-
Solid Form: As a powder, this compound should be stored at -20°C for up to 3 years.[4]
-
Stock Solutions: Prepare a high-concentration stock solution (e.g., 10 mM) in a high-purity, anhydrous solvent such as DMSO.[1][3] Store this stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[3][4] When stored in a solvent at -80°C, it is expected to be stable for at least one year.[4]
-
Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment.[2][3] Avoid storing diluted aqueous solutions for extended periods.
Q3: My this compound precipitates when I add it to my aqueous experimental buffer. What should I do?
A3: Precipitation is a common challenge. Here are several troubleshooting steps:
-
Decrease Final Concentration: The concentration of this compound may be exceeding its aqueous solubility limit. Try using a lower final concentration.[1]
-
Optimize DMSO Concentration: While minimizing DMSO is important, a slightly higher concentration (up to 0.5%) may be necessary to maintain solubility in your final solution.[1] Always include a vehicle control with the same final DMSO concentration to assess its effect on your experiment.[1][3]
-
Use a Co-solvent System: Consider using a co-solvent system or a formulation with excipients to improve solubility, if your experimental design permits.[1]
-
Adjust pH: The solubility of ionizable compounds can be pH-dependent. Experiment with different pH values of your buffer to find the optimal range for this compound solubility.[1]
-
Sonication: Gentle warming or sonication can help dissolve the compound, but be cautious as excessive heat can cause degradation.[5]
Q4: I am observing inconsistent results or a lack of inhibitory activity in my cell-based assays. What could be the problem?
A4: Inconsistent results can be due to several factors related to the compound's stability and handling:
-
Degradation: The compound may be degrading in the cell culture medium over the course of the experiment. Minimize the time the compound is in aqueous solutions at 37°C before and during the assay.[5]
-
Incorrect Concentration: The effective concentration might be lower than intended due to precipitation, adsorption to plasticware, or pipetting errors.[2] Use low-adhesion plasticware where possible and ensure pipettes are calibrated.[2]
-
Cell Permeability: The compound may have poor permeability into the specific cell type you are using.[5] Consider increasing the incubation time to allow for greater uptake.[5]
-
Cell Health: Ensure your cells are healthy and in the logarithmic growth phase, as unhealthy cells can respond inconsistently to treatment.[2][5]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues with this compound in long-term experiments.
Issue 1: Compound Precipitation in Aqueous Media
| Potential Cause | Recommended Solution |
| Concentration exceeds solubility limit | Decrease the final working concentration of this compound.[1] |
| Insufficient organic solvent | Increase the final DMSO concentration slightly (e.g., from 0.1% to 0.5%), ensuring a vehicle control is included.[1] |
| pH of the buffer is not optimal | Test the solubility of this compound in buffers with a range of pH values to determine the optimal condition.[1] |
| Poor initial dissolution | After diluting the DMSO stock into aqueous buffer, vortex the solution gently. Gentle warming or brief sonication can also be attempted.[5] |
Issue 2: Loss of Activity or Inconsistent Results Over Time
| Potential Cause | Recommended Solution |
| Chemical degradation in solution | Prepare fresh dilutions for each experiment and minimize the time the compound is in aqueous solution at room temperature or 37°C.[2][3][5] Replenish the compound in the medium for very long-term experiments (e.g., every 24-48 hours). |
| Adsorption to labware | Use low-adhesion microplates and tubes. Pre-incubating the wells with a blocking agent like bovine serum albumin (BSA) may also help in some cases.[2] |
| Repeated freeze-thaw cycles of stock | Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[3] |
| Light sensitivity | Protect the compound from light by using amber vials and covering plates with foil, especially during long incubations.[3] |
Experimental Protocols
Protocol 1: Assessing the Kinetic Solubility of this compound
This protocol provides a method to estimate the solubility of this compound in your specific aqueous buffer.
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.[1]
-
Serial Dilution in DMSO: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations.[1]
-
Incubation and Observation: Incubate the plate at room temperature for 1-2 hours.
-
Solubility Assessment: Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. The concentration at which a significant increase in turbidity is observed is the estimated kinetic solubility limit. Visually inspect the wells for precipitate.
Protocol 2: Evaluating the Stability of this compound in Cell Culture Medium
This protocol helps determine the rate of degradation of this compound under your experimental conditions.
-
Sample Preparation: Prepare a solution of this compound in your complete cell culture medium at the final working concentration.
-
Initial Time Point (T=0): Immediately take an aliquot of the solution, and either perform analysis or store it at -80°C for later analysis.
-
Incubation: Incubate the remaining solution under your experimental conditions (e.g., 37°C, 5% CO2) for the desired duration (e.g., with time points at 6, 12, 24, 48, and 72 hours).[1]
-
Time-Point Samples: At each time point, collect an aliquot and store it at -80°C.[1]
-
Analysis: Analyze the concentration of intact this compound in each sample using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Interpretation: Plot the concentration of this compound against time to determine its half-life in the cell culture medium.
Visualizations
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound.
Caption: Troubleshooting logic for this compound experimental issues.
References
Navigating In Vivo Studies with Pde4-IN-19: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the potent phosphodiesterase 4 (PDE4) inhibitor, Pde4-IN-19, this technical support center offers guidance on a critical experimental step: vehicle control selection for in vivo studies. Due to the limited public data on this compound, this guide draws upon established methodologies for poorly soluble PDE4 inhibitors to ensure successful and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when formulating this compound for in vivo administration?
A1: Like many small molecule inhibitors, this compound is predicted to have low aqueous solubility. This is a significant hurdle for in vivo studies as it can lead to poor absorption, low bioavailability, and potential precipitation of the compound upon administration.[1] Overcoming this challenge is crucial for achieving therapeutic concentrations and obtaining reliable experimental data.
Q2: What are the initial steps to take when developing a formulation for this compound?
A2: A systematic approach is recommended. First, confirm the compound's integrity and purity. Then, assess its fundamental physicochemical properties. Key in vitro assessments include determining its kinetic and thermodynamic solubility in buffers relevant to the intended route of administration (e.g., pH 1.2 and 6.8 for oral studies) and evaluating its permeability using models like the Parallel Artificial Membrane Permeability Assay (PAMPA).[2]
Q3: What are some commonly used vehicles for poorly soluble compounds like this compound?
A3: Multi-component vehicle systems are often necessary. These typically include a primary solvent to dissolve the compound, followed by co-solvents and surfactants to maintain solubility in an aqueous environment for administration. Common components include DMSO, polyethylene glycols (e.g., PEG400), and non-ionic surfactants like Tween 80.[3][4] The final formulation is usually diluted in saline or water.
Q4: How does the route of administration influence vehicle selection?
A4: The administration route (e.g., oral, intraperitoneal, intravenous) is a critical factor. For instance, vehicles for intravenous (IV) injection must be sterile and ensure complete solubility to prevent emboli, often requiring co-solvents like DMSO and solubilizers such as cyclodextrins.[1] Intraperitoneal (IP) injections may tolerate some suspension, but care must be taken as certain vehicles, like high concentrations of PEG400, can cause local irritation or peritonitis.[1][5] Oral gavage allows for a wider range of formulations, including suspensions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Compound precipitates out of solution during preparation or upon dilution. | Poor solubility in the chosen vehicle system. | - Increase the proportion of the primary solvent (e.g., DMSO), but be mindful of its final concentration due to potential toxicity.[5]- Employ gentle heating (30-40°C) during dissolution, ensuring the compound is heat-stable.[2]- Consider alternative solubilizing agents such as cyclodextrins (e.g., HP-β-CD).[1] |
| Inconsistent or low in vivo exposure despite a clear dosing solution. | Poor absorption, rapid first-pass metabolism, or active efflux by transporters like P-glycoprotein. | - Evaluate different formulation strategies to enhance solubility and dissolution, such as creating an amorphous solid dispersion or a lipid-based formulation.[3]- Consider alternative administration routes (e.g., IP or IV) to bypass the gastrointestinal tract and first-pass metabolism, which can help establish a baseline for maximum plasma concentration.[3] |
| Observed toxicity or adverse events in the vehicle control group. | The chosen vehicle or one of its components is causing an adverse reaction at the administered dose and route. | - Reduce the concentration of potentially toxic components like DMSO or PEG400.[5]- Switch to a better-tolerated vehicle, such as an aqueous suspension with a low concentration of a non-ionic surfactant.[1]- Always run a pilot study with the vehicle alone to confirm its tolerability before proceeding with the compound study.[1] |
| High variability in experimental results between animals. | Inconsistent dosing due to a non-homogenous formulation (e.g., suspension not uniformly mixed). | - If using a suspension, ensure it is continuously stirred or vortexed immediately before dosing each animal to maintain homogeneity.- Prepare fresh dosing solutions for each experiment to avoid potential compound degradation or precipitation over time. |
Vehicle Formulation Data
Since specific solubility data for this compound is not publicly available, the following table summarizes common vehicle compositions used for poorly soluble inhibitors in preclinical studies. These formulations should be tested and optimized for this compound on a case-by-case basis.
| Vehicle Composition (Example Ratios) | Administration Route(s) | Key Considerations |
| 5-10% DMSO + 30-40% PEG400 + 5% Tween 80 + Saline/Water | Oral (PO), Intraperitoneal (IP) | A common starting point for many poorly soluble compounds.[4] Adjust ratios based on solubility and tolerability studies. Final DMSO concentration should be kept as low as possible. |
| 0.5-1% Methylcellulose + 0.1-0.5% Tween 80 in Water | Oral (PO) | A standard aqueous suspension for oral gavage. Requires particle size reduction (micronization) of the compound for best results.[1] |
| 10% DMSO + 40% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Saline | Intravenous (IV), Intraperitoneal (IP) | Suitable for compounds that can form inclusion complexes with cyclodextrins, enhancing aqueous solubility for parenteral administration.[1] |
| Peanut Butter | Oral (PO) | Can be used to minimize stress during oral dosing in some animal models.[6] |
Experimental Protocols & Visualizations
General Signaling Pathway of PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme that degrades cyclic adenosine monophosphate (cAMP), a vital second messenger.[7] By inhibiting PDE4, compounds like this compound increase intracellular cAMP levels. This leads to the activation of downstream effectors such as Protein Kinase A (PKA), which in turn can phosphorylate transcription factors like the cAMP-responsive element-binding protein (CREB), modulating the expression of genes involved in inflammation and other cellular processes.[7][8]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Pde4-IN-19 Toxicity in Primary Cell Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize Pde4-IN-19 toxicity in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent inhibitor of phosphodiesterase 4 (PDE4).[1] PDE4 is an enzyme that degrades cyclic adenosine monophosphate (cAMP), a crucial second messenger in many biological processes.[2][3] By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn activates downstream signaling pathways, such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). This modulation can lead to a variety of cellular responses, including the reduction of inflammatory mediators.[3][4]
Q2: What are the known IC50 values for this compound?
A2: this compound exhibits potent inhibition of PDE4 isoforms, with reported half-maximal inhibitory concentrations (IC50) as follows:
| Target | IC50 Range |
| PDE4B1 | <10 nM |
| PDE4D3 | 10-100 nM |
| Data sourced from TargetMol.[1] |
Q3: What are the common signs of this compound toxicity in primary cell cultures?
A3: While specific data for this compound is limited, signs of toxicity with small molecule inhibitors in primary cells can include:
-
Morphological Changes: Cell rounding, shrinking, detachment from the culture surface, and the appearance of vacuoles in the cytoplasm.
-
Reduced Cell Viability: A decrease in the number of viable cells as measured by assays such as MTT or trypan blue exclusion.
-
Increased Cytotoxicity: An increase in markers of cell death, such as lactate dehydrogenase (LDH) release into the culture medium.[5]
-
Apoptosis Induction: Activation of programmed cell death pathways, which can be detected by assays for caspase activity or Annexin V staining.[5]
Q4: How can I prepare and store this compound to maintain its stability?
A4: For optimal stability, this compound should be handled as follows:
-
Storage of Powder: Store the solid compound at -20°C for up to 3 years.[1]
-
Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent like DMSO.[6] Store the stock solution in small aliquots at -80°C for up to 1 year to minimize freeze-thaw cycles.[1]
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final working concentration in your pre-warmed cell culture medium. Avoid storing diluted aqueous solutions for extended periods.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution |
| High cell death even at low concentrations | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and include a vehicle control (medium with the same DMSO concentration without this compound) in your experiments. |
| Sub-optimal Cell Health: Primary cells are sensitive to culture conditions. | Ensure cells are healthy, have a high viability (>90%) before starting the experiment, and are at an appropriate density. | |
| Incorrect Concentration: The IC50 values are for enzymatic inhibition and may not directly translate to optimal concentrations for cell-based assays without toxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration for your specific primary cell type and experimental duration. | |
| Inconsistent or not reproducible results | Compound Precipitation: this compound may not be fully soluble in the culture medium at the tested concentration. | Visually inspect the medium for any precipitate after adding the compound. If precipitation occurs, consider lowering the concentration or using a different formulation approach if possible. Prepare fresh dilutions for each experiment. |
| Variability in Primary Cells: Primary cells from different donors or passages can have varied responses. | Use cells from the same donor and passage number for a set of experiments to ensure consistency. | |
| No observable effect of the inhibitor | Concentration Too Low: The concentration of this compound may be below the effective range for your specific cell type and endpoint. | Gradually increase the concentration, while closely monitoring for any signs of toxicity. |
| Short Incubation Time: The duration of treatment may not be sufficient to observe the desired biological effect. | Perform a time-course experiment to determine the optimal incubation time. | |
| Degraded Compound: Improper storage or handling may have led to the degradation of this compound. | Use a fresh aliquot of the stock solution and follow the recommended storage guidelines. |
Experimental Protocols
Protocol 1: Dose-Response Curve to Determine Optimal Concentration
This protocol helps identify the concentration range of this compound that is effective for PDE4 inhibition without causing significant cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, MTS, or resazurin)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a density appropriate for your cell type and allow them to attach and stabilize for 24 hours.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium. A common starting point is a logarithmic or semi-logarithmic dilution series (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM). Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Assess Cell Viability: After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve. Determine the concentration that causes 50% of the maximal effect (EC50) for your desired biological outcome and the concentration that causes 50% cell death (LC50) to identify the therapeutic window.
Protocol 2: Time-Course Experiment to Minimize Exposure
This protocol helps determine the minimum exposure time required for this compound to exert its biological effect, thereby minimizing cumulative toxicity.
Materials:
-
Same as Protocol 1
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Treatment: Treat the cells with a concentration of this compound that is known to be effective but may show toxicity with prolonged exposure (e.g., around the EC50 determined in Protocol 1).
-
Time-Course Incubation: Incubate the cells for different durations (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Endpoint Assessment: At each time point, assess both the desired biological endpoint (e.g., cytokine production) and cell viability.
-
Data Analysis: Determine the shortest incubation time that produces the desired biological effect with minimal impact on cell viability.
Protocol 3: Assessing Cytotoxicity with LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Treated primary cells in a 96-well plate
-
LDH cytotoxicity assay kit
-
Plate reader
Procedure:
-
Prepare Controls: Include a "spontaneous release" control (untreated cells), a "maximum release" control (cells treated with a lysis buffer provided in the kit), and a vehicle control.
-
Collect Supernatant: After the treatment period, carefully collect a portion of the cell culture supernatant from each well.
-
Perform LDH Assay: Follow the LDH assay kit manufacturer's protocol to measure the LDH activity in the collected supernatants.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition relative to the maximum release control.
Protocol 4: Detecting Apoptosis with Annexin V Staining
This protocol identifies cells in the early stages of apoptosis through the detection of phosphatidylserine (PS) on the outer cell membrane.
Materials:
-
Treated primary cells
-
Annexin V-FITC (or other fluorochrome) apoptosis detection kit
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells gently, including any floating cells.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer and add Annexin V-fluorochrome and PI according to the kit's instructions.
-
Incubation: Incubate the cells in the dark for the recommended time.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cell populations.[7][8][9][10][11]
Visualizations
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for minimizing this compound toxicity.
Caption: A logical guide for troubleshooting this compound toxicity.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. immunostep.com [immunostep.com]
- 10. Annexin V Staining Protocol [bdbiosciences.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Technical Support Center: PDE4-IN-19 Assay Variability and Reproducibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the experimental use of PDE4 inhibitors like PDE4-IN-19. This resource is intended for researchers, scientists, and drug development professionals to help ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and other PDE4 inhibitors?
PDE4 inhibitors are compounds that block the phosphodiesterase 4 (PDE4) enzyme.[1][2] This enzyme is responsible for breaking down cyclic adenosine monophosphate (cAMP), a vital intracellular second messenger.[2][3] By inhibiting PDE4, these compounds lead to an increase in intracellular cAMP levels.[1][4] This elevation in cAMP modulates various cellular pathways, often resulting in anti-inflammatory and immunomodulatory effects.[3][4][5][6] The PDE4 family has four subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) which are primarily expressed in immune cells, epithelial cells, and cells of the central nervous system.[2][7]
Q2: What are the critical physicochemical properties and storage recommendations for small molecule PDE4 inhibitors?
Proper handling and storage of small molecule inhibitors are crucial for maintaining their activity and ensuring reproducible results. While specific data for "this compound" is not available, the following table provides representative data for similar potent PDE4 inhibitors.
| Property | Value/Recommendation |
| IC50 | 3.1 nM (for Pde4-IN-5)[8] |
| Molecular Weight | 356.46 g/mol (for Pde4-IN-5)[8] |
| Chemical Formula | C21H28N2O3 (for Pde4-IN-5)[8] |
| Storage (Powder) | 2 years at -20°C[8] |
| Storage (in DMSO) | 2 weeks at 4°C or 6 months at -80°C[8] |
| Appearance | Solid[8] |
Q3: In which solvents should I dissolve my PDE4 inhibitor?
For in vitro experiments, PDE4 inhibitors are typically dissolved in dimethyl sulfoxide (DMSO). It is essential to first prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your cell culture medium. To avoid solvent-induced cytotoxicity or other off-target effects, the final DMSO concentration in the culture medium should be kept low, typically below 0.1%.[8]
Troubleshooting Assay Variability and Inconsistent Results
Issue 1: No or Lower-Than-Expected Inhibitory Activity
Q: I am not observing the expected inhibitory effect of my PDE4 inhibitor in my assay. What are the possible reasons?
Potential Causes & Solutions:
-
Compound Instability or Degradation: Ensure the compound has been stored correctly. For dissolved compounds, avoid repeated freeze-thaw cycles.[8] Prepare fresh dilutions for each experiment.
-
Improper Solubilization: The compound may not be fully dissolved in the stock solution or may precipitate upon dilution into aqueous media. Visually inspect the stock solution to ensure it is clear. When diluting, vortex or mix thoroughly.[8][9]
-
Suboptimal Concentration: The effective concentration in your specific assay may differ from reported values. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell type and assay conditions. A starting concentration range of 1 nM to 10 µM is often a good starting point for initial experiments.[10]
-
Incorrect Experimental Timing: The timing of inhibitor addition relative to cell stimulation is critical. For instance, in cytokine release assays, pre-incubating cells with the inhibitor for 1-2 hours before adding the stimulus (e.g., LPS) is often necessary to allow for cellular uptake and target engagement.[8]
-
Cell Health and Passage Number: The health and passage number of your cells can significantly impact their responsiveness. Use cells with a low passage number and ensure they are healthy and in the logarithmic growth phase.[11]
Issue 2: Significant Variability Between Replicates or Experiments
Q: My results show high variability between replicate wells and across different experimental days. What are the likely sources of this inconsistency?
Potential Causes & Solutions:
-
Pipetting Errors: Inconsistent liquid handling is a major source of variability.[12] Use calibrated pipettes and fresh tips for each dilution. For multi-well plates, preparing a master mix of reagents can help ensure consistency across wells.[9]
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates can lead to significant variability. Ensure your cell suspension is homogenous before and during seeding.
-
Edge Effects in Multi-Well Plates: The outer wells of a microplate are more prone to evaporation, which can affect cell growth and compound concentration. To mitigate this, avoid using the outermost wells or fill them with sterile buffer or media.
-
Variations in Assay Conditions: Factors such as temperature, pH, and incubation time can affect enzyme activity and inhibitor binding.[9][13] Standardize these parameters across all experiments.
-
Batch-to-Batch Reagent Variability: Different lots of reagents, such as serum or growth factors, can introduce variability.[14]
Issue 3: Unexpected Cytotoxicity
Q: I am observing cell death at concentrations where I expect to see a specific inhibitory effect. Why is this happening?
Potential Causes & Solutions:
-
High DMSO Concentration: The final concentration of DMSO in your cell culture medium may be too high. It is recommended to keep the final DMSO concentration below 0.1%.[8]
-
Off-Target Effects: At higher concentrations, the inhibitor may have off-target effects that lead to cytotoxicity. It is important to determine a therapeutic window where the compound is effective without causing significant cell death.
-
Compound Precipitation: The inhibitor may precipitate out of solution at higher concentrations, and these precipitates can be toxic to cells. Visually inspect your assay plates for any signs of precipitation.[9]
Experimental Protocols
Protocol 1: In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This protocol describes a common method for measuring the direct inhibitory activity of a compound on purified PDE4 enzyme.
Principle: This assay is based on fluorescence polarization (FP). A fluorescein-labeled cAMP derivative (FAM-cAMP) is used as a substrate. When intact, the small FAM-cAMP rotates rapidly, resulting in low FP. When hydrolyzed by PDE4 to FAM-AMP, a specific binding agent in the reaction mix binds to FAM-AMP. This larger complex rotates more slowly, leading to a high FP signal. An inhibitor will prevent this hydrolysis, keeping the FP signal low.[15]
Materials:
-
Purified recombinant human PDE4 enzyme
-
FAM-cAMP substrate
-
Binding agent
-
Assay buffer
-
This compound and a known PDE4 inhibitor (e.g., Rolipram) as a positive control
-
DMSO
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose is 1 mM. Prepare a similar dilution series for the positive control.[15]
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted inhibitor, positive control, or DMSO to the wells of a 384-well plate.
-
Add 10 µL of the diluted PDE4 enzyme solution to each well, except for the "no enzyme" control wells. For the "no enzyme" control, add 10 µL of assay buffer.
-
Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[15]
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution to all wells.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding the binding agent.
-
Read the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Plot the percent inhibition against the log of the inhibitor concentration to determine the IC50 value.
-
Protocol 2: Cell-Based cAMP Measurement Assay
This protocol evaluates the ability of a PDE4 inhibitor to increase intracellular cAMP levels in response to a stimulus.
Materials:
-
A suitable cell line (e.g., human peripheral blood mononuclear cells - PBMCs)
-
Cell culture medium
-
This compound
-
Forskolin (or another adenylyl cyclase stimulator)
-
A commercial cAMP assay kit (e.g., ELISA, HTRF)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere or stabilize overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the PDE4 inhibitor in serum-free medium.
-
Wash the cells once with serum-free medium and then add the diluted inhibitor.
-
Incubate for 30-60 minutes at 37°C.[10]
-
-
Adenylyl Cyclase Stimulation:
-
Add forskolin to the wells to stimulate cAMP production. The optimal concentration of forskolin should be determined empirically (typically 1-10 µM).
-
Incubate for 15-30 minutes at 37°C.[10]
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the protocol provided with the cAMP assay kit.
-
Measure the intracellular cAMP concentration using the chosen assay kit and a compatible plate reader.[10]
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration in each sample.
-
Plot the cAMP concentration against the inhibitor concentration to observe the dose-dependent effect.
-
Visualizations
Caption: The PDE4 signaling pathway and the mechanism of action of this compound.
Caption: A typical experimental workflow for a cell-based cAMP assay.
Caption: A logical troubleshooting workflow for assay variability.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. mt.com [mt.com]
- 13. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cellgs.com [cellgs.com]
- 15. benchchem.com [benchchem.com]
Interpreting unexpected data from Pde4-IN-19 experiments
Welcome to the technical support center for Pde4-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected experimental data. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significantly weaker or no inhibitory activity of this compound in our cell-based assay compared to its reported biochemical potency. What are the potential causes?
A1: This is a common issue when transitioning from a biochemical to a cellular environment. The discrepancy can arise from several factors related to the compound itself, the experimental setup, or the biological system. This compound is a potent inhibitor of the PDE4B and PDE4D subtypes, and its effectiveness in a cellular context depends on reaching its target at a sufficient concentration.[1]
Troubleshooting Guide for Weak or No Cellular Activity
| Potential Cause | Explanation | Recommended Action |
| Compound Solubility/Precipitation | This compound, like many small molecule inhibitors, may have limited aqueous solubility. It might precipitate out of the cell culture medium, especially when diluting a DMSO stock.[2][3] | Visually inspect the media for precipitation after adding the compound. Prepare intermediate dilutions in DMSO before the final dilution into pre-warmed aqueous media. Consider using a lower final concentration or incorporating a biocompatible surfactant if the experiment allows.[3] |
| Compound Degradation | The compound may have degraded due to improper storage or multiple freeze-thaw cycles of the stock solution.[4] | Prepare fresh working dilutions for each experiment from a properly stored, single-use aliquot of the DMSO stock solution. Store stock solutions at -20°C or -80°C as recommended by the supplier.[1] |
| Low PDE4 Expression in Cells | The cell line used may express low levels of the target PDE4 isoforms (PDE4B and PDE4D), or the specific isoform driving the cellular response may not be sensitive to this compound.[4] | Verify the expression levels of PDE4B and PDE4D in your cell line using methods like qPCR or Western blot. Consider using a cell line known to have high endogenous PDE4 expression (e.g., human PBMCs, THP-1 monocytes).[5] |
| High Serum Concentration | High protein content in the cell culture medium (e.g., 10% FBS) can lead to non-specific binding of the compound, reducing its free concentration available to enter cells. | Reduce the serum concentration during the compound incubation period if the cell type can tolerate it (e.g., use serum-free media for a short pre-incubation). |
| Incorrect Assay Conditions | Suboptimal assay conditions, such as incorrect stimulation time or cell density, can mask the inhibitor's effect.[4] | Optimize the concentration of the stimulating agent (e.g., LPS, Forskolin) and the incubation time to ensure a robust but not maximal response in the vehicle control group. |
Quantitative Data Comparison: Biochemical vs. Cellular Potency
| Assay Type | Parameter | Expected Result for this compound | Unexpected Result |
| Biochemical Assay | IC50 vs. PDE4B1 | < 10 nM[1] | > 100 nM |
| Biochemical Assay | IC50 vs. PDE4D3 | 10 - 100 nM[1] | > 500 nM |
| Cell-Based cAMP Assay | EC50 (cAMP accumulation) | Expected in the range of 10 - 200 nM | > 1000 nM (1 µM) |
| Cell-Based Cytokine Assay | IC50 (TNF-α inhibition) | Expected in the range of 1 - 100 nM | > 500 nM |
Q2: Our experiment shows high variability between replicates when using this compound. What could be causing this?
A2: High variability can obscure the true effect of the inhibitor. The source of this variability often lies in inconsistent compound handling, cell culture practices, or assay execution.
Troubleshooting Guide for High Replicate Variability
| Potential Cause | Explanation | Recommended Action |
| Inaccurate Pipetting | Small volumes of concentrated inhibitor are often used, where minor pipetting errors can lead to large differences in final concentration. | Use calibrated pipettes and appropriate tip sizes. For serial dilutions, ensure thorough mixing at each step. Consider preparing a larger volume of the final working solution to be dispensed into replicate wells. |
| Uneven Cell Seeding | A non-homogenous cell suspension will result in different numbers of cells per well, leading to variable responses. | Ensure cells are thoroughly resuspended before plating. Mix the cell suspension gently between seeding groups of wells. |
| Edge Effects in Plates | Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the compound and other media components, altering cell responses. | Avoid using the outer wells of the plate for experimental conditions. Fill the perimeter wells with sterile water or PBS to maintain humidity. |
| Inconsistent Incubation Times | Variations in the timing of compound addition or stimulation can lead to different levels of response. | Use a multichannel pipette or automated liquid handler for simultaneous addition of reagents to replicate wells. Ensure a consistent workflow for all plates in an experiment. |
Q3: We are observing cellular toxicity or other unexpected off-target effects at concentrations where we expect to see specific PDE4 inhibition. Why is this happening?
A3: Cellular toxicity can occur for several reasons, including high concentrations of the vehicle (DMSO) or off-target effects of the compound itself, especially at higher concentrations.[4]
Troubleshooting Guide for Cellular Toxicity
| Potential Cause | Explanation | Recommended Action |
| High DMSO Concentration | The final concentration of DMSO in the cell culture medium is too high, leading to cytotoxicity.[6] | Ensure the final DMSO concentration is kept to a minimum, typically ≤ 0.1% for sensitive primary cells and ≤ 0.5% for robust cell lines.[6] Always include a vehicle control with the same final DMSO concentration as the highest compound dose. |
| Off-Target Activity | At high concentrations, this compound may inhibit other cellular targets, leading to effects unrelated to PDE4 inhibition.[4] | Perform a dose-response curve over a wide range of concentrations to identify a therapeutic window between the desired PDE4 inhibition and non-specific toxicity. Use the lowest effective concentration determined from your dose-response experiments. |
| Poor Cell Health | Unhealthy cells are more susceptible to the toxic effects of any treatment.[4] | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Perform a baseline cell viability assay (e.g., Trypan Blue, MTT) to confirm cell health. |
| Compound-Induced Apoptosis | In some cell types, a dramatic increase in cAMP can induce apoptosis. This is a known effect of PDE4 inhibition in certain cancer cell lines.[7] | Assess markers of apoptosis (e.g., caspase-3 activation, Annexin V staining) in parallel with your primary endpoint. |
Quantitative Data Comparison: Efficacy vs. Toxicity
| Assay Type | Parameter | Expected Result | Unexpected Result (Toxicity) |
| TNF-α Inhibition | IC50 | 1 - 100 nM | A clear IC50 cannot be determined due to a drop in signal at high concentrations. |
| Cell Viability (e.g., MTT) | CC50 (Cytotoxic Conc. 50%) | > 10 µM | < 1 µM |
| Vehicle Control | Cell Morphology | Normal, healthy morphology | Signs of stress (rounding, detachment) in the vehicle control wells. |
Experimental Protocols
Protocol 1: In Vitro PDE4B Enzyme Activity Assay
This protocol is a generalized method for determining the IC50 of this compound against purified PDE4B enzyme.
-
Materials:
-
Purified, recombinant human PDE4B enzyme
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
cAMP substrate
-
Commercially available PDE-Glo™ Phosphodiesterase Assay kit
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer containing the appropriate final DMSO concentration (e.g., 1%). Include a vehicle control (DMSO) and a no-inhibitor control.
-
In a 96-well plate, add the diluted this compound or controls.
-
Add the PDE4B enzyme to the wells and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cAMP substrate. Incubate for a time determined to be within the linear range of the reaction (e.g., 30 minutes) at 30°C.
-
Stop the reaction and measure the remaining cAMP according to the detection kit manufacturer's instructions (e.g., by measuring luminescence).
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Cell-Based cAMP Accumulation Assay
This protocol outlines a method to quantify the increase in intracellular cAMP levels in response to this compound.[8]
-
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Forskolin (an adenylyl cyclase activator)
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA)
-
-
Procedure:
-
Seed THP-1 cells in a 96-well plate at an appropriate density and allow them to adhere.
-
Replace the medium with serum-free medium containing various concentrations of this compound or vehicle (DMSO). Incubate for 30-60 minutes.
-
Stimulate the cells with a sub-maximal concentration of forskolin (e.g., 1 µM) to induce cAMP production. Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using the chosen assay kit according to the manufacturer's protocol.
-
Calculate the cAMP concentration in each sample based on a standard curve. Determine the EC50 value (effective concentration for 50% of maximal response) for this compound.
-
Protocol 3: LPS-Stimulated TNF-α Release Assay
This assay assesses the functional anti-inflammatory effect of this compound by measuring its ability to inhibit the release of TNF-α from immune cells.[5][9]
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Human TNF-α ELISA kit
-
-
Procedure:
-
Seed PBMCs or THP-1 cells in a 96-well plate. For THP-1 cells, differentiate them into macrophage-like cells with PMA for 48 hours prior to the experiment.
-
Pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Incubate for 4-18 hours at 37°C.
-
Centrifuge the plate to pellet the cells. Carefully collect the supernatant.
-
Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage inhibition of TNF-α release for each this compound concentration relative to the LPS-stimulated vehicle control and determine the IC50 value.
-
Signaling Pathways and Workflows
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for weak or no inhibitor activity.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. Clinical Implication of Phosphodiesterase-4-Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B - PMC [pmc.ncbi.nlm.nih.gov]
Navigating PDE4 Inhibitor Dosing in Animal Models: A Technical Support Guide
Disclaimer: The specific compound "Pde4-IN-19" was not identified in the available scientific literature. The following technical support guide, including troubleshooting advice, frequently asked questions, and experimental protocols, is based on data from various well-characterized phosphodiesterase-4 (PDE4) inhibitors, such as Roflumilast, Rolipram, and Piclamilast. This information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this class of compounds in animal models. It is crucial to determine the optimal dosage for any new compound, such as this compound, through empirical dose-finding studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for PDE4 inhibitors?
A1: Phosphodiesterase-4 (PDE4) is an enzyme that plays a crucial role in regulating cellular function by degrading cyclic adenosine monophosphate (cAMP), a key second messenger.[1] By inhibiting PDE4, these compounds prevent the breakdown of cAMP, leading to its accumulation within the cell.[1][2] This increase in intracellular cAMP activates downstream signaling pathways, such as the Protein Kinase A (PKA) and cAMP-responsive element-binding protein (CREB) pathway, which in turn modulate the transcription of genes involved in inflammation and other cellular processes.[2][3] This mechanism makes PDE4 inhibitors a promising therapeutic target for a variety of inflammatory conditions.[2][4]
Q2: What are the most common animal models used for studying PDE4 inhibitors?
A2: The most common animal models are rodents, particularly mice and rats.[5][6][7] The specific strain and disease model will depend on the therapeutic area of interest. For example, mouse models of ovalbumin-induced airway inflammation are used for asthma research, while models of imiquimod-induced psoriasis-like skin inflammation are used for dermatological conditions.[2][8]
Q3: How should I determine the starting dose for a new PDE4 inhibitor in my animal model?
A3: For a new compound like this compound, it is essential to conduct a dose-ranging study to determine both efficacy and toxicity. Start with a low dose based on the in vitro IC50 value and published data for structurally similar PDE4 inhibitors. Gradually escalate the dose and monitor for both therapeutic effects and adverse events.
Q4: What are the common side effects of PDE4 inhibitors in animal models?
A4: A significant dose-limiting side effect of PDE4 inhibitors in both animals and humans is emesis (vomiting).[1] Since rodents cannot vomit, this toxicity may manifest as gastroparesis (delayed gastric emptying) or abnormal food retention in the stomach.[1][6] It is crucial to monitor animals for signs of distress, such as reduced food intake, weight loss, and lethargy.[1] Acute PDE4 inhibition can also induce a transient increase in blood glucose levels in mice.[9]
Q5: What are the common routes of administration for PDE4 inhibitors in animal models?
A5: The route of administration depends on the specific drug's properties and the experimental design. Common routes include oral gavage (p.o.), intraperitoneal injection (i.p.), and topical application for skin conditions.[1][4][8] For example, roflumilast has been administered to rats via oral gavage, while piclamilast has been given to mice via intraperitoneal injection.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Lack of Efficacy | - Insufficient dosage- Poor bioavailability- Inappropriate route of administration- Rapid metabolism of the compound | - Perform a dose-escalation study.- Evaluate different administration routes (e.g., i.p. vs. oral gavage).- Analyze the pharmacokinetic profile of the compound in the chosen animal model. |
| Significant Side Effects (e.g., weight loss, reduced activity) | - Dosage is too high- Compound has a narrow therapeutic window | - Reduce the dosage.- Consider a different dosing schedule (e.g., less frequent administration).- Monitor for signs of gastroparesis by measuring stomach weight post-euthanasia.[6] |
| Inconsistent Results | - Variability in drug formulation/solubility- Inconsistent administration technique- Animal-to-animal variability | - Ensure the compound is fully solubilized before each administration.- Standardize the administration procedure.- Increase the number of animals per group to improve statistical power. |
| Unexpected Pharmacological Effects | - Off-target effects of the compound- Interaction with other experimental variables | - Profile the compound against a panel of other phosphodiesterases and receptors.- Carefully review all aspects of the experimental protocol to identify potential confounding factors. |
Quantitative Data Summary
The following tables summarize dosages and administration routes for several common PDE4 inhibitors in rat and mouse models based on published studies.
Table 1: PDE4 Inhibitor Dosage and Administration in Rat Models [1]
| Animal Model | Disease Model | PDE4 Inhibitor | Dosage | Administration Route |
| Sprague-Dawley Rat | Overactive Bladder (PBOO) | Roflumilast | 1 mg/kg | Gavage |
| Sprague-Dawley Rat | Overactive Bladder (PBOO) | Roflumilast (Low Dose) | 0.2 mg/kg | Gavage |
| Rat | Airway Inflammation | Roflumilast | Varies | - |
| Rat | Pulmonary Hypertension | Roflumilast | Varies | - |
Table 2: PDE4 Inhibitor Dosage and Administration in Mouse Models
| Animal Model | Disease Model | PDE4 Inhibitor | Dosage | Administration Route | Reference |
| C57BL/6 Mouse | Gastric Emptying | Piclamilast | 5 mg/kg | Intraperitoneal (i.p.) | [1] |
| C57BL/6 Mouse | Gastric Emptying | Rolipram | 0.04 mg/kg | Intraperitoneal (i.p.) | [6] |
| C57BL/6 Mouse | Gastric Emptying | Piclamilast | 0.2 mg/kg | Intraperitoneal (i.p.) | [6] |
| Mouse | Postprandial Hyperglycemia | Roflumilast | 5 mg/kg | Intraperitoneal (i.p.) | [9] |
| Mouse | Psoriasis-like skin inflammation | Compound 44 | Varies | Topical | [8] |
Detailed Experimental Protocols
Protocol 1: Evaluation of Gastric Emptying in Mice
This protocol is adapted from studies investigating the emetic-like effects of PDE4 inhibitors in rodents.[1][6]
Materials:
-
Male C57BL/6 mice
-
PDE4 inhibitor (e.g., Piclamilast, Rolipram)
-
Vehicle control (e.g., saline)
-
Syringes and needles for intraperitoneal injection
-
Precision scale
Procedure:
-
Treatment Groups: Divide mice into treatment groups receiving either a specific PDE4 inhibitor (e.g., 5 mg/kg) or vehicle control.
-
Administration: Administer the treatments via intraperitoneal (i.p.) injection twice daily for 72 hours. Ensure animals have free access to food and water.
-
Outcome Measures:
-
Gastric Retention: After 72 hours, euthanize the mice and carefully dissect the stomach. Weigh the full stomach and then the empty stomach to determine the weight of the retained food.[1]
-
Food Intake: Measure the total amount of food consumed by each mouse over the 72-hour treatment period.[1]
-
Intestinal Weight: The intestines can also be extracted and weighed to assess any changes.[1]
-
Protocol 2: Induction of Psoriasis-like Skin Inflammation in Mice
This is a general protocol based on the use of imiquimod to induce skin inflammation.[8]
Materials:
-
Mice (e.g., BALB/c)
-
Imiquimod cream (5%)
-
Topical PDE4 inhibitor formulation or vehicle control
Procedure:
-
Acclimation: Allow mice to acclimate for at least one week before the experiment.
-
Induction of Inflammation: Apply a daily topical dose of imiquimod cream to a shaved area on the back of the mice for a set number of consecutive days (e.g., 5-7 days).
-
Treatment: Concurrently with the imiquimod application, apply the topical PDE4 inhibitor or vehicle control to the same area.
-
Assessment of Inflammation: Monitor the severity of inflammation daily using a scoring system (e.g., Psoriasis Area and Severity Index - PASI) that evaluates erythema, scaling, and skin thickness.
-
Histological Analysis: At the end of the experiment, collect skin biopsies for histological analysis to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin samples to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-17, IL-23) via ELISA or other methods.
Visualizing Key Pathways and Workflows
Signaling Pathway of PDE4 Inhibition
Caption: General signaling pathway of PDE4 inhibition.
Experimental Workflow for In Vivo Dosage Adjustment
Caption: Workflow for adjusting this compound dosage in animal models.
Logical Relationship for Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. PAN-selective inhibition of cAMP-phosphodiesterase 4 (PDE4) induces gastroparesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Pde4-IN-19 and Fluorescent Assay Interference
Welcome to the technical support center for researchers utilizing Pde4-IN-19 and other novel phosphodiesterase 4 (PDE4) inhibitors in fluorescent assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of PDE4 inhibitors like this compound?
Phosphodiesterase 4 (PDE4) is an enzyme that plays a crucial role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) into adenosine 5'-monophosphate (AMP).[1][2] Inhibition of PDE4 prevents this degradation, leading to an accumulation of intracellular cAMP.[1][3] This increase in cAMP activates downstream signaling pathways, such as the Protein Kinase A (PKA) and CREB pathways, which in turn modulate the expression of various genes, leading to anti-inflammatory and other therapeutic effects.[2][3] PDE4 is a major phosphodiesterase in immune cells, making it a key target for inflammatory diseases.[1][4]
Q2: What are the common types of fluorescent assays used to screen for PDE4 inhibitors?
A prevalent method for screening PDE4 inhibitors is the fluorescence polarization (FP) assay .[5][6][7] This homogeneous assay format is well-suited for high-throughput screening (HTS).[5][6][7] In a typical PDE4 FP assay, a fluorescently labeled cAMP derivative (e.g., cAMP-FAM) is used as a substrate.[5][7] When the PDE4 enzyme hydrolyzes this substrate, the resulting fluorescent AMP derivative is bound by a larger binding agent, causing a change in the polarization of the emitted light.[5][6] Inhibitors of PDE4 will prevent this hydrolysis, resulting in a stable, low polarization signal.
Another approach involves cell-based assays that utilize fluorescent reporters to measure changes in intracellular cAMP levels or downstream events like membrane potential.[8]
Q3: My fluorescent assay is showing unexpected results with this compound. What could be the cause?
When working with novel small molecules like this compound, it is crucial to consider the possibility of assay interference. Small molecules can interact with fluorescent assays in several ways, leading to either false-positive or false-negative results.[9][10] The most common forms of interference are:
-
Autofluorescence: The compound itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to an artificially high signal.[9][11]
-
Fluorescence Quenching (Inner Filter Effect): The compound may absorb the excitation light or the emitted light from the fluorophore in your assay, resulting in a decreased signal.[9][10]
-
Light Scattering: At higher concentrations, some compounds can form aggregates that scatter light, which can interfere with signal detection.[12]
-
Chemical Reactivity: The compound might directly react with assay components, such as the enzyme, substrate, or fluorophore.[9]
-
Colloidal Aggregation: Some small molecules can form colloidal aggregates that non-specifically inhibit enzymes.[9]
Troubleshooting Guides
Issue 1: Suspected Autofluorescence
Symptoms:
-
A dose-dependent increase in fluorescence signal in the presence of this compound, even in the absence of the PDE4 enzyme or other key assay components.[9]
-
High background fluorescence in wells containing only the compound and assay buffer.
Troubleshooting Protocol:
-
Prepare a serial dilution of this compound in the same assay buffer used for your primary experiment.
-
Include control wells:
-
Assay buffer only (blank)
-
Your fluorescent substrate/probe at the assay concentration
-
-
Read the plate using the same excitation and emission wavelengths as your primary assay.
-
Analyze the data: A concentration-dependent increase in fluorescence from this compound alone confirms autofluorescence.[9]
| Parameter | Control (Buffer) | This compound (Low Conc.) | This compound (High Conc.) | Interpretation |
| Fluorescence Intensity | Low | Moderate | High | Indicates compound autofluorescence |
Mitigation Strategies:
-
Use a different fluorophore: Select a fluorophore with excitation and emission wavelengths that do not overlap with the absorbance spectrum of this compound. Red-shifted dyes are often less prone to interference.[12]
-
Implement a pre-read step: Measure the fluorescence of the compound before initiating the enzymatic reaction and subtract this background from the final reading.
Issue 2: Suspected Fluorescence Quenching
Symptoms:
-
A dose-dependent decrease in fluorescence signal that is not attributable to enzyme inhibition.
-
The compound has a significant absorbance peak that overlaps with the excitation or emission wavelength of your fluorophore.
Troubleshooting Protocol:
-
Measure the absorbance spectrum of this compound.
-
Compare the absorbance spectrum with the excitation and emission spectra of your assay's fluorophore.
-
Perform a control experiment:
-
Prepare wells with your fluorescent product (e.g., the product of the enzymatic reaction) at a fixed concentration.
-
Add a serial dilution of this compound.
-
Measure the fluorescence. A dose-dependent decrease in the signal indicates quenching.
-
| This compound Concentration | Fluorescence Intensity of Pre-formed Product | Interpretation |
| 0 µM | High | No quenching |
| 10 µM | Moderate | Moderate quenching |
| 100 µM | Low | Strong quenching |
Mitigation Strategies:
-
Reduce the concentration of the fluorophore if possible, while maintaining an adequate signal-to-background ratio.
-
Switch to a different assay format that is less susceptible to quenching, such as a luminescence-based assay.
-
Use a fluorophore with a longer Stokes shift (greater separation between excitation and emission wavelengths) to minimize re-absorption.
Issue 3: Suspected Non-specific Inhibition due to Colloidal Aggregation
Symptoms:
-
A very steep, non-sigmoidal dose-response curve.
-
Inhibition is sensitive to the presence of detergents (e.g., Triton X-100).[9]
-
High variability in results between replicate wells.[9]
Troubleshooting Protocol:
-
Repeat the primary assay with the inclusion of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20 in the assay buffer.[9]
-
Compare the dose-response curves with and without the detergent. A significant shift in the IC50 value or a change in the shape of the curve in the presence of detergent suggests colloidal aggregation.
| Condition | IC50 of this compound | Interpretation |
| Without Detergent | Low µM | Potential colloidal aggregation |
| With 0.01% Triton X-100 | High µM or Inactive | Suggests inhibition was due to aggregation |
Mitigation Strategies:
-
Include a low concentration of a non-ionic detergent in your standard assay buffer.
-
Confirm hits using an orthogonal assay with a different detection method or principle.
Experimental Protocols
Protocol 1: Autofluorescence Measurement
-
Prepare a serial dilution of this compound in the assay buffer, typically starting from the highest concentration used in the primary assay.
-
Dispense the dilutions into the wells of a microplate (use black plates for fluorescence assays to minimize background).[13]
-
Include control wells containing only assay buffer.
-
Measure the fluorescence intensity using the same filter set (excitation and emission wavelengths) and instrument settings as the primary PDE4 assay.
-
Plot the fluorescence intensity against the concentration of this compound.
Protocol 2: Pre-incubation Time-Course Experiment for Chemical Reactivity
-
Prepare two sets of reactions:
-
Set A (Pre-incubation): Incubate the PDE4 enzyme and this compound together for varying amounts of time (e.g., 0, 15, 30, 60 minutes) before adding the substrate to start the reaction.[9]
-
Set B (Control): Pre-incubate the enzyme and buffer. Add this compound and the substrate simultaneously to start the reaction.[9]
-
-
Measure the enzyme activity at each time point for both sets.
-
Analysis: If inhibition increases with pre-incubation time in Set A compared to Set B, it suggests that this compound may be reacting with or slowly binding to the enzyme.
Visualizations
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for fluorescent assay interference.
References
- 1. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. What are PDE4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bitesizebio.com [bitesizebio.com]
Pde4-IN-19 batch-to-batch variability concerns
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues researchers, scientists, and drug development professionals may encounter during experiments with PDE4-IN-19, with a specific focus on concerns related to batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound in our cellular assays. What are the likely causes of this variability?
A1: Inconsistent results between different batches of a small molecule inhibitor like this compound can arise from several factors.[1] The primary causes of such batch-to-batch variability often include:
-
Purity and Impurity Profile: The percentage of the active this compound compound may vary from batch to batch. Additionally, the presence of different types or quantities of impurities could lead to off-target effects, contributing to inconsistent biological activity.[1]
-
Potency (IC50): Variations in the manufacturing or purification process can lead to differences in the inhibitory potency of the compound.[1] It is crucial to determine the IC50 for each new batch to ensure consistent experimental conditions.
-
Solubility: Inconsistent solubility can significantly impact the effective concentration of this compound in your experiments, leading to variability in the observed effects.[1]
-
Stability and Degradation: The stability of the compound can be affected by storage conditions and handling. Degradation of the compound will result in reduced activity.[1]
-
Experimental Error: It is also important to consider potential inconsistencies in experimental procedures, reagents, or the cell-based systems being used.[1]
Q2: How does this compound exert its effects on a cellular level?
A2: this compound is an inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a critical role in regulating intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP).[1] By inhibiting PDE4, this compound prevents the degradation of cAMP, leading to its accumulation within the cell.[2] This increase in intracellular cAMP activates downstream signaling pathways, most notably Protein Kinase A (PKA).[2][3] The activation of the cAMP/PKA pathway modulates the activity of various cellular processes, including inflammation and immune responses.[3][4][5] In immune cells, elevated cAMP levels generally have an immunosuppressive effect, for instance by suppressing the production of pro-inflammatory cytokines like TNF-α.[6][7]
Q3: What are the different subtypes of PDE4, and could differential inhibition explain variability?
A3: The PDE4 family is composed of four subtypes: PDE4A, PDE4B, PDE4C, and PDE4D.[5][8] These subtypes are expressed differently across various cell and tissue types.[1][9] It is possible that different batches of this compound may have varying selectivity for these subtypes, which could contribute to different biological responses depending on the specific cellular context of your experiment. For example, PDE4B and PDE4D are significantly involved in modulating the function of neutrophils.[10]
Troubleshooting Guide: Addressing Batch-to-Batch Variability
If you are experiencing inconsistent results with different batches of this compound, a systematic approach can help identify and mitigate the issue.
Step 1: Initial Assessment and Control Verification
-
Review Internal Protocols: Ensure that all experimental procedures, including compound dilution, cell seeding densities, and incubation times, have been performed consistently across experiments.
-
Check Control Performance: Verify that your positive and negative controls are yielding the expected results in all assays. This helps to rule out systemic issues with the assay itself.[1]
Step 2: Physicochemical Characterization of Each Batch
It is highly recommended to perform the following analytical tests on each new batch of this compound to assess its quality and consistency.
-
Purity and Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the compound and to assess its purity.[1]
-
Quantitative Purity Analysis: Employ High-Performance Liquid Chromatography (HPLC) with a UV detector to accurately quantify the purity of the compound and to identify any potential impurities.[1]
Step 3: Functional Potency Determination
-
In Vitro Enzyme Inhibition Assay: Determine the half-maximal inhibitory concentration (IC50) of each batch against the target PDE4 enzyme. This is a critical step to confirm that the potency of the inhibitor is consistent.[2]
Step 4: Cellular Assay Re-evaluation
-
Dose-Response Curve: Generate a full dose-response curve for each new batch in your primary cellular assay. This will reveal any shifts in potency and efficacy.
-
Standardize by Potency: If batches exhibit minor differences in potency, you may be able to normalize the concentrations used in your experiments based on their respective IC50 values to achieve a more consistent biological effect.
Quantitative Data Summary
Consistent characterization of each batch of this compound is crucial. Below are tables summarizing hypothetical data for two different batches, illustrating the potential for variability.
Table 1: Physicochemical Properties of this compound Batches
| Parameter | Batch A | Batch B | Recommended Action |
| Purity (by HPLC) | 98.5% | 95.2% | If purity is significantly lower, consider the impact of impurities on your results. |
| Identity (by LC-MS) | Confirmed | Confirmed | Both batches are confirmed to be the correct compound. |
| Solubility (in DMSO) | 25 mg/mL | 20 mg/mL | Adjust stock solution preparation to ensure complete dissolution. |
Table 2: Functional Potency of this compound Batches
| Assay | Batch A | Batch B | Recommended Action |
| PDE4B IC50 | 5.2 nM | 8.9 nM | A significant shift in potency is observed. Normalize experimental concentrations based on these IC50 values. |
| Cellular TNF-α Release IC50 | 25.8 nM | 45.1 nM | The difference in enzymatic potency is reflected in the cellular assay. |
Detailed Experimental Protocols
Protocol 1: Purity and Identity Verification by LC-MS
Objective: To confirm the molecular weight and assess the purity of a this compound batch.[1]
Methodology:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as methanol or acetonitrile.[1]
-
Inject 1-5 µL of the solution onto a C18 reverse-phase HPLC column.[1]
-
Elute the compound using a gradient of mobile phases (e.g., water and acetonitrile with 0.1% formic acid).[1]
-
Monitor the eluent with a UV detector (e.g., at 254 nm) and a mass spectrometer to determine the mass of the parent compound and any impurities.[1]
Protocol 2: PDE4 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound against PDE4 enzymes.[5]
Methodology:
-
Enzyme Source: Use recombinant human PDE4 isoforms (e.g., PDE4B) expressed and purified from a suitable system.[5]
-
Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), MgCl2, a known concentration of cAMP, and the purified PDE4 enzyme.[5]
-
Compound Addition: Add the test compound at various concentrations.
-
Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a specified time.[5]
-
Termination and Detection: Terminate the reaction and measure the amount of product formed (AMP).
-
IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Protocol 3: Cellular Cytokine Release Assay
Objective: To assess the anti-inflammatory effect of a PDE4 inhibitor by measuring its impact on cytokine production from immune cells.[5]
Methodology:
-
Cell Culture: Isolate and culture primary immune cells (e.g., peripheral blood mononuclear cells - PBMCs) or use a relevant cell line.[5]
-
Compound Treatment: Pre-treat the cells with various concentrations of the PDE4 inhibitor.[5]
-
Stimulation: Stimulate the cells with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.[5][6]
-
Supernatant Collection: After an appropriate incubation period, collect the cell culture supernatant.
-
Cytokine Measurement: Measure the concentration of the cytokine of interest (e.g., TNF-α) in the supernatant using an ELISA kit.[6]
-
IC50 Calculation: Calculate the percentage inhibition of cytokine release for each inhibitor concentration and determine the IC50 value.[6]
Visualizations
Caption: PDE4 signaling pathway and the mechanism of action of this compound.
Caption: Workflow for characterizing a new batch of a PDE4 inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PDE4 cAMP phosphodiesterases: modular enzymes that orchestrate signalling cross-talk, desensitization and compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDE4 Gene Family Variants Are Associated with Response to Apremilast Treatment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Validating Pde4-IN-19 Efficacy: A Comparative Guide to Secondary Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel phosphodiesterase 4 (PDE4) inhibitor, Pde4-IN-19, with established alternatives, Roflumilast and Apremilast. The focus is on validating the efficacy of this compound through a common secondary assay: the inhibition of Tumor Necrosis Factor-alpha (TNF-α) release in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs). This assay provides a functional measure of the anti-inflammatory potential of these compounds.
Comparative Efficacy of PDE4 Inhibitors
The following table summarizes the inhibitory potency of this compound and its comparators. This compound demonstrates high potency, particularly against the PDE4B1 isoform.
| Compound | Target | IC50 Value | Cell Type/Assay Condition |
| This compound | PDE4B1 | <10 nM[1][2] | N/A |
| PDE4D3 | 10-100 nM[1][2] | N/A | |
| Roflumilast | PDE4 | ~0.8 nM | Neutrophils |
| Apremilast | PDE4 | 74 nM[3] | Enzymatic Assay |
| TNF-α Production | 110 nM[3] | LPS-stimulated PBMCs[3] |
Experimental Protocol: TNF-α Release Assay
This protocol details the methodology for assessing the efficacy of PDE4 inhibitors in reducing TNF-α secretion from LPS-stimulated human PBMCs.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound, Roflumilast, and Apremilast
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Plate reader
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells and resuspend them in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare stock solutions of this compound, Roflumilast, and Apremilast in DMSO. Create a series of dilutions in complete RPMI-1640 medium to achieve the desired final concentrations.
-
Cell Treatment: Seed 100 µL of the PBMC suspension into each well of a 96-well plate. Add 50 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and an unstimulated control (medium only). Pre-incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
LPS Stimulation: Prepare a working solution of LPS in complete RPMI-1640 medium. Add 50 µL of the LPS solution to all wells except the unstimulated control, to achieve a final concentration of 100 ng/mL. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the supernatant from each well for analysis.
-
TNF-α Quantification: Measure the concentration of TNF-α in the collected supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each inhibitor concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of TNF-α release) for each compound using non-linear regression analysis.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the signaling pathway affected by PDE4 inhibitors and the experimental workflow for the TNF-α release assay.
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
References
A Comparative In Vitro Analysis: The Potent and Selective PDE4-IN-19 Versus a Broad-Spectrum Pan-PDE Inhibitor
For Immediate Release: This guide provides a detailed in vitro comparison of Pde4-IN-19, a representative highly selective phosphodiesterase 4 (PDE4) inhibitor, against a conventional pan-PDE inhibitor. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their respective pharmacological profiles. For the purpose of this comparison, the well-characterized and clinically relevant PDE4 inhibitor, Roflumilast, will serve as the exemplar for this compound's class of selective agents, while the widely studied compound, 3-isobutyl-1-methylxanthine (IBMX), will represent pan-PDE inhibitors.
Introduction to PDE Inhibition and the cAMP Signaling Pathway
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The inhibition of these enzymes leads to increased intracellular levels of cyclic nucleotides, which in turn modulates a wide array of cellular processes.[1] PDE4 is the predominant PDE family found in immune and inflammatory cells, where it specifically degrades cAMP.[2][3] By elevating cAMP levels, PDE4 inhibitors exert potent anti-inflammatory effects.[2]
Pan-PDE inhibitors, on the other hand, non-selectively inhibit multiple PDE families.[1] This broad-spectrum activity can lead to a wider range of physiological effects, as different PDE families are expressed in various cell types and tissues.[4] The primary mechanism of action for both selective and pan-PDE inhibitors converges on the modulation of the cAMP signaling cascade.
In Vitro Inhibitory Potency and Selectivity
The in vitro potency of a compound is determined by its half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The selectivity of an inhibitor is assessed by comparing its IC50 value for the target enzyme against its IC50 values for other related enzymes.
This compound (as Roflumilast)
Roflumilast demonstrates high potency for PDE4 isoforms, with IC50 values in the sub-nanomolar to low nanomolar range. It exhibits exceptional selectivity for PDE4 over other PDE families, with IC50 values for other PDEs being several orders of magnitude higher.[5]
Pan-PDE Inhibitor (as IBMX)
IBMX is a non-selective PDE inhibitor with IC50 values in the micromolar range across multiple PDE families.[1] This lack of selectivity is the defining characteristic of a pan-PDE inhibitor.
Table 1: Comparative Inhibitory Potency (IC50) Across PDE Families
| PDE Family | This compound (Roflumilast) IC50 | Pan-PDE Inhibitor (IBMX) IC50 (µM) |
| PDE1 | >10 µM[6] | 19[1] |
| PDE2 | >10 µM[6] | 50[1] |
| PDE3 | >10 µM[6] | 18[1] |
| PDE4 | 0.8 nM [6] | 13[1] |
| PDE5 | 8 µM[6] | 32[1] |
Data for Roflumilast and IBMX are compiled from multiple sources.[1][6]
Table 2: Inhibitory Potency (IC50) of Roflumilast Against PDE4 Isoforms
| PDE4 Isoform | IC50 (nM) |
| PDE4A | 1.1 |
| PDE4B | 0.84[7] |
| PDE4C | 4.3 |
| PDE4D | 0.68[7] |
Data for Roflumilast compiled from multiple sources.[7]
Cellular Activity: Inhibition of TNF-α Release
A key functional consequence of PDE4 inhibition in immune cells is the suppression of pro-inflammatory cytokine production. The inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) release from human peripheral blood mononuclear cells (PBMCs) is a standard in vitro assay to assess the anti-inflammatory activity of PDE4 inhibitors.
Table 3: Comparative Cellular Activity
| Assay | This compound (Representative Data) | Pan-PDE Inhibitor (Representative Data) |
| LPS-induced TNF-α release in human PBMCs (IC50) | ~10-20 nM[8] | ~5-15 µM |
Note: The IC50 for pan-PDE inhibitors in cellular assays can vary depending on the specific compound and cell type used.
Experimental Protocols
PDE Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against various PDE isoforms.
Principle: This assay measures the enzymatic activity of a purified recombinant PDE enzyme. The enzyme hydrolyzes a fluorescently labeled cAMP substrate to AMP. In the presence of an inhibitor, the rate of this conversion is reduced, which can be quantified by measuring the change in fluorescence.
Materials:
-
Recombinant human PDE enzymes (e.g., PDE1-11)
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Test compounds (this compound, pan-PDE inhibitor)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the diluted compounds or vehicle control to the wells of the microplate.
-
Add the diluted recombinant PDE enzyme to each well and incubate for a short period at room temperature.
-
Initiate the reaction by adding the fluorescently labeled cAMP substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Measure the fluorescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]
LPS-Induced TNF-α Release Assay
Objective: To measure the inhibitory effect of a test compound on the release of TNF-α from human monocytes or PBMCs.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent stimulator of monocytes and macrophages, leading to the production and release of pro-inflammatory cytokines like TNF-α. Test compounds are pre-incubated with the cells before LPS stimulation, and the amount of TNF-α released into the cell culture supernatant is quantified.[3]
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound, pan-PDE inhibitor)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Procedure:
-
Isolate PBMCs from healthy donor blood.
-
Seed the PBMCs into a 96-well plate at a density of approximately 2 x 10^5 cells per well.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Pre-incubate the cells with the diluted compounds or vehicle control for 1 hour at 37°C in a 5% CO2 incubator.[9]
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.[9][10]
-
Incubate the plate for 18-24 hours.[8]
-
Collect the cell culture supernatant.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[10]
-
Calculate the percentage of inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Summary and Conclusion
The in vitro data clearly demonstrates the distinct pharmacological profiles of this compound (represented by Roflumilast) and a pan-PDE inhibitor (represented by IBMX). This compound is a highly potent and selective inhibitor of the PDE4 enzyme family, with minimal activity against other PDE families. This selectivity translates to potent anti-inflammatory effects in cellular assays at nanomolar concentrations.
In contrast, a pan-PDE inhibitor like IBMX displays broad, non-selective activity across multiple PDE families at micromolar concentrations. While this broad-spectrum inhibition can also lead to anti-inflammatory effects, the lack of selectivity may result in a wider range of on- and off-target effects in a complex biological system.
The choice between a selective PDE4 inhibitor and a pan-PDE inhibitor will depend on the specific research question or therapeutic goal. For targeted modulation of inflammatory processes in immune cells, a selective PDE4 inhibitor like this compound offers a more precise pharmacological tool. For broader, less targeted applications where the modulation of multiple signaling pathways may be desirable, a pan-PDE inhibitor could be considered. The detailed protocols provided in this guide offer a standardized framework for the in vitro characterization and comparison of these and other PDE inhibitors.
References
- 1. rndsystems.com [rndsystems.com]
- 2. abcam.co.jp [abcam.co.jp]
- 3. LPS-Induced NF-kappaB activation and TNF-alpha release in human monocytes are protein tyrosine kinase dependent and protein kinase C independent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Update on roflumilast, a phosphodiesterase 4 inhibitor for the treatment of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. TNF‐α production by LPS‐stimulated monocytes [bio-protocol.org]
- 10. Human monocytes respond to lipopolysaccharide (LPS) stimulation in a sex‐dependent manner - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Pde4-IN-19 and Rolipram: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel phosphodiesterase 4 (PDE4) inhibitor, Pde4-IN-19, against the well-established first-generation inhibitor, rolipram. This document synthesizes available preclinical data to evaluate their respective performance, supported by detailed experimental methodologies and visual representations of key biological pathways and workflows.
Executive Summary
This compound and rolipram are both potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme critical in the regulation of inflammatory responses. Their mechanism of action involves increasing intracellular levels of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune cells. While both compounds target the same enzyme family, available data suggests potential differences in their potency and selectivity, which could have significant implications for their therapeutic profiles and potential side effects. Rolipram, a widely studied tool compound, has provided a foundational understanding of PDE4 inhibition, though its clinical development was hampered by a narrow therapeutic window. This compound is a more recent entrant with reported high potency, positioning it as an interesting candidate for further investigation. This guide aims to provide a data-driven comparative overview to inform research and development decisions.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and rolipram, focusing on their inhibitory potency against PDE4 isoforms and their pharmacokinetic properties.
Table 1: In Vitro Inhibitory Potency (IC50) Against PDE4 Isoforms
| Compound | PDE4A (nM) | PDE4B (nM) | PDE4C (nM) | PDE4D (nM) |
| This compound | Data not available | <10 (PDE4B1) | Data not available | 10-100 (PDE4D3) |
| Rolipram | 3 | 130 | Data not available | 240 |
Table 2: Pharmacokinetic Parameters
| Compound | Parameter | Species | Value |
| This compound | Oral Bioavailability | Data not available | Data not available |
| Half-life (t½) | Data not available | Data not available | |
| Rolipram | Oral Bioavailability | Human | 73%[1][2] |
| Half-life (t½) | Human | ~2 hours[1][2] |
Mechanism of Action: The PDE4 Signaling Pathway
Both this compound and rolipram exert their anti-inflammatory effects by inhibiting PDE4. This enzyme is responsible for the degradation of cAMP. By blocking PDE4, these inhibitors lead to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA). Activated PKA can then phosphorylate and activate the cAMP response element-binding protein (CREB), a transcription factor that suppresses the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.
Caption: PDE4 signaling pathway and points of inhibition.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of PDE4 inhibitors. Below are representative protocols for key in vitro and in vivo assays.
In Vitro PDE4 Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against specific PDE4 isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes are used. The substrate, cyclic AMP (cAMP), is prepared in an appropriate assay buffer.
-
Compound Dilution: The test compounds (this compound and rolipram) are serially diluted to a range of concentrations.
-
Assay Reaction: The PDE4 enzyme is incubated with the test compound or vehicle control in the presence of cAMP. The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Detection: The amount of remaining cAMP or the product of its hydrolysis, AMP, is quantified. This is often achieved using methods such as scintillation proximity assay (SPA), fluorescence polarization (FP), or mass spectrometry.
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
Caption: Experimental workflow for PDE4 enzyme inhibition assay.
In Vitro Cytokine Release Assay
Objective: To evaluate the anti-inflammatory activity of a test compound by measuring its effect on cytokine production in immune cells.
Methodology:
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., macrophages) are cultured.
-
Compound Treatment: Cells are pre-treated with various concentrations of the test compounds or vehicle control for a specified duration.
-
Cell Stimulation: The cells are then stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of cytokine release is calculated for each compound concentration compared to the stimulated vehicle control.
In Vivo Lipopolysaccharide (LPS)-Induced Inflammation Model
Objective: To assess the in vivo anti-inflammatory efficacy of a test compound in a model of systemic inflammation.
Methodology:
-
Animal Model: A suitable animal model, such as mice or rats, is used.
-
Compound Administration: The test compounds are administered to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. A vehicle control group is also included.
-
Induction of Inflammation: After a defined pre-treatment period, inflammation is induced by administering a systemic injection of LPS.
-
Sample Collection: At a specified time point after LPS administration, blood samples and/or relevant tissues (e.g., lung, brain) are collected.
-
Biomarker Analysis: The levels of pro-inflammatory cytokines in the plasma or tissue homogenates are quantified using ELISA or other immunoassays.
-
Data Analysis: The effect of the test compound on cytokine levels is compared to the vehicle-treated LPS group to determine the in vivo efficacy.
Concluding Remarks
The available data indicates that both this compound and rolipram are potent inhibitors of the PDE4 enzyme family. Rolipram's profile is well-documented, showcasing its utility as a research tool but also highlighting the challenges of translating PDE4 inhibition into clinical success due to side effects. This compound shows promise with high reported potency, particularly against PDE4B and PDE4D isoforms, which are key targets for anti-inflammatory therapies.
For researchers and drug development professionals, the selection between these and other PDE4 inhibitors will depend on the specific research question. For studies requiring a well-characterized, broad-spectrum PDE4 inhibitor, rolipram remains a valuable tool. For investigations focused on potentially more selective and potent inhibition of PDE4B and PDE4D, this compound presents an intriguing, albeit less characterized, option. Further head-to-head comparative studies are warranted to fully elucidate the relative potency, selectivity, pharmacokinetic, and pharmacodynamic profiles of these two compounds. Such studies will be crucial in guiding the future development of next-generation PDE4 inhibitors with improved therapeutic indices.
References
Head-to-Head Comparison: A Preclinical vs. Clinical Look at PDE4 Inhibition
Apremilast , a cornerstone in the oral treatment of psoriasis and psoriatic arthritis, represents a significant clinical benchmark in the class of phosphodiesterase 4 (PDE4) inhibitors. This guide provides a detailed comparison between apremilast and a representative potent preclinical PDE4 inhibitor, designated here as Pde4-IN-19 , for which publicly available data is limited. To facilitate a data-driven comparison, we will utilize publicly available data for a well-characterized, potent PDE4 inhibitor, Roflumilast , as a proxy for a high-potency preclinical candidate.
This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of key performance metrics, detailed experimental methodologies, and the underlying signaling pathways.
Mechanism of Action: Modulating the Inflammatory Cascade
Both apremilast and potent preclinical PDE4 inhibitors like roflumilast are small molecule drugs that target and inhibit phosphodiesterase 4.[1][2] PDE4 is a critical enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key intracellular second messenger.[3][4] By inhibiting PDE4, these compounds prevent the breakdown of cAMP, leading to its accumulation within immune cells.[3][4] This elevation in cAMP levels activates Protein Kinase A (PKA), which in turn modulates the transcription of various genes involved in inflammation.[4][5] The downstream effect is a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-23 (IL-23), and interferon-gamma (IFN-γ), coupled with an increase in the production of the anti-inflammatory cytokine interleukin-10 (IL-10).[1][6]
Quantitative Performance Metrics
The following tables summarize the key in vitro performance data for apremilast and roflumilast, offering a clear comparison of their potency.
Table 1: In Vitro Enzymatic Inhibition
| Compound | Target | IC50 (nM) | Reference |
| Apremilast | PDE4 | 74 | [7][8] |
| Roflumilast | PDE4 | 0.8 | [9] |
| Roflumilast | PDE4B | 0.84 | [2] |
| Roflumilast | PDE4D | 0.68 | [2] |
Table 2: Cellular Anti-inflammatory Activity
| Compound | Assay | Cell Type | IC50 (nM) | Reference |
| Apremilast | LPS-induced TNF-α inhibition | Human PBMCs | 110 | [7] |
| Apremilast | LPS-induced TNF-α inhibition | RAW 264.7 cells | 104 | [10] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: PDE4 Signaling Pathway in Inflammation.
Caption: Experimental Workflow for PDE4 Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
Protocol 1: In Vitro PDE4 Enzymatic Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against a purified PDE4 enzyme.
Materials:
-
Purified recombinant human PDE4 enzyme
-
Test compounds (this compound/Roflumilast, Apremilast) dissolved in DMSO
-
Assay Buffer (e.g., Tris-HCl, MgCl2)
-
Cyclic AMP (cAMP) substrate
-
Detection reagents (e.g., fluorescence polarization probe and binding agent)
-
384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute these in assay buffer to the final desired concentrations.
-
Enzyme Preparation: Dilute the purified PDE4 enzyme to the working concentration in cold assay buffer.
-
Assay Reaction:
-
Add a small volume (e.g., 5 µL) of the diluted test compound or DMSO (vehicle control) to the wells of the microplate.
-
Add the diluted PDE4 enzyme (e.g., 10 µL) to all wells except the "no enzyme" control.
-
Initiate the reaction by adding the cAMP substrate (e.g., 10 µL).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection: Stop the enzymatic reaction and add the detection reagents according to the manufacturer's instructions (e.g., a binding agent that binds to the product AMP).
-
Data Analysis: Measure the fluorescence polarization on a microplate reader. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Protocol 2: Lipopolysaccharide (LPS)-Induced TNF-α Inhibition in Human Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To determine the potency of a test compound in inhibiting the production of the pro-inflammatory cytokine TNF-α in a cellular context.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 cell culture medium supplemented with Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
Test compounds (this compound/Roflumilast, Apremilast) dissolved in DMSO
-
96-well cell culture plates
-
Human TNF-α ELISA kit
-
CO2 incubator
Methodology:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque). Resuspend the cells in complete RPMI-1640 medium and adjust the cell density.
-
Cell Seeding: Seed the PBMCs into a 96-well plate at a density of approximately 2 x 10^5 cells per well.
-
Compound Treatment: Add serial dilutions of the test compounds or DMSO (vehicle control) to the wells. Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Cell Stimulation: Add LPS to the wells at a final concentration of 1 µg/mL to stimulate TNF-α production.
-
Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Concluding Remarks
This guide provides a comparative framework for evaluating the preclinical PDE4 inhibitor, represented by the potent molecule roflumilast, against the clinically established apremilast. The data clearly indicates that while both molecules operate through the same primary mechanism of action, there can be significant differences in their enzymatic potency. The provided experimental protocols and workflow diagrams serve as a resource for researchers in the continued development and characterization of novel PDE4 inhibitors for the treatment of a wide range of inflammatory diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scielo.br [scielo.br]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Pde4-IN-19: A Comparative Analysis of its Inhibitory Activity on PDE4 Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Pde4-IN-19 across the four phosphodiesterase 4 (PDE4) subtypes: PDE4A, PDE4B, PDE4C, and PDE4D. The information is compiled from available scientific literature and presented for objective evaluation.
Inhibitory Potency of this compound against PDE4 Subtypes
This compound has demonstrated potent inhibitory activity, particularly against the PDE4B and PDE4D subtypes. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the table below. It is important to note that while data for PDE4B1 and PDE4D3 is available, the specific inhibitory activity of this compound against PDE4A and PDE4C has not been detailed in the reviewed literature.
| PDE4 Subtype | IC50 (nM) |
| PDE4A | Data not available |
| PDE4B1 | < 10[1][2] |
| PDE4C | Data not available |
| PDE4D3 | 10 - 100[1][2] |
Significance of PDE4 Subtype Selectivity
The four PDE4 subtypes (A, B, C, and D) are encoded by different genes and exhibit distinct tissue distribution and physiological roles. Therefore, the selectivity of a PDE4 inhibitor for specific subtypes is a critical factor in determining its therapeutic efficacy and side-effect profile.
-
PDE4B and PDE4D are predominantly expressed in immune and inflammatory cells.[3] Their inhibition is considered to be the primary driver of the anti-inflammatory effects of PDE4 inhibitors.[3]
-
PDE4A is also found in various immune cells and its inhibition is thought to contribute to the anti-inflammatory response.
-
PDE4C is mainly expressed in the brain, heart, and smooth muscle, and its inhibition is less associated with the primary anti-inflammatory actions of broad-spectrum PDE4 inhibitors.[3]
The potent activity of this compound against PDE4B1 and PDE4D3 suggests its potential as a modulator of inflammatory processes. The lack of data for PDE4A and PDE4C, however, necessitates further investigation to fully characterize its selectivity profile and potential therapeutic applications.
Experimental Protocols
The following section outlines a representative experimental protocol for determining the in vitro inhibitory activity of a compound like this compound against PDE4 enzymes. This protocol is based on commonly used fluorescence polarization (FP) or enzyme-linked immunosorbent assay (ELISA) methods.
In Vitro PDE4 Enzyme Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of an inhibitor to block the hydrolysis of a fluorescently labeled cyclic adenosine monophosphate (cAMP) substrate by a PDE4 enzyme.
Materials:
-
Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes
-
Fluorescently labeled cAMP (e.g., FAM-cAMP)
-
This compound
-
Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
384-well microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer to create a range of concentrations.
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the diluted this compound or a vehicle control (DMSO) to the wells of the microplate.
-
Enzyme Addition: Add the diluted recombinant PDE4 enzyme to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAM-cAMP substrate to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at 37°C.
-
Reaction Termination: Stop the reaction by adding a stop reagent.
-
Detection: Measure the fluorescence polarization on a compatible plate reader. A decrease in fluorescence polarization indicates inhibition of the PDE4 enzyme.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the PDE4 Signaling Pathway and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the core signaling pathway affected by PDE4 inhibitors and a typical experimental workflow for their evaluation.
Caption: PDE4 signaling pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for evaluating PDE4 inhibitors.
References
Benchmarking a Novel Compound: A Comparative Guide for Pde4-IN-19 Against the Known PDE4B Selective Inhibitor A-33
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for benchmarking the experimental compound Pde4-IN-19 against A-33, a well-characterized, potent, and selective phosphodiesterase 4B (PDE4B) inhibitor. The objective is to outline the essential experiments and data required to compare the performance of a novel compound with a known alternative, ensuring a rigorous and objective evaluation. The data for this compound presented herein is hypothetical and serves as a template for data presentation.
Introduction to PDE4B Inhibition
Phosphodiesterase 4 (PDE4) is an enzyme family that plays a critical role in regulating inflammation by hydrolyzing cyclic adenosine monophosphate (cAMP), a key intracellular second messenger. The PDE4 family has four subtypes (A, B, C, and D).[1] Inhibition of PDE4, particularly the PDE4B subtype, has been identified as a promising therapeutic strategy for a variety of inflammatory and neurological conditions.[2] PDE4B is highly expressed in immune and inflammatory cells.[2] By inhibiting PDE4B, intracellular cAMP levels rise, leading to the activation of Protein Kinase A (PKA) and subsequent downstream effects that suppress the production of pro-inflammatory mediators like TNF-α.[1][3]
Developing inhibitors with high selectivity for PDE4B over other isoforms, especially PDE4D, is a key goal in drug discovery. Inhibition of PDE4D is often associated with dose-limiting side effects such as nausea and emesis.[2] Therefore, accurately benchmarking a new compound's potency and selectivity is crucial.
Data Presentation: Comparative Inhibitor Performance
Quantitative data should be summarized to facilitate a direct comparison of potency and selectivity between the investigational compound and the benchmark inhibitor.
Table 1: In Vitro PDE4 Subtype Inhibition
This table compares the half-maximal inhibitory concentration (IC50) of each compound against the four human PDE4 subtypes. Lower IC50 values indicate greater potency.
| Compound | PDE4A (IC50, nM) | PDE4B (IC50, nM) | PDE4C (IC50, nM) | PDE4D (IC50, nM) |
| This compound (Hypothetical) | 850 | 20 | >10,000 | 250 |
| A-33 (Benchmark) | >10,000 | 15[4] | >10,000 | >1,500[5] |
Data for A-33 sourced from literature.[4][5] Data for this compound is for illustrative purposes.
Table 2: Selectivity Ratios
Selectivity is calculated by dividing the IC50 for other subtypes by the IC50 for PDE4B. A higher ratio indicates greater selectivity for PDE4B.
| Compound | Selectivity (PDE4D/PDE4B) | Selectivity (PDE4A/PDE4B) |
| This compound (Hypothetical) | 12.5-fold | 42.5-fold |
| A-33 (Benchmark) | >100-fold[4][6] | >667-fold |
Table 3: Cellular Anti-Inflammatory Activity
This table shows the functional potency of the inhibitors in a cellular context by measuring the inhibition of lipopolysaccharide (LPS)-induced Tumor Necrosis Factor-alpha (TNF-α) release in a relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs).
| Compound | TNF-α Release Inhibition (IC50, nM) |
| This compound (Hypothetical) | 55 |
| A-33 (Benchmark) | Reported to inhibit LPS-induced TNF-α production[4][6] |
Mandatory Visualizations
PDE4B Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Selective Phosphodiesterase 4B Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A 33 | Phosphodiesterases | Tocris Bioscience [tocris.com]
- 5. Selective Inhibition of PDE4B Reduces Binge Drinking in Two C57BL/6 Substrains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
A Comparative Guide to the Efficacy of PDE4 Inhibition in Rolipram-Sensitive vs. -Insensitive Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of phosphodiesterase 4 (PDE4) inhibitors, using the archetypal inhibitor rolipram as a reference, in preclinical models demonstrating either sensitivity or insensitivity to its effects. As specific experimental data for "Pde4-IN-19" is not publicly available, this document serves as a framework for evaluating novel PDE4 inhibitors by contrasting responses in well-characterized biological systems. The data presented herein is compiled from published studies on rolipram to illustrate these differential effects.
Introduction to PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a key enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a crucial second messenger in intracellular signaling. Inhibition of PDE4 elevates intracellular cAMP levels, leading to a cascade of anti-inflammatory and neuromodulatory effects.[1][2] Rolipram, a first-generation PDE4 inhibitor, has been extensively studied and demonstrates the therapeutic potential and challenges of this drug class. A critical aspect of preclinical evaluation for new PDE4 inhibitors, such as a hypothetical "this compound," is to characterize their efficacy in biological models that are both responsive (rolipram-sensitive) and non-responsive (rolipram-insensitive) to established inhibitors. This comparison helps to elucidate the specific mechanisms of action and potential selectivity of new chemical entities.
The PDE4 Signaling Pathway
The canonical signaling pathway initiated by PDE4 inhibition is centered on the accumulation of intracellular cAMP. This leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB modulates the transcription of various genes, leading to downstream anti-inflammatory and neuroprotective effects.
Caption: PDE4 Signaling Pathway and Point of Inhibition.
Comparative Efficacy Data
The following tables summarize the differential efficacy of rolipram in various preclinical models. These examples highlight how the choice of model system can determine the observed therapeutic effect of a PDE4 inhibitor.
Table 1: Efficacy in Rolipram-Sensitive Models
| Model | Key Endpoint | Treatment Regimen | Efficacy | Reference |
| Zymosan-Induced Air Pouch (Mouse) | TNF-α Production | 1-10 mg/kg, i.p. | ~60% inhibition | [3] |
| Elastase Release | 1-10 mg/kg, i.p. | ~50% reduction | [3] | |
| Chronic Subcutaneous Inflammation (Murine Sponge Model) | Angiogenesis (Hemoglobin) | 0.2 or 2 mg/kg/day, oral | ~40% inhibition | [4] |
| Chemotherapy-Induced Neuropathic Pain (Rat) | Mechanical Hyperalgesia | 3 mg/kg, i.p. | Significant amelioration | |
| TNCB-Induced Dermatitis (Mouse) | Ear Thickness | 10 mg/kg/day, oral | Significant inhibition | [5] |
| IL-4 Production | 10 mg/kg/day, oral | Marked decrease | [5] |
Table 2: Efficacy in Rolipram-Insensitive Models
| Model | Key Endpoint | Treatment Regimen | Efficacy | Reference |
| Chronic Intraperitoneal Inflammation (Murine Sponge Model) | Angiogenesis (Hemoglobin) | 0.2 or 2 mg/kg/day, oral | No significant effect | [4] |
| Carrageenan-Induced Paw Inflammation (MKP-1 Knockout Mouse) | Paw Inflammation | Not specified | No attenuation | [6] |
| LPS-Induced TNF-α Production (MKP-1 Knockout Mouse Peritoneal Macrophages) | TNF-α Production | Not specified | No significant effect | [6] |
| Tail-Suspension & Forced-Swim Tests (PDE4D Knockout Mouse) | Immobility Time (Antidepressant-like effect) | Not specified | No significant effect | [7] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are summaries of protocols for key models mentioned in this guide.
Zymosan-Induced Air Pouch Model of Acute Inflammation
This model is used to assess the acute inflammatory response and the effect of anti-inflammatory compounds.
-
Animal Model: Male mice.
-
Air Pouch Induction: Subcutaneous injection of sterile air into the dorsal region to form a pouch.
-
Induction of Inflammation: Injection of zymosan (a yeast cell wall component) suspension into the air pouch.
-
Drug Administration: The test compound (e.g., "this compound" or rolipram) is administered, typically intraperitoneally, at a specified time relative to zymosan injection.
-
Endpoint Measurement: At a predetermined time point after zymosan injection, the air pouch is lavaged with saline. The collected exudate is measured for volume, and cell counts (e.g., neutrophils) are performed. The supernatant is analyzed for inflammatory mediators such as TNF-α and interleukins using ELISA.
Murine Sponge Model of Chronic Inflammation and Angiogenesis
This model allows for the study of chronic inflammatory processes, including cell recruitment, fibrosis, and angiogenesis.
-
Animal Model: Male mice.
-
Sponge Implantation: Sterile polyether-polyurethane sponges are implanted either subcutaneously in the dorsal region or intraperitoneally.
-
Drug Administration: The test compound is administered daily (e.g., orally) for the duration of the experiment (e.g., 7 days).
-
Endpoint Measurement: After the treatment period, the sponges are explanted.
-
Angiogenesis: The hemoglobin content of the sponge is measured as an index of blood vessel formation.
-
Inflammatory Cell Infiltration: Myeloperoxidase (MPO) and N-acetylglucosaminidase (NAG) activity are measured to quantify neutrophil and macrophage accumulation, respectively.
-
Cytokine Levels: Levels of cytokines such as TNF-α and MCP-1 within the implant are quantified by ELISA.
-
Genetically Modified Models of Rolipram Insensitivity
These models are invaluable for dissecting the molecular pathways involved in PDE4 inhibitor action.
-
MAPK Phosphatase-1 (MKP-1) Knockout Mice: These mice lack the dual-specificity phosphatase MKP-1, which is involved in the negative regulation of MAPK signaling. The lack of MKP-1 renders these mice insensitive to the anti-inflammatory effects of rolipram in models like carrageenan-induced paw edema.
-
PDE4D Knockout Mice: These mice have a targeted deletion of the PDE4D gene, one of the four PDE4 subtypes. The absence of PDE4D results in a loss of the antidepressant-like behavioral responses to rolipram, indicating that PDE4D is a crucial target for these effects.[7]
Experimental Workflow Diagram
The following diagram illustrates a general workflow for comparing the efficacy of a novel PDE4 inhibitor in sensitive and insensitive models.
Caption: General Experimental Workflow for Efficacy Testing.
Conclusion
The preclinical evaluation of novel PDE4 inhibitors like "this compound" requires a multifaceted approach that includes testing in both rolipram-sensitive and -insensitive models. The differential efficacy observed in these models provides critical insights into the compound's mechanism of action, potential for subtype selectivity, and ultimate therapeutic utility. The data on rolipram demonstrates that its anti-inflammatory and neuro-modulatory effects can be context-dependent, relying on specific anatomical locations and the presence of key downstream signaling molecules like MKP-1 and specific PDE4 subtypes like PDE4D. Researchers and drug developers should consider incorporating such comparative studies into their preclinical programs to build a robust profile for their candidate molecules.
References
- 1. Frontiers | PDE4 inhibitors: potential protective effects in inflammation and vascular diseases [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of rolipram in a murine model of acute inflammation: comparison with the corticoid dexamethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential effects of rolipram on chronic subcutaneous inflammatory angiogenesis and on peritoneal adhesion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of orally administered rolipram, a phosphodiesterase 4 inhibitor, on a mouse model of the dermatitis caused by 2,4,6-trinitro-1-chlorobenzene (TNCB)-repeated application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Attenuation of TNF production and experimentally induced inflammation by PDE4 inhibitor rolipram is mediated by MAPK phosphatase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antidepressant-like profile and reduced sensitivity to rolipram in mice deficient in the PDE4D phosphodiesterase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Pde4-IN-19 IC50 Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported inhibitory potency of Pde4-IN-19 against phosphodiesterase 4 (PDE4) with other established PDE4 inhibitors. The information is supported by available data from commercial suppliers and published literature, along with detailed experimental protocols for assessing inhibitor potency.
Comparative Analysis of PDE4 Inhibitor IC50 Values
Phosphodiesterase 4 (PDE4) is a critical enzyme in the regulation of intracellular cyclic AMP (cAMP), a key second messenger in inflammatory signaling pathways. Inhibition of PDE4 leads to increased cAMP levels, which in turn suppresses the production of pro-inflammatory mediators. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.
Table 1: Comparison of IC50 Values for Selected PDE4 Inhibitors
| Compound | PDE4 Isoform | IC50 (nM) | Data Source |
| This compound | PDE4B1 | < 10 | Commercial Supplier[1][2] |
| PDE4D3 | 10 - 100 | Commercial Supplier[1][2] | |
| Roflumilast | PDE4 (general) | 0.8 | Published Study[3][4][5] |
| PDE4B | 0.84 | Published Study[6] | |
| PDE4D | 0.68 | Published Study[6] | |
| Apremilast | PDE4 (general) | 74 | Published Study[6] |
Note: The IC50 values for this compound are provided by commercial suppliers and have not yet been independently verified in peer-reviewed publications. The values for Roflumilast and Apremilast are from published scientific literature.
Experimental Protocols for IC50 Determination
The determination of IC50 values for PDE4 inhibitors is crucial for their characterization. A commonly employed method is the in vitro fluorescence polarization (FP)-based assay.
Protocol: Fluorescence Polarization-Based PDE4 Inhibition Assay
This assay measures the ability of a compound to inhibit the hydrolysis of a fluorescently labeled cAMP substrate by the PDE4 enzyme.
Materials:
-
Recombinant human PDE4 enzyme (e.g., PDE4B1, PDE4D3)
-
Fluorescently labeled cAMP substrate (e.g., FAM-cAMP)
-
Test compound (this compound or other inhibitors)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl2)
-
Binding agent (specific for the hydrolyzed product)
-
384-well microplates
-
Fluorescence plate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Reaction Setup: In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the recombinant PDE4 enzyme.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorescently labeled cAMP substrate to all wells.
-
Reaction Incubation: Incubate the plate at room temperature or 37°C for a specific duration (e.g., 60 minutes).
-
Reaction Termination and Detection: Stop the reaction by adding a binding agent that specifically binds to the hydrolyzed fluorescent product (e.g., FAM-AMP). This binding causes a change in the fluorescence polarization signal.
-
Data Acquisition: Measure the fluorescence polarization of each well using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to controls (no inhibitor and no enzyme). The IC50 value is then determined by fitting the concentration-response data to a sigmoidal curve using non-linear regression analysis.[7][8]
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the experimental process and the biological context of PDE4 inhibition, the following diagrams are provided.
Caption: A flowchart illustrating the key steps in determining the IC50 value of a PDE4 inhibitor.
Caption: The role of PDE4 in the inflammatory signaling cascade and the mechanism of its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Impact of Phosphodiesterade-4 (PDE4) Inhibition in Two Pre-clinical Psoriasis Models | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 5. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 6. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Pde4-IN-19: A Comparative Analysis in Cellular Contexts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Pde4-IN-19, a potent phosphodiesterase 4 (PDE4) inhibitor, against other well-established PDE4 inhibitors such as Roflumilast, Rolipram, and Apremilast. The data presented herein is curated from publicly available research and is intended to facilitate informed decisions in drug discovery and development projects.
Mechanism of Action: The Role of PDE4 Inhibition
Phosphodiesterase 4 (PDE4) is a critical enzyme in the inflammatory cascade. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a key second messenger that plays a pivotal role in regulating the cellular functions of immune and inflammatory cells. By inhibiting PDE4, compounds like this compound prevent the degradation of cAMP, leading to its intracellular accumulation. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which subsequently phosphorylates and modulates the activity of various downstream targets, including transcription factors like cAMP response element-binding protein (CREB). This signaling cascade ultimately results in the suppression of pro-inflammatory mediators and an increase in anti-inflammatory molecules, making PDE4 a prime therapeutic target for a range of inflammatory diseases.[1][2] There are four subtypes of the PDE4 enzyme—PDE4A, PDE4B, PDE4C, and PDE4D—which are expressed differently across various cell types, offering opportunities for selective inhibition.[1]
Comparative Performance: this compound vs. Alternatives
The following tables summarize the biochemical and cellular activities of this compound in comparison to other notable PDE4 inhibitors. It is important to note that the data is compiled from various sources and experimental conditions may differ.
Table 1: Biochemical Potency Against PDE4 Subtypes (IC50 Values)
| Compound | PDE4A | PDE4B | PDE4C | PDE4D | Source(s) |
| This compound | - | <10 nM (PDE4B1) | - | 10-100 nM (PDE4D3) | [3][4] |
| Roflumilast | 0.7 nM (PDE4A1), 0.9 nM (PDE4A4) | 0.7 nM (PDE4B1), 0.2 nM (PDE4B2) | - | - | [5] |
| Rolipram | 3 nM | 130 nM | - | 240 nM | [6] |
| Apremilast | 10-100 nM (A1A) | 10-100 nM (B1, B2) | 10-100 nM (C1) | 10-100 nM (D2) | [7] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Activity - Inhibition of TNF-α Release (IC50 Values)
| Compound | Cell Line / System | Stimulant | IC50 | Source(s) |
| Roflumilast | Human Whole Blood | LPS | ~30 nM | [8] |
| Rolipram | Human Monocytes | LPS | 490 +/- 260 nM | [9] |
| Apremilast | Human PBMCs | LPS | 104 nM | [7] |
Data for this compound on TNF-α release in a specific cell line was not available in the searched literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize PDE4 inhibitors.
Protocol 1: Intracellular cAMP Measurement Assay
This assay quantifies the change in intracellular cAMP levels in response to a PDE4 inhibitor.
Materials:
-
Cell line of interest (e.g., HEK293, U937, PBMCs)
-
Cell culture medium and supplements
-
PDE4 inhibitor (test compound)
-
Adenylyl cyclase activator (e.g., Forskolin)
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Culture: Culture the selected cell line under standard conditions.
-
Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.[8]
-
Compound Incubation: Pre-treat the cells with serially diluted concentrations of the PDE4 inhibitor for a defined period (e.g., 30-60 minutes).[8]
-
Stimulation: Add an adenylyl cyclase activator, such as Forskolin, to stimulate the production of cAMP and incubate for a specified time (e.g., 15-30 minutes).[8]
-
Lysis: Lyse the cells using the buffer provided in the cAMP assay kit.[8]
-
Quantification: Measure the intracellular cAMP concentration using a competitive immunoassay format, such as an ELISA, following the manufacturer's instructions.[8]
-
Data Analysis: Generate a standard curve and determine the cAMP concentration in each sample. Plot the results to determine the dose-dependent effect of the inhibitor.[8]
Protocol 2: TNF-α Release Assay (ELISA)
This protocol is designed to assess the anti-inflammatory properties of a PDE4 inhibitor by measuring its effect on the secretion of the pro-inflammatory cytokine TNF-α from immune cells.[3]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a relevant monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS)
-
PDE4 inhibitor (test compound)
-
Human TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Isolation and Seeding: Isolate PBMCs from whole blood or culture the chosen cell line. Seed the cells in a 96-well plate.[8]
-
Compound Pre-incubation: Add various concentrations of the PDE4 inhibitor to the cells and incubate for 1 hour.[3]
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production. Include an unstimulated control.[3]
-
Incubation: Incubate the plate for 18-24 hours to allow for cytokine secretion.[3]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.[3]
-
ELISA: Quantify the amount of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's protocol.[3]
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each inhibitor concentration compared to the LPS-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
Conclusion
This compound demonstrates high potency, particularly against the PDE4B subtype. While direct comparative cellular data with other inhibitors in the same experimental settings are limited in the available literature, its biochemical profile suggests it is a promising candidate for further investigation in inflammatory disease models. The provided protocols offer a standardized framework for conducting such comparative studies in various cell lines to elucidate its full therapeutic potential. Researchers are encouraged to use these methodologies to generate head-to-head comparative data to better understand the relative performance of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measuring cAMP Specific Phosphodiesterase Activity: A Two-step Radioassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rolipram | Cell Signaling Technology [cellsignal.com]
- 7. Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Evidence that cyclic AMP phosphodiesterase inhibitors suppress TNF alpha generation from human monocytes by interacting with a 'low-affinity' phosphodiesterase 4 conformer - PubMed [pubmed.ncbi.nlm.nih.gov]
Pde4-IN-19: A Comparative Guide for Preclinical Validation in Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the validation of Pde4-IN-19, a novel phosphodiesterase 4 (PDE4) inhibitor, in preclinical disease models. The performance of this compound is benchmarked against established PDE4 inhibitors, offering a comprehensive resource for researchers engaged in the development of therapeutics for inflammatory and neurological disorders.
Mechanism of Action: Targeting cAMP Degradation
Phosphodiesterase 4 (PDE4) is a critical enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger involved in regulating inflammation.[1] Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory mediators and enhances the release of anti-inflammatory molecules.[1] This mechanism underlies the therapeutic potential of PDE4 inhibitors in a range of conditions, including chronic obstructive pulmonary disease (COPD), asthma, psoriasis, and neuroinflammatory diseases.[2]
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling and Disposing of Pde4-IN-19
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Pde4-IN-19, a potent phosphodiesterase 4 (PDE4) inhibitor. Adherence to these procedures is essential for ensuring personal safety and minimizing environmental impact in a laboratory setting. The following protocols are based on established best practices for handling high-potency research compounds.
I. Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, especially in its powdered form, a comprehensive safety approach is mandatory to prevent inhalation, ingestion, or skin contact.
Required Personal Protective Equipment:
| PPE Category | Specific Requirements |
| Eye Protection | ANSI-approved safety glasses with side shields or chemical splash goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) are required. Double-gloving is recommended for enhanced protection. |
| Body Protection | A fully fastened laboratory coat is mandatory. For larger quantities or potential for splashing, a chemical-resistant apron is advised. |
| Respiratory Protection | For powdered forms, a dust mask or a respirator may be necessary to prevent inhalation. |
Essential Engineering Controls:
| Control Type | Specific Requirements |
| Ventilation | All handling of this compound, particularly weighing and reconstituting solids, must be conducted within a certified chemical fume hood to minimize exposure to airborne particles. |
II. Operational Plan for Safe Handling
A systematic approach to handling this compound will significantly reduce the risk of exposure and contamination.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment, including PPE, weighing paper, spatulas, and solvent-dispensing tools.
-
Weighing: Carefully weigh the required amount of this compound on a tared weigh boat or paper inside the chemical fume hood. Avoid creating dust. Use a gentle tapping motion to transfer the powder rather than scooping, if possible.
-
Solubilization: Add the desired solvent to the vessel containing the this compound powder within the fume hood. Cap the vessel securely before vortexing or sonicating to dissolve the compound.
-
Post-Handling: After handling, decontaminate all surfaces within the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated disposable materials as hazardous waste. Remove and dispose of gloves properly, and wash hands thoroughly with soap and water.
III. Disposal Plan for this compound Waste
Proper segregation and disposal of waste containing this compound are critical for laboratory safety and environmental compliance.[1]
Waste Segregation and Disposal Protocol:
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all unused or expired solid this compound and any contaminated disposable materials (e.g., gloves, weigh boats, pipette tips) in a designated, leak-proof, and clearly labeled hazardous waste container.[1] |
| Liquid Waste | Collect all solutions containing this compound in a designated, sealed, and clearly labeled hazardous waste container. The container must be compatible with the solvents used. |
| Sharps Waste | Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as containing chemical waste. |
Labeling and Storage of Hazardous Waste:
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the concentration, and the date of accumulation.[1] Store waste containers in a designated, well-ventilated satellite accumulation area away from general laboratory traffic.[1]
IV. Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
